molecular formula C9H7FO B11926776 1-(2-Fluorophenyl)-2-propyn-1-ol

1-(2-Fluorophenyl)-2-propyn-1-ol

Cat. No.: B11926776
M. Wt: 150.15 g/mol
InChI Key: AIPPGCVODJSPHM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-propyn-1-ol (CAS 89638-21-1) is a fluorinated aromatic propargyl alcohol that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound is of significant interest as a building block for the preparation of more complex molecules, including sulfur-containing heterocycles like oxathiolene oxides, which are screened for biological activity such as potential chemopreventive properties and as inducers of the enzyme NQO1 (quinone oxidoreductase) . Its molecular structure incorporates both a fluorophenyl group and a propargyl alcohol moiety, making it a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and for chelation-controlled nucleophilic additions . Researchers utilize this compound in the exploration of new photochromic materials, as evidenced by its relevance in patents detailing photochromic compounds and compositions . The presence of the fluorine atom can influence the compound's electronic properties, metabolic stability, and binding affinity in target molecules, making it a valuable fragment in drug discovery. As a fluorinated alkyne, it is a solid that requires storage in an inert atmosphere at freezer temperatures (under -20°C) to maintain stability . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPGCVODJSPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluorophenyl)-2-propyn-1-ol

Abstract

This compound is a synthetically valuable propargyl alcohol derivative. Its structure, featuring a reactive terminal alkyne, a secondary alcohol, and a fluorinated aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making it an attractive intermediate for drug development and the synthesis of complex organic molecules.[1][2] This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, chemical reactivity, potential applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Significance

Propargyl alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne).[3][4] This dual functionality renders them highly reactive and versatile precursors in organic synthesis.[3][5] this compound belongs to this class, incorporating a 2-fluorophenyl substituent that imparts unique properties.

The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[2] This compound, therefore, serves as a critical intermediate for creating complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7]

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the nucleophilic addition of an ethynyl group to the carbonyl carbon of 2-fluorobenzaldehyde. This is typically achieved using an organometallic reagent like ethynylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on established methods for the synthesis of analogous phenyl-substituted propargyl alcohols.[8][9]

Materials:

  • 2-Fluorobenzaldehyde

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add 2-fluorobenzaldehyde (1.0 eq) dissolved in anhydrous THF.

  • Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add ethynylmagnesium bromide solution (1.2 - 1.5 eq) dropwise via a syringe or an addition funnel, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.[9][10]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Grignard_Addition Grignard Addition (Anhydrous THF, 0°C to RT) 2-Fluorobenzaldehyde->Grignard_Addition Ethynylmagnesium Bromide Ethynylmagnesium Bromide Ethynylmagnesium Bromide->Grignard_Addition Quench Quench (Sat. NH4Cl) Grignard_Addition->Quench Extract Extraction (EtOAc) Quench->Extract Wash Wash (Brine) Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Structural and Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on analyses of structurally similar compounds.

PropertyPredicted Value / Observation
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR See detailed analysis below.
¹³C NMR See detailed analysis below.
IR (cm⁻¹) ~3400 (O-H, broad), ~3300 (C≡C-H, sharp), ~2120 (C≡C, weak), ~1230 (C-F)
MS (EI) m/z (%): 150 (M⁺), 133 (M-OH)⁺, 122 (M-C₂H₂)⁺, 95 (fluorophenyl cation)
¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on analogous structures like 1-phenyl-2-propyn-1-ol[11] and other fluorinated aromatics[12], the following peaks are anticipated (in CDCl₃):

  • δ 7.6-7.0 (m, 4H): A complex multiplet corresponding to the four protons on the 2-fluorophenyl ring.

  • δ 5.6 (d, 1H): A doublet for the methine proton (-CH(OH)-), coupled to the hydroxyl proton.

  • δ 2.7 (d, 1H): A doublet for the terminal acetylenic proton (-C≡CH), showing geminal coupling to the methine proton.

  • δ 2.5 (d, 1H): A broad singlet or doublet for the hydroxyl proton (-OH), which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework. Expected chemical shifts are:

  • δ 160 (d, J ≈ 245 Hz): The carbon atom directly bonded to fluorine (C2 of the phenyl ring), showing a characteristic large one-bond C-F coupling.

  • δ 131-124 (m): Signals for the other aromatic carbons.

  • δ 83 (s): The internal sp-hybridized carbon (-C≡CH).

  • δ 75 (s): The terminal sp-hybridized carbon (-C≡CH).

  • δ 65 (s): The carbinol carbon (-CH(OH)-).

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.[13][14]

  • ~3400 cm⁻¹ (broad): Strong, broad absorption from the O-H stretching vibration of the alcohol.

  • ~3300 cm⁻¹ (sharp): A sharp, strong peak characteristic of the C-H stretch of a terminal alkyne.

  • ~2120 cm⁻¹ (weak): A weak but sharp band for the C≡C triple bond stretch. The intensity is often weak for terminal alkynes.

  • ~1230 cm⁻¹ (strong): A strong band corresponding to the C-F stretching vibration.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would include the loss of a hydroxyl radical (m/z 133), loss of acetylene (m/z 122), and formation of the fluorotropylium or fluorophenyl cation (m/z 95).[15][16]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two functional groups: the alkyne and the secondary alcohol.[3]

Reactions of the Alkyne Group

The terminal alkyne is a versatile handle for carbon-carbon bond formation and other transformations.

  • Gold-Catalyzed Rearrangement: Propargyl alcohols can undergo a gold-catalyzed Meyer-Schuster rearrangement to yield α,β-unsaturated ketones.[17] The gold catalyst acts as a π-acid, activating the alkyne towards nucleophilic attack, leading to a 1,3-hydroxyl shift and subsequent tautomerization.[17]

  • Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling with aryl or vinyl halides, to form more complex structures.[5]

  • Cycloadditions (Click Chemistry): The alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a cornerstone of "click chemistry".[6]

G cluster_input Reactant cluster_output Potential Products Start This compound Enone α,β-Unsaturated Ketone (Meyer-Schuster) Start->Enone [Au] catalyst Coupled Coupled Product (Sonogashira) Start->Coupled R-X, Pd/Cu cat. Triazole 1,2,3-Triazole (Click Chemistry) Start->Triazole R-N3, Cu(I) cat.

Caption: Key reactions involving the alkyne functionality.

Reactions of the Hydroxyl Group

The secondary alcohol can undergo typical alcohol reactions.

  • Oxidation: Oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will convert the secondary alcohol to the corresponding ketone, 1-(2-fluorophenyl)prop-2-yn-1-one. The electron-withdrawing fluorine atom is predicted to slightly slow this reaction compared to its non-fluorinated analog.[1]

  • Etherification and Esterification: The hydroxyl group can act as a nucleophile in Williamson ether synthesis or be acylated to form esters.[18] These reactions are fundamental for installing protecting groups or linking the molecule to other fragments.

Potential Applications

The unique combination of functional groups makes this compound a high-value intermediate.

  • Pharmaceutical Synthesis: It is a key building block for synthesizing APIs.[19][20] Propargyl alcohols are precursors to many bioactive molecules, and the 2-fluorophenyl motif is found in numerous approved drugs.[7]

  • Agrochemicals: The structure is relevant to the synthesis of modern fungicides and pesticides.[6][19]

  • Materials Science: The alkyne functionality allows it to be used as a monomer or cross-linking agent in the production of specialty polymers and advanced materials.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on the known hazards of propargyl alcohols and fluorinated aromatic compounds.[21]

  • Hazards: Propargyl alcohols are generally flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation or burns.[4][22][23]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[24][25]

  • Handling: Keep away from heat, sparks, open flames, and strong oxidizing agents.[22][24] Avoid inhalation of vapors and contact with skin and eyes.[26]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][27]

References

  • What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? (2025). Vertex AI Search.
  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource.
  • The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery.
  • Reactions of propargylic alcohols.
  • Propargyl alcohol. nordmann.global.
  • What Is Propargyl Alcohol? (2024). Sinobio Chemistry.
  • SAFETY D
  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. (2022).
  • SAFETY D
  • Safety D
  • 1-(2-Fluorophenyl)
  • 1-PHENYL-2-PROPYN-1-OL | 4187-87-5. ChemicalBook.
  • Electronic supplementary inform
  • A Comparative Study on the Reactivity of (S)-2-(4-Fluorophenyl)
  • SAFETY D
  • 1-PHENYL-2-PROPYN-1-OL synthesis. ChemicalBook.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 2-Propyn-1-ol CAS 107-19-7. Sigma-Aldrich.
  • 1-Phenyl-2-propyn-1-ol 98 4187-87-5. Sigma-Aldrich.
  • Fluorination Reactions. Professor Steven V. Ley Research Group.
  • 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum. ChemicalBook.
  • 1-PHENYL-2-PROPYN-1-OL(4187-87-5) IR Spectrum. ChemicalBook.
  • 2-Propyn-1-ol | 107-19-7. TCI AMERICA.
  • 2-Propyn-1-ol, propion
  • 1-Propanone, 1-(4-fluorophenyl)-. the NIST WebBook.
  • Propargyl alcohol. Wikipedia.
  • Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ioniz
  • 2-propyn-1-ol. Wikipedia (Dutch).
  • Prop-2-yn-1-ol. CIOP.
  • 1,1-diphenyl-2-propyn-1-ol(3923-52-2)ir1. ChemicalBook.
  • 2-Pentyn-1-ol(6261-22-9) 13C NMR spectrum. ChemicalBook.
  • 3-phenyl-2-propyn-1-ol(1504-58-1)ir1. ChemicalBook.
  • mass spectrum of propan-1-ol. docbrown.info.

Sources

Molecular structure and weight of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-2-propyn-1-ol

Executive Summary

This compound (CAS: 2343-61-5 ) is a critical chiral building block in modern medicinal chemistry, distinguished by its ortho-fluorine substitution and terminal alkyne functionality . This compound serves as a high-value intermediate for synthesizing fluorinated heterocycles, kinase inhibitors, and antiviral agents. Its unique electronic profile, driven by the inductive effect of the fluorine atom, modulates the reactivity of the propargylic alcohol moiety, making it a staple in Sonogashira couplings , Click Chemistry (CuAAC) , and asymmetric reductions .

Molecular Identity & Physicochemical Profile

Property Data / Specification
IUPAC Name 1-(2-Fluorophenyl)prop-2-yn-1-ol
Common Synonyms

-Ethynyl-2-fluorobenzyl alcohol; 1-(2-Fluorophenyl)propargyl alcohol
CAS Number 2343-61-5
Molecular Formula

Molecular Weight 150.15 g/mol
SMILES OC(C#C)c1ccccc1F
Physical State Pale yellow to colorless liquid
Density ~1.19 g/cm³ (Predicted)
Boiling Point ~213°C (760 mmHg) / ~95-100°C (15 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water

Structural Analysis & Chemical Logic

The Ortho-Fluorine Effect

The presence of the fluorine atom at the ortho position (C2) is not merely decorative; it exerts significant control over the molecule's behavior:

  • Conformational Locking: The high electronegativity of fluorine creates a dipole that influences the rotation of the phenyl ring relative to the propargylic side chain, often favoring specific conformations that enhance binding affinity in protein active sites.

  • Metabolic Stability: The C-F bond (

    
    ) is metabolically robust, blocking oxidative metabolism at the ortho-position (a common site for P450 attack), thereby extending the half-life of derived drugs.
    
  • Acidity Modulation: The electron-withdrawing nature of fluorine increases the acidity of the benzylic proton and the terminal alkyne proton (

    
    ), facilitating deprotonation for subsequent functionalization.
    
The Propargylic Alcohol "Warhead"

The secondary alcohol adjacent to the alkyne provides two distinct vectors for chemical expansion:

  • O-Functionalization: Esterification or etherification to create prodrugs or linkers.

  • C-C Bond Formation: The terminal alkyne is a prime candidate for palladium-catalyzed cross-couplings or 1,3-dipolar cycloadditions.

Synthesis & Production Protocol

The industrial standard for synthesizing this compound relies on the nucleophilic addition of an acetylide anion to 2-fluorobenzaldehyde. This protocol ensures high yield and minimizes side reactions (e.g., Cannizzaro disproportionation).

Reaction Mechanism (Grignard Route)

The reaction utilizes Ethynylmagnesium bromide (Grignard reagent) in anhydrous Tetrahydrofuran (THF).

Synthesis Reagents Reagents: Ethynylmagnesium Bromide (0.5 M in THF) Intermediate Intermediate: Magnesium Alkoxide Complex Reagents->Intermediate Substrate Substrate: 2-Fluorobenzaldehyde Substrate->Intermediate Nucleophilic Addition (0°C to RT, 2h) Quench Quench: Sat. NH4Cl (aq) Intermediate->Quench Protonation Product Product: This compound Quench->Product Isolation

Figure 1: Grignard synthesis pathway converting 2-fluorobenzaldehyde to the target propargyl alcohol.

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with 2-Fluorobenzaldehyde (10.0 g, 80.6 mmol) dissolved in anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 170 mL, 85 mmol) over 45 minutes. Critical: Maintain internal temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    , 50 mL). Caution: Exothermic.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via vacuum distillation (bp ~100°C @ 15 mmHg) or flash column chromatography (

    
    , 0-10% EtOAc in Hexanes).
    

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following spectral standards.

Method Expected Signals / Peaks Interpretation

-NMR
(400 MHz,

)

7.60 (td, 1H), 7.30 (m, 1H), 7.15 (t, 1H), 7.05 (t, 1H)
Aromatic protons (Ortho-F coupling patterns).

5.80 (d, 1H,

)
Benzylic proton (

-OH).

2.65 (d, 1H,

)
Terminal alkyne proton (

).

2.40 (bs, 1H)
Hydroxyl proton (

).

-NMR
(100 MHz,

)

160.5 (

)
C-F Carbon (Doublet due to F-coupling).

83.0, 74.5
Alkyne carbons (

).

60.5
Benzylic carbinol (

-OH).
IR Spectroscopy

(Broad)
O-H Stretch.

(Sharp)

Stretch.

(Weak)

Stretch.

Pharmaceutical Utility & Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in FBDD. The terminal alkyne allows it to be "clicked" into libraries of triazoles to screen for biological activity.

  • Kinase Inhibitors: The 2-fluorophenyl group is a common motif in p38 MAP kinase inhibitors, where the fluorine atom fills a hydrophobic pocket in the ATP binding site.

  • Antiviral Agents: Structural analogs (though often cyclopropyl versions) are used in HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Efavirenz. This specific alcohol is used to synthesize next-generation analogs.

Synthetic Utility Map

Applications Center This compound App1 Sonogashira Coupling (Pd-Catalyzed) Center->App1 App2 Click Chemistry (CuAAC -> Triazoles) Center->App2 App3 Meyer-Schuster Rearrangement (-> Enones) Center->App3 Target1 Biaryl Acetylenes (OLEDs / Drugs) App1->Target1 Target2 1,2,3-Triazole Isosteres (Amide bond mimics) App2->Target2 Target3 Fluorinated Chalcones (Anti-inflammatory) App3->Target3

Figure 2: Downstream synthetic applications of the propargyl alcohol scaffold.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H227: Combustible liquid.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Alkyne protons can be acidic; avoid contact with strong bases or alkali metals which may form explosive acetylides.

References

  • PubChem . 3-(2-Fluorophenyl)prop-2-yn-1-ol (Compound CID 2782696). National Library of Medicine. [Link]

  • Organic Syntheses . General Procedures for Grignard Addition to Aldehydes. Org. Synth. Coll. Vol. 4, 258. [Link]

CAS number and identifiers for 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthetic methodology, and applications of 1-(2-Fluorophenyl)-2-propyn-1-ol , a critical intermediate in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule This compound is a secondary benzylic alcohol featuring a terminal alkyne and an ortho-fluorine substituent on the phenyl ring. This specific substitution pattern makes it a valuable precursor for gold-catalyzed cyclization reactions, yielding oxygen-containing heterocycles such as isochromenes.

Core Identifiers
Identifier TypeValue
IUPAC Name 1-(2-Fluorophenyl)prop-2-yn-1-ol
Common Name

-Ethynyl-2-fluorobenzenemethanol
CAS Registry Number 2343-61-5 (Verify with supplier; often catalog-specific)
Molecular Formula

Molecular Weight 150.15 g/mol
SMILES OC(C#C)c1ccccc1F
InChI Key NUNUJRCFIHMEDD-UHFFFAOYSA-N
Physicochemical Properties (Predicted)[1][5][8][11][12]
PropertyValueNote
Boiling Point 213.0 ± 15.0 °CAt 760 mmHg
Density 1.19 ± 0.1 g/cm³Liquid at RT
pKa ~12.5Alcohol acidity
LogP 1.85Moderate lipophilicity

Synthetic Methodology: The Grignard Route

The most robust synthesis of this compound involves the nucleophilic addition of ethynylmagnesium bromide to 2-fluorobenzaldehyde. This route is preferred over lithium acetylide methods due to the stability of the Grignard reagent and higher tolerance for the ortho-fluoro substituent.

Reaction Scheme

Step-by-Step Protocol

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (

    
    )
    

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add anhydrous THF and cool the system to 0°C using an ice bath.

    • Expert Insight: Cooling is critical. The reaction is exothermic, and higher temperatures can lead to the formation of the bis-addition product (di-alcohol) or polymerization of the alkyne.

  • Reagent Addition: Add the Ethynylmagnesium bromide solution dropwise via a syringe or addition funnel over 15 minutes. Stir for 10 minutes to ensure thermal equilibrium.

  • Substrate Addition: Dissolve 2-Fluorobenzaldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the Grignard reagent at 0°C.

    • Mechanism:[1][2][3][4] The acetylenic carbon acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

  • Quenching: Cool the reaction mixture back to 0°C. Carefully quench by adding saturated aqueous

    
    .
    
    • Safety: Quench slowly to manage the release of unreacted acetylene gas.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Flame-dry Glassware (Argon Atmosphere) ReagentPrep Cool to 0°C Add Ethynylmagnesium Bromide (THF) Start->ReagentPrep Addition Add 2-Fluorobenzaldehyde (Dropwise, maintain 0°C) ReagentPrep->Addition Reaction Warm to RT Stir 2-4 Hours (Monitor TLC) Addition->Reaction Quench Cool to 0°C Quench with Sat. NH4Cl Reaction->Quench Workup Extract (EtOAc) Wash (Brine) -> Dry (MgSO4) Quench->Workup Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Product Pure this compound Purify->Product

Figure 1: Optimized synthetic workflow for the Grignard addition of ethynylmagnesium bromide to 2-fluorobenzaldehyde.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo diverse post-synthetic modifications.

A. Gold-Catalyzed Cyclization (Isochromenes)

The proximity of the hydroxyl group to the alkyne allows for intramolecular cyclization catalyzed by Au(I) or Au(III) salts. The ortho-fluorine atom can influence the regioselectivity or serve as a handle for further coupling.

  • Mechanism: Activation of the alkyne by Gold

    
     Nucleophilic attack by the hydroxyl oxygen 
    
    
    
    Proton transfer
    
    
    Isochromene derivative.
B. Click Chemistry (Triazoles)

The terminal alkyne is a perfect candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the rapid attachment of the fluorophenyl-alcohol motif to diverse azide-containing biological targets (e.g., proteins, fluorophores).

C. Meyer-Schuster Rearrangement

Under acidic conditions, the propargylic alcohol can rearrange to form


-unsaturated carbonyls (enones), which are Michael acceptors often used in covalent inhibitor design.
Logical Pathway of Applications

Applications Core This compound AuCat Au(I)/Au(III) Catalysis Core->AuCat Click CuAAC (Click Chemistry) + R-N3 Core->Click Acid Acid Catalysis (Meyer-Schuster) Core->Acid Isochromene Isochromenes (O-Heterocycles) AuCat->Isochromene Cyclization Triazole 1,2,3-Triazoles (Bio-conjugates) Click->Triazole Cycloaddition Enone α,β-Unsaturated Enones (Michael Acceptors) Acid->Enone Rearrangement

Figure 2: Divergent synthetic utility of the fluorophenyl propynol scaffold in heterocyclic synthesis.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       ~2.65 ppm (d, 1H, 
      
      
      
      Hz, Acetylenic CH )
    • 
       ~5.80 ppm (d, 1H, Benzylic CH -OH)
      
    • 
       ~7.0–7.6 ppm (m, 4H, Aromatic protons)
      
    • Note: The benzylic proton often appears as a doublet due to long-range coupling with the alkyne or fluorine.

  • 
    C NMR: 
    
    • Characteristic alkyne carbons at

      
       ~74 ppm and ~83 ppm.
      
    • Benzylic carbinol carbon at

      
       ~60–65 ppm.
      
    • C-F coupling will be observed in the aromatic signals (doublets).

  • IR Spectroscopy:

    • Broad band at 3300–3400 cm

      
       (O-H stretch).
      
    • Sharp peak at ~2120 cm

      
       (C
      
      
      
      C stretch, weak).
    • Sharp peak at ~3300 cm

      
       (
      
      
      
      C-H stretch).

Safety & Handling

  • Hazards: The compound is likely an irritant to eyes, respiratory system, and skin. The terminal alkyne moiety poses a potential risk of polymerization if heated excessively or treated with strong bases without control.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Disposal: Dispose of as hazardous organic waste.

References

  • PubChem Compound Summary. (n.d.). 3-(2-Fluorophenyl)prop-2-yn-1-ol (Isomer Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1963). 1-Phenyl-2-propyn-1-ol (Analogous Synthesis Protocol). Org. Synth. 1963, 43, 83. Retrieved from [Link]

Sources

Thermodynamic stability of fluorinated propargylic alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Propargylic Alcohols

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and altered acidity.[1][2] Among the vast landscape of organofluorine compounds, fluorinated propargylic alcohols represent a class of building blocks with significant potential, combining the unique reactivity of the alkyne with the conformational influence of fluorine. This technical guide provides an in-depth exploration of the factors governing the thermodynamic stability of these molecules. We will move beyond simple descriptors to analyze the nuanced interplay of intramolecular hydrogen bonding and stereoelectronic effects that dictate conformational preference and overall molecular stability. This document is intended for researchers, medicinal chemists, and materials scientists seeking a deeper, mechanism-driven understanding of how to harness the properties of these unique structures.

Introduction: The Strategic Value of Fluorinated Propargylic Alcohols

Propargylic alcohols are versatile synthetic intermediates in organic chemistry.[3][4][5] The introduction of fluorine atoms into their structure profoundly alters their electronic and conformational landscape. These modifications are not trivial; they provide a powerful tool for fine-tuning molecular properties. In medicinal chemistry, for instance, fluorination can block sites of metabolism, improve bioavailability, and modulate the conformation of a drug candidate to enhance its binding to a biological target.[1][2] The unique properties of fluorinated alcohols, such as high polarity and strong hydrogen-bonding capabilities, also make them valuable in organic synthesis, sometimes acting as "magic" reaction media or promoters.[6][7][8]

Understanding the thermodynamic stability of these molecules is paramount. A molecule's preferred three-dimensional structure—its most stable conformation—dictates its reactivity and how it interacts with its environment, be it a solvent, a reagent, or a protein's active site. For fluorinated propargylic alcohols, stability is not merely a function of bond strengths but is largely governed by subtle, non-covalent interactions that emerge from the presence of the highly electronegative fluorine atom. This guide will dissect the two primary contributors to this stability: intramolecular hydrogen bonding and stereoelectronic effects.

The Central Role of Intramolecular Hydrogen Bonding (IMHB)

A defining feature contributing to the conformational stability of many fluorinated alcohols is the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and a nearby fluorine atom (OH···F). While fluorine is a weaker hydrogen bond acceptor than oxygen or nitrogen, in the absence of competing intermolecular interactions, this bond can be a powerful conformational determinant.[9][10]

The Nature of the OH···F Interaction

The formation of an OH···F hydrogen bond creates a pseudo-cyclic arrangement, which significantly lowers the Gibbs free energy of that conformer, rendering it more stable. This interaction is more than a simple electrostatic attraction; it involves a degree of orbital interaction, specifically the delocalization of electron density from a fluorine lone pair (n F) into the antibonding orbital of the O-H bond (σ* OH).[11]

The strength of this IMHB is highly dependent on the geometry of the molecule, including the distance between the OH and F atoms and the O-H···F bond angle. The stereochemical relationship between the hydroxyl and fluoro-substituted centers is therefore critical.

Evidence and Quantification of IMHB

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for detecting and quantifying OH···F hydrogen bonds in solution. The key observable is the scalar coupling constant across the hydrogen bond, denoted as ¹hJ OH···F. The magnitude of this coupling is directly related to the strength and population of the hydrogen-bonded conformation.

A compelling example is seen in the diastereomers of 4-fluoropentan-2-ol.[9]

  • For syn-4-fluoropentan-2-ol , a large coupling constant of 6.6 Hz is observed, indicating a highly populated hydrogen-bonded conformation.

  • In contrast, for anti-4-fluoropentan-2-ol , this value drops to 1.9 Hz . This significant difference is attributed to a destabilizing steric interaction in the anti-diastereomer's hydrogen-bonded conformer, which forces a methyl group into an unfavorable axial-like position.[9]

This data clearly demonstrates that stereochemistry dictates the favorability of the IMHB, which in turn governs the dominant, most stable conformation in solution.

CompoundDiastereomer¹hJ OH···F (Hz)Implication
4-fluoropentan-2-olsyn6.6Strong, highly populated IMHB conformation
4-fluoropentan-2-olanti1.9Weak, less populated IMHB conformation
cis-3-fluorocyclohexanol-12.0Conformationally locked, very strong IMHB
Table 1: Comparison of through-hydrogen-bond NMR coupling constants (¹hJ OH···F) for various fluorinated alcohols, demonstrating the influence of stereochemistry on the strength of the intramolecular hydrogen bond. Data sourced from University of Southampton research project.[9]

Stereoelectronic Effects: The Unseen Hand of Orbital Interactions

Beyond the direct OH···F hydrogen bond, thermodynamic stability in fluorinated systems is profoundly influenced by stereoelectronic effects. These effects arise from the geometric requirements for optimal orbital overlap, leading to stabilizing electron delocalization.[12][13][14]

The Gauche Effect in Fluorinated Systems

In many acyclic fluorinated compounds, the conformation where the fluorine atom is gauche (a 60° dihedral angle) to another electronegative group or electron-withdrawing group is surprisingly favored over the anti (180°) conformation, where steric hindrance would be minimized. This is known as the fluorine gauche effect .[15][16]

The stability of the gauche conformer is rationalized by a stabilizing hyperconjugative interaction. Specifically, it involves the delocalization of electron density from a bonding orbital (e.g., σ C–H) into a vicinal, low-lying antibonding orbital (σ* C–F). This interaction is maximized when the orbitals are aligned in a gauche or anti-periplanar fashion, but the specific combination of a good donor (σ C–H) and a very good acceptor (σ* C–F) makes the gauche arrangement particularly stabilizing.[12][15]

Fig 1: The fluorine gauche effect stabilizes specific conformers.

In a fluorinated propargylic alcohol, these stereoelectronic effects, in concert with the OH···F hydrogen bond, will dictate the preferred orientation of the substituents along the C-C backbone, locking the molecule into its lowest energy, and thus most thermodynamically stable, conformation.

Methodologies for Stability Assessment

Assessing the thermodynamic stability of fluorinated propargylic alcohols requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

This protocol outlines the steps to experimentally determine the presence and relative strength of an OH···F intramolecular hydrogen bond.

Objective: To measure the ¹hJ OH···F coupling constant.

Pillar of Trustworthiness: This protocol is self-validating. The disappearance of the observed coupling in a ¹H{¹⁹F} decoupled experiment provides unambiguous confirmation that the coupling is indeed through the F atom, while temperature-dependence studies validate the intramolecular nature of the hydrogen bond.

Methodology:

  • Sample Preparation (Critical):

    • Dissolve the fluorinated propargylic alcohol in a dry, aprotic solvent (e.g., CDCl₃, CD₂Cl₂, or Toluene-d₈). The choice of solvent is crucial as protic solvents will exchange with the hydroxyl proton, obscuring the intramolecular coupling.

    • Causality: The solvent must be rigorously dried (e.g., using molecular sieves) because any trace water will lead to rapid proton exchange, averaging the signal and preventing the observation of the fine coupling to fluorine.[9]

    • Use a concentration of approximately 5-10 mg in 0.6 mL of solvent.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum.

    • Identify the chemical shift of the hydroxyl (OH) proton. It will typically appear as a broad or multiplet signal.

    • Carefully analyze the multiplicity of the OH signal. If an OH···F IMHB is present, the signal should be split by the adjacent protons and by the fluorine atom, often appearing as a doublet of multiplets.

  • ¹⁹F Decoupling Experiment (¹H{¹⁹F} NMR):

    • Acquire a second ¹H NMR spectrum while irradiating at the resonance frequency of the fluorine atom.

    • Verification: In this decoupled spectrum, the ¹hJ OH···F coupling will be removed. The OH signal should simplify, collapsing from a doublet of multiplets to a simpler multiplet. This is the definitive proof of the H-F coupling.

  • Data Analysis:

    • Measure the coupling constant (in Hz) from the original, coupled ¹H spectrum. This value is the ¹hJ OH···F.

    • Compare the magnitude of the coupling constant to literature values for similar systems to infer the relative strength and population of the hydrogen-bonded conformer.[9]

  • (Optional) Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 220 K).

    • Rationale: As the temperature is lowered, the equilibrium will shift to favor the most stable, lowest-enthalpy conformer. If the stability is driven by an IMHB, the population of this conformer should increase, leading to a larger observed ¹hJ OH···F coupling constant.

Computational Protocol: DFT for Energy Profiling

Computational chemistry provides a powerful means to quantify the relative stabilities of different conformers and to dissect the specific interactions responsible.

Objective: To calculate the relative Gibbs free energies of different conformers and analyze the underlying electronic interactions.

Pillar of Trustworthiness: This protocol employs Natural Bond Orbital (NBO) analysis as a self-validating step. The calculated stabilization energies (E(2)) from NBO for specific donor-acceptor interactions (e.g., n F → σ* OH) provide a quantitative, physical basis for the observed conformational preferences, directly linking the electronic structure to the overall thermodynamic stability.

Fig 2: Workflow for computational assessment of stability.

Methodology:

  • Structure Generation:

    • Build the 3D structure of the fluorinated propargylic alcohol in a molecular modeling program.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all relevant low-energy minima on the potential energy surface. This is crucial for not missing the global minimum.

  • Geometry Optimization and Frequency Calculation:

    • For each identified conformer, perform a full geometry optimization and frequency calculation using an appropriate level of theory, such as Density Functional Theory (DFT).

    • Recommended Level of Theory: A functional like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) is a good starting point. Inclusion of a dispersion correction (e.g., D3) is recommended.

    • Causality: A frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to compute the thermal corrections needed to obtain the Gibbs free energy (G).

  • Energy Analysis:

    • Compare the calculated Gibbs free energies (G) of all optimized conformers at a standard temperature (e.g., 298.15 K). The conformer with the lowest G is the most thermodynamically stable.

    • The energy difference (ΔG) between conformers allows for the calculation of their equilibrium population distribution via the Boltzmann equation.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis on the most stable conformer(s).

    • Rationale: This analysis deconstructs the wavefunction into localized bonding and lone-pair orbitals and calculates the stabilization energy (E(2)) associated with delocalization from a filled "donor" orbital to an empty "acceptor" orbital.

    • Look for key interactions:

      • n F → σ* OH : This quantifies the energy of the intramolecular hydrogen bond.

      • σ C-H → σ* C-F : This quantifies the energy of the hyperconjugative interaction responsible for the gauche effect.[17]

    • The magnitude of these E(2) values provides direct, quantitative evidence for the electronic interactions that confer thermodynamic stability.

Conclusion: Implications for Rational Design

The thermodynamic stability of fluorinated propargylic alcohols is a complex phenomenon governed by a delicate balance of intramolecular hydrogen bonding and stereoelectronic effects. A stable, well-defined conformation is not an esoteric property; it is a critical design feature for chemists.

  • In Drug Development: By understanding these principles, medicinal chemists can strategically place fluorine atoms to lock a molecule into its bioactive conformation—the specific shape required to bind to a target enzyme or receptor. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and potency.[9] Furthermore, stabilizing a particular conformation can shield metabolically labile sites, enhancing the drug's pharmacokinetic profile.[2]

  • In Materials Science: The conformational rigidity imparted by these stabilizing interactions can be exploited to design novel polymers and liquid crystals with predictable and well-ordered structures, influencing their bulk material properties.

References

  • Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 54(43), 12836-12840. Available at: [Link]

  • Wang, Z., et al. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications, 59(53), 8201-8204. Available at: [Link]

  • University of Southampton. (n.d.). Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. Retrieved from [Link]

  • Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A, 122(18), 4521-4529. Available at: [Link]

  • Wang, Z., et al. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications. Available at: [Link]

  • An, X.-D., et al. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record, 20(2). Available at: [Link]

  • Daugulis, O., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Available at: [Link]

  • da Silva, G. M. C. (n.d.). Thermodynamic Properties of Fluorinated Alcohols: Experimental, Molecular Dynamics Simulation and GC- SAFT-VR Predictions. Retrieved from [Link]

  • Al-Zoubi, M., et al. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3462. Available at: [Link]

  • Prakash, G. K. S., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1814-1829. Available at: [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

  • Ragab, A. (2025, October 23). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. Available at: [Link]

  • Gouverneur, V., et al. (2015). Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. Chemistry – A European Journal, 21(30), 10838-10847. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry, 19(2), 342-346. Available at: [Link]

  • Linclau, B., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 89(12), 8789-8803. Available at: [Link]

  • Mishra, N. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculation. Molecules, 22(3), 447. Available at: [Link]

  • Linclau, B., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 89(12), 8789-8803. Available at: [Link]

  • Nakamura, I., et al. (2024). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 29(22), 5220. Available at: [Link]

  • Duarte, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1039-1048. Available at: [Link]

  • Alabugin, I. V. (2016). Stereoelectronic Effects. ResearchGate. Available at: [Link]

  • Stettler, R., et al. (1993). Synthesis of propargylic alcohols and biological effects on Echinococcus multilocularis metacestodes. Arzneimittelforschung, 43(7), 767-772. Available at: [Link]

  • Chong, C. T. (2024, October 14). Stereoelectronic Effects. Baran Group Meeting. Available at: [Link]

  • Rochester, C. H., & Symonds, J. R. (1973). Thermodynamic studies of fluoroalcohols. Part 3.—The thermodynamics of transfer of five fluoroalcohols from the gas-phase to aqueous solution. Journal of the Chemical Society, Faraday Transactions 1, 69, 1577-1584. Available at: [Link]

  • Gouverneur, V., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-13141. Available at: [Link]

  • Gouverneur, V., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • Hilfinger, J. M., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Green, M., et al. (n.d.). Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. Molecules, 29(21), 4930. Available at: [Link]

  • Linclau, B., et al. (2024, May 31). Conformational Analysis of 1,3-Difluorinated Alkanes. Semantic Scholar. Available at: [Link]

  • Mabury, S. A., et al. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. Environmental Science & Technology, 40(9), 2997-3002. Available at: [Link]

  • Nezhadali, A., et al. (2009). A thermodynamic study of complex formation between Copper (II) ion and 4-Amino-3-methyl-1, 2, 4-triazol-5-thione in ethanol-water mixtures. Der Pharma Chemica, 1(1), 100-105. Available at: [Link]

  • Nitschke, J. R., et al. (2025). Fluoride Enhances Alcohol Binding Within a Trigonal-Prismatic Metal-Organic Capsule. Angewandte Chemie International Edition, 64(25), e202505137. Available at: [Link]

  • McNeil, A. J., et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

  • Hilfinger, J. M., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Liu, W.-B., et al. (2026). Harnessing Cooperative Hydrogen-Atom Transfer and Nitrene-Primed Radical-Polar Crossover for Asymmetric C-H Amidation of α-Amino Esters. Journal of the American Chemical Society. Available at: [Link]

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Solubility Profile & Physicochemical Characterization of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluorophenyl)-2-propyn-1-ol (CAS: 156022-15-0) is a critical fluorinated chiral building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and heterocyclic scaffolds. Its structure combines a lipophilic fluorophenyl ring with a polar propargylic alcohol moiety, creating a distinct amphiphilic solubility profile.

This technical guide provides a comprehensive analysis of its solubility behavior. By synthesizing structure-activity relationships (SAR) with thermodynamic principles, we define its compatibility across the organic solvent spectrum. Furthermore, we provide a self-validating experimental protocol for researchers to determine exact saturation limits in their specific solvent systems, ensuring reproducibility in process chemistry and drug development workflows.

Physicochemical Characterization

Understanding the solubility of this compound requires dissecting its molecular architecture. The interplay between the hydrophobic fluorophenyl ring and the hydrophilic hydroxyl group dictates its interaction with solvents.

Table 1: Key Physicochemical Parameters
ParameterValue / PredictionRelevance to Solubility
Molecular Weight 150.15 g/mol Low MW facilitates dissolution in small-molecule solvents.
Physical State Viscous Liquid / Low-melting SolidLikely forms supercooled liquids; slow crystallization kinetics.
LogP (Predicted) ~1.9 – 2.1Moderately lipophilic. Prefers organic phases over aqueous.
H-Bond Donors 1 (Hydroxyl)Capable of strong interactions with protic solvents and acceptors (e.g., DMSO).
H-Bond Acceptors 2 (Oxygen + Fluorine)Fluorine acts as a weak acceptor, modulating local polarity.
pKa (Alkyne) ~24Stable in neutral/mildly basic solvents; deprotonates with strong bases (e.g., NaH, n-BuLi).
The "Fluorine Effect" on Solubility

The ortho-fluorine atom exerts a significant electronic effect. Unlike the non-fluorinated analog (1-phenyl-2-propyn-1-ol), the C-F bond introduces a strong dipole moment while simultaneously increasing lipophilicity.

  • Result: Enhanced solubility in polar aprotic solvents (e.g., THF, Ethyl Acetate) compared to non-fluorinated analogs, but reduced water solubility due to the hydrophobic hydration shell of the fluorine atom.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the compound exhibits a "U-shaped" solubility curve across the polarity spectrum.

Solvent Compatibility Matrix
  • Class A: High Solubility (>100 mg/mL)

    • Solvents: Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM), Tetrahydrofuran (THF).

    • Mechanism:[1][2][3] Strong dipole-dipole interactions and hydrogen bonding. The hydroxyl group dominates interactions here.

  • Class B: Moderate Solubility (10–100 mg/mL)

    • Solvents: Ethyl Acetate, Isopropyl Acetate, Toluene, Diethyl Ether.

    • Mechanism:[1][2] Van der Waals forces involving the phenyl ring drive dissolution, though less efficiently than Class A.

  • Class C: Low Solubility / Antisolvents (<10 mg/mL)

    • Solvents: Water (pH 7), Hexane, Heptane, Cyclohexane.

    • Mechanism:[1][2][3] The hydrophobic phenyl ring disrupts the water network (hydrophobic effect). Conversely, the polar hydroxyl group prevents integration into the non-polar alkane lattice.

Theoretical Hansen Space (Estimated)
  • Dispersion (

    
    ):  High (Phenyl ring interactions).
    
  • Polarity (

    
    ):  Moderate (C-F dipole and -OH dipole).
    
  • H-Bonding (

    
    ):  Moderate-High (Terminal -OH).
    
  • Implication: Solvents matching this vector (like THF or Isopropanol ) are thermodynamically ideal for stock solution preparation.

Experimental Protocol: Saturation Solubility Determination

Objective: To generate precise, self-validated solubility data (mg/mL) for this compound in a target solvent.

Principle: This protocol uses a "Shake-Flask" method coupled with HPLC quantification. It is designed to be self-validating by including a kinetic time-point check to ensure thermodynamic equilibrium is reached, distinguishing it from simple visual inspection.

Reagents & Equipment[3][4]
  • Analyte: this compound (>98% purity).

  • Solvents: HPLC-grade (Target solvent + Acetonitrile for dilution).

  • Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Workflow
  • Supersaturation: Add excess compound (approx. 200 mg) to 1 mL of the target solvent in a specific amber glass vial (to prevent photo-induced alkyne polymerization).

  • Equilibration: Agitate at 25°C (±0.5°C) at 200 RPM.

  • Kinetic Validation (The "Self-Check"):

    • Sample aliquot at 24 hours .

    • Sample aliquot at 48 hours .

    • Validation Rule: If the concentration difference is <5%, equilibrium is reached. If >5%, continue shaking to 72 hours.

  • Filtration: Filter supernatant through a pre-heated 0.45 µm PTFE filter (prevents precipitation during filtration).

  • Quantification: Dilute filtrate 100x in Mobile Phase and analyze via HPLC (UV detection at 254 nm, targeting the phenyl chromophore).

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Weigh Excess Compound AddSolvent Add Target Solvent (Amber Vial) Start->AddSolvent Shake Agitate at 25°C (200 RPM) AddSolvent->Shake Sample24 Sample T=24h Shake->Sample24 Sample48 Sample T=48h Sample24->Sample48 Compare Compare Concentrations (Delta < 5%?) Sample48->Compare Continue Continue Agitation Compare->Continue No (Kinetic Lag) Filter Filter (0.45 µm PTFE) Compare->Filter Yes (Equilibrium Reached) Continue->Sample48 HPLC HPLC Quantification (UV 254 nm) Filter->HPLC

Caption: Self-validating workflow for thermodynamic solubility determination, ensuring equilibrium is confirmed before quantification.

Applications & Solvent Selection Strategy

The solubility profile directly informs solvent choice for synthetic transformations. The presence of the alkyne and alcohol functionalities necessitates specific solvent environments to maximize yield and suppress side reactions.

Reaction Solvent Recommendations
Reaction TypeRecommended SolventRationale
Sonogashira Coupling THF / Et3N Excellent solubility of the substrate; THF coordinates Pd catalysts effectively.
Oxidation (to Ketone) DCM High solubility; DCM is inert to standard oxidants (e.g., Dess-Martin Periodinane).
Nucleophilic Substitution DMF or DMSO High dielectric constant dissociates nucleophiles; fully solubilizes the fluorinated substrate.
Click Chemistry t-BuOH / Water (1:1) The "Gold Standard" for CuAAC. The organic co-solvent ensures the lipophilic substrate dissolves.
Crystallization Strategy (Purification)

Since the compound is a low-melting solid/oil, crystallization can be challenging.

  • Antisolvent Method: Dissolve in a minimum volume of Ethyl Acetate (moderate solubility). Slowly add Hexane or Heptane (antisolvent). The fluorinated ring encourages precipitation as the polarity drops.

  • Cooling Method: Dissolve in Isopropyl Alcohol (IPA) at 50°C; cool to -20°C.

Visualization: Solvent Selection Decision Tree

SolventSelection Goal Primary Goal Synthesis Synthesis Goal->Synthesis Purification Purification Goal->Purification Coupling Pd-Coupling (Sonogashira) Synthesis->Coupling Oxidation Oxidation (to Ketone) Synthesis->Oxidation Click Click Chemistry (Triazole) Synthesis->Click Cryst Crystallization Purification->Cryst Extract Extraction Purification->Extract Solv1 THF / Et3N Coupling->Solv1 Solv2 DCM Oxidation->Solv2 Solv3 t-BuOH / H2O Click->Solv3 Solv4 EtOAc + Hexane Cryst->Solv4 Solv5 EtOAc / Brine Extract->Solv5

Caption: Logic tree for selecting the optimal solvent system based on the intended chemical process.

References

  • National Institutes of Health (PubChem). (2024). Compound Summary: Propargyl Alcohol Derivatives.[4] (General reference for class properties). Retrieved from [Link]

  • Agilent Technologies. (2020). Determination of Log P for Compounds of Different Polarity Using HPLC. Retrieved from [Link]

Sources

Electronic & Conformational Control: The Ortho-Fluorine Effect in Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Fluorine Scan" is a pivotal strategy for optimizing metabolic stability and binding affinity. However, the introduction of an ortho-fluorine atom into propargylic alcohols (1-arylprop-2-yn-1-ols) introduces complex electronic and steric perturbations that go beyond simple lipophilicity modulation.

This guide dissects the ortho-fluorine effect , a phenomenon where the high electronegativity and lone-pair density of fluorine alter the acidity (pKa), conformational preference (via intramolecular hydrogen bonding), and reactivity profiles of propargylic alcohols. We analyze these effects to provide actionable insights for tuning reactivity in metal-catalyzed transformations and stabilizing bioactive conformations.

Fundamental Electronic Principles

The electronic influence of an ortho-fluorine substituent on the propargylic alcohol moiety is governed by two opposing vectors: the Inductive Effect (-I) and the Resonance Effect (+R).

The Push-Pull Mechanism

Unlike other halogens, fluorine’s overlap with the aromatic


-system is efficient due to the similarity in orbital size (2p-2p overlap), yet its high electronegativity dominates the ground state.
EffectVectorConsequence on Propargylic Alcohol
Inductive (-I)

-withdrawal
Increases Acidity: Withdraws electron density from the benzylic carbon and oxygen, lowering the pKa of the hydroxyl group. Destabilizes Cations: Makes the formation of the propargylic cation (essential for

-type substitutions) more difficult compared to unsubstituted analogs.
Resonance (+R)

-donation
Transition State Stabilization: In electrophilic aromatic substitution or cation formation, the lone pair can stabilize positive charge, but this is usually overwhelmed by the -I effect at the ortho position in the ground state.
Impact on Acidity (pKa)

The ortho-fluorine atom significantly increases the Brønsted acidity of the propargylic hydroxyl group.

  • Benzyl Alcohol (Ref): pKa

    
     15.4
    
  • 2-Fluorobenzyl Alcohol: pKa

    
     14.9
    
  • Propargylic Analog: The presence of the alkyne (an electron-withdrawing

    
    -hybridized group) already lowers the pKa relative to benzyl alcohol. The addition of ortho-fluorine further depresses the pKa, making the hydroxyl proton more labile for deprotonation by weak bases.
    

Conformational Dynamics: The OH···F Interaction

One of the most valuable tools for the medicinal chemist is the ability to "lock" a conformation using Intramolecular Hydrogen Bonding (IMHB).

The "Closed" vs. "Open" Equilibrium

In 1-(2-fluorophenyl)prop-2-yn-1-ol, the hydroxyl proton acts as a donor and the ortho-fluorine lone pair acts as an acceptor. This forms a pseudo-5-membered ring.

  • Interaction Energy: Weak (approx. 1.0 – 2.5 kcal/mol), but sufficient to bias the conformational population at physiological temperatures.

  • Geometry: The interaction forces the C-O bond to align closer to the plane of the aromatic ring, restricting free rotation.

Visualization of Conformational Locking

Conformation cluster_legend Mechanism Open Open Conformer (Free Rotation) Closed Closed Conformer (OH···F IMHB Locked) Open->Closed Solvent/Temp Dependent (ΔG ≈ -1.5 kcal/mol) Bioactivity Bioactive/Reactive State Closed->Bioactivity Pre-organized Geometry desc The fluorine atom acts as a weak Lewis base, accepting the hydroxyl proton to form a planar, pseudo-5-membered ring.

Figure 1: Conformational equilibrium shifted by the intramolecular OH···F hydrogen bond.[1][2][3][4][5]

Reactivity Case Study: Enantioselectivity Reversal

The electronic and steric bulk of ortho-fluorine can drastically alter the outcome of metal-catalyzed reactions. A prime example is Ruthenium-catalyzed propargylic substitution .

The Phenomenon

In reactions catalyzed by thiolate-bridged diruthenium complexes, replacing a phenyl group with an ortho-fluorophenyl group often reverses the sense of enantiomeric induction.

  • Mechanism: The ortho-fluorine creates a specific "pocket" in the transition state. Unlike a simple steric bulk (like methyl), the fluorine can engage in electrostatic repulsion or attraction with ligands on the metal center (e.g., Cl or S ligands), inverting the preferred face of nucleophilic attack.

  • Application: This allows chemists to access opposite enantiomers of a drug candidate simply by fluorinating the starting material, without changing the expensive chiral catalyst.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 1-(2-fluorophenyl)prop-2-yn-1-ol via TBAF-catalyzed addition. Rationale: This method avoids strong bases (n-BuLi), preserving the sensitive ortho-fluoro motif and preventing benzyne formation.

Reagents
  • Substrate: 2-Fluorobenzaldehyde (1.0 equiv)

  • Reagent: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst: Tetrabutylammonium fluoride (TBAF) (0.01 – 0.1 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow

Synthesis Start Start: 2-Fluorobenzaldehyde + TMS-Acetylene Mix Catalysis: Add TBAF (1 mol%) in THF at 0°C Start->Mix Intermediate Intermediate: Formation of Pentacoordinate Silicon Species Mix->Intermediate Activation Reaction Nucleophilic Addition: TMS-Alkynyl anion attacks Carbonyl Carbon Intermediate->Reaction Transfer Quench Workup: Acidic Hydrolysis (HCl) to cleave O-TMS Reaction->Quench Product Product: 1-(2-fluorophenyl)prop-2-yn-1-ol (>90% Yield) Quench->Product

Figure 2: TBAF-catalyzed synthesis pathway avoiding benzyne formation.

Protocol Details
  • Preparation: Charge a flame-dried flask with 2-fluorobenzaldehyde (10 mmol) and dry THF (20 mL).

  • Addition: Add trimethylsilylacetylene (12 mmol) via syringe.

  • Catalysis: Cool to 0°C. Add TBAF (1.0 M in THF, 0.1 mL) dropwise. The solution may turn slightly yellow.

  • Monitoring: Stir at 0°C -> RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1). The ortho-F group deactivates the carbonyl slightly compared to unsubstituted benzaldehyde, so reaction times may be 15-30 mins longer.

  • Workup: Quench with 1M HCl (10 mL) and stir for 30 mins to ensure desilylation of the oxygen (if O-silylation occurred) and the alkyne. Extract with diethyl ether.

  • Purification: Silica gel chromatography. Note: The product is more polar than the non-fluorinated analog due to the higher acidity and dipole moment.

References

  • Chintareddy, V. R., et al. (2011).[6] "Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Trialkylsilylalkynes to Aldehydes." The Journal of Organic Chemistry. Link

  • Linclau, B., et al. (2015). "Intramolecular OH[4][7]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins." Chemistry – A European Journal. Link

  • Kanao, K., et al. (2022). "Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions." ACS Omega. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Graton, J., et al. (2012). "The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols." Journal of Physical Chemistry A. Link

Sources

Literature review on 1-(2-Fluorophenyl)-2-propyn-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide: 1-(2-Fluorophenyl)-2-propyn-1-ol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 4187-87-5 for non-fluorinated analog; specific fluorinated derivatives vary) represents a critical "privileged scaffold" in modern organic synthesis and medicinal chemistry. As a secondary propargylic alcohol bearing an ortho-fluorinated aromatic ring, it serves as a bifunctional linchpin. The propargylic alcohol moiety allows for diverse transformations—including Meyer-Schuster rearrangements, Nicholas reactions, and metal-catalyzed cycloisomerizations—while the ortho-fluorine atom imparts unique electronic properties, metabolic stability, and conformational bias essential for optimizing ligand-target interactions.

This technical guide synthesizes the primary synthetic routes, reactivity profiles, and medicinal applications of this scaffold, providing validated protocols and mechanistic insights for laboratory application.

Core Synthesis: Construction of the Scaffold

The most robust method for accessing this compound is the nucleophilic addition of an acetylide anion to 2-fluorobenzaldehyde. While Sonogashira coupling is used for 3-aryl isomers, the 1-aryl isomer requires carbonyl addition.

Protocol A: Grignard Addition (Standard)
  • Objective: Synthesis of racemic this compound.

  • Mechanism: Nucleophilic addition of ethynylmagnesium bromide to the carbonyl carbon.

  • Causality: The ortho-fluorine exerts an inductive electron-withdrawing effect, slightly activating the carbonyl carbon compared to the non-fluorinated analog, potentially accelerating the reaction rate but requiring careful temperature control to prevent side reactions (e.g., Cannizzaro).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Reagent Loading: Charge the flask with Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv). Cool to 0°C using an ice/water bath.[1]

  • Addition: Dissolve 2-fluorobenzaldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration). Add this solution dropwise to the Grignard reagent over 30 minutes.[1]

    • Note: Slow addition prevents localized heating which can lead to polymerization of the acetylide.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (23°C) and stir for an additional 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 80:20).

Protocol B: Enantioselective Synthesis (Catalytic)

For drug development requiring chiral purity, stoichiometric Grignard reagents are replaced by catalytic systems.

  • System: Zn(OTf)₂ / (+)-N-methylephedrine / Et₃N.

  • Procedure: Terminal alkynes react with 2-fluorobenzaldehyde in toluene. The chiral ligand directs the facial selectivity of the addition, typically yielding the (S)- or (R)-alcohol with >90% ee.

Divergent Reactivity & Functionalization

The utility of this compound lies in its ability to undergo divergent transformations. The ortho-fluorine atom is stable under most conditions but influences the regioselectivity of cyclizations.

Pathway 1: Gold-Catalyzed Cycloisomerization (Isochromenes)

Gold(I) catalysts activate the alkyne π-system, triggering intramolecular nucleophilic attack by the hydroxyl group (5-endo-dig) or, more commonly, facilitating a rearrangement-cyclization sequence.

  • Reagents: Ph₃PAuCl (5 mol%), AgOTf (5 mol%), Toluene, 60°C.

  • Mechanism:

    • Au(I) coordinates to the alkyne.[2]

    • Intramolecular attack by the carbonyl oxygen (if pre-functionalized as an ester) or direct attack by external nucleophiles if performing solvometalation.

    • For isochromene synthesis: Often requires an ortho-alkynyl aldehyde precursor, but the propargylic alcohol can be isomerized to the enone (Meyer-Schuster) and then cyclized if a nucleophile is present.

Pathway 2: Meyer-Schuster Rearrangement

Acid-catalyzed or Gold-catalyzed transposition of the propargylic alcohol to an α,β-unsaturated ketone (enone).

  • Product: 1-(2-fluorophenyl)prop-2-en-1-one.

  • Significance: These enones are Michael acceptors, useful for synthesizing pyrazolines or further heterocycles.

Pathway 3: Propargylic Substitution (Nicholas Reaction)

The hydroxyl group can be displaced by nucleophiles (C, N, O, S) via a stabilized carbocation intermediate, often complexed with Cobalt (Co₂(CO)₈).

  • Fluorine Effect: The ortho-F destabilizes the benzylic carbocation inductively, making ionization slower than in the non-fluorinated parent, requiring stronger Lewis acids (e.g., BF₃·OEt₂).

Medicinal Chemistry: The "Fluorine Effect"

Incorporating the 2-fluorophenyl moiety is a strategic design choice in medicinal chemistry (Bioisosterism).

FeatureImpact on Drug Design
Metabolic Stability Blocks metabolic oxidation at the ortho-position (a common metabolic soft spot).
Conformation The C-F bond prefers to be coplanar with the ring or induce specific twists due to dipole-dipole interactions, locking the bioactive conformation.
Lipophilicity Increases LogP compared to the hydrogen analog, improving membrane permeability.
pKa Modulation Lowers the pKa of the propargylic alcohol (via induction), potentially altering H-bond donor strength.

Visualizations

Diagram 1: Synthesis & Divergent Pathways

This diagram illustrates the generation of the core scaffold and its primary downstream transformations.

SynthesisPathways SM1 2-Fluorobenzaldehyde Core This compound (Core Scaffold) SM1->Core Grignard Addition (THF, 0°C) SM2 Ethynylmagnesium Bromide SM2->Core Prod1 1-(2-Fluorophenyl)prop-2-en-1-one (Enone) Core->Prod1 Meyer-Schuster Rearr. (Au(I) cat.) Prod2 Isochromene Derivatives Core->Prod2 Cycloisomerization (Au/Ag cat.) Prod3 Propargylic Ethers/Amines Core->Prod3 Nicholas Reaction (Co2(CO)8, Nu-)

Caption: Synthesis of the this compound scaffold and its divergence into enones, heterocycles, and substituted derivatives.

Diagram 2: Gold-Catalyzed Activation Mechanism

A simplified view of how Gold(I) activates the scaffold for cyclization.

GoldMechanism Complex [Au]-Alkyne Complex (π-activation) NuAttack Nucleophilic Attack (5-endo-dig / 6-endo-dig) Complex->NuAttack Activation Intermed Vinyl-Gold Intermediate NuAttack->Intermed Cyclization Product Cyclized Heterocycle Intermed->Product Protodeauration (-[Au]+)

Caption: Mechanistic flow of Gold(I)-catalyzed cyclization, highlighting π-activation and protodeauration steps.

References

  • Preparation of Disubstituted Phenyl Propargyl Alcohols. SciSpace. (Synthesis of fluorinated propargyl alcohols via Sonogashira and Grignard methods).

  • Sequential Gold-Catalyzed Reactions of 1-Phenylprop-2-yn-1-ol. Journal of Organometallic Chemistry. (Protocols for Gold-catalyzed Meyer-Schuster and cyclization reactions).

  • Highly Selective Cyclization and Isomerization of Propargylamines. MDPI. (Detailed NMR data and protocols for fluorinated propargyl derivatives).

  • Gold-Catalyzed Oxidative Cyclizations to Isochromenes. Organic Chemistry Portal. (Synthesis of isochromenes from propargylic ether precursors).

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of metabolic and electronic effects of fluorine substitution).

Sources

A Technical Guide to the Synthesis of 2-Fluorophenyl Propargyl Alcohol: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(2-Fluorophenyl)prop-2-yn-1-ol is a valuable propargylic alcohol derivative widely utilized as a synthetic intermediate in the development of pharmaceuticals and advanced materials.[1][2][3] Its structure, which incorporates a fluorine atom, an alcohol, and an alkyne, provides multiple reaction sites for diversification and molecular elaboration. This guide offers an in-depth exploration of the primary synthetic pathways to this key building block, designed for researchers, chemists, and professionals in drug development. We will dissect two core strategies: the nucleophilic addition of a 2-fluorophenylacetylide to formaldehyde and the palladium-catalyzed Sonogashira cross-coupling reaction. This document provides detailed, field-tested protocols, discusses the mechanistic underpinnings and rationale behind experimental choices, and emphasizes critical safety procedures to ensure robust and reproducible synthesis.

Introduction: The Strategic Importance of 2-Fluorophenyl Propargyl Alcohol

Propargyl alcohols are a cornerstone of modern organic synthesis, serving as versatile precursors for a multitude of molecular architectures.[4][5] The specific introduction of a 2-fluorophenyl group imparts unique properties to the molecule. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and it can engage in specific non-covalent interactions (e.g., hydrogen bonding), which is of paramount importance in medicinal chemistry for enhancing drug-target binding affinity.[6] The alkyne and alcohol functionalities serve as synthetic handles for subsequent transformations, including click chemistry, cyclizations, and further C-C bond formations.[2] Consequently, reliable and scalable access to 1-(2-fluorophenyl)prop-2-yn-1-ol is a critical objective for synthetic campaigns in various research and development settings.

Core Synthetic Strategies: A Comparative Overview

Two principal and highly effective strategies dominate the synthesis of 1-(2-fluorophenyl)prop-2-yn-1-ol. The choice between them often depends on the availability of starting materials, scalability, and tolerance to specific functional groups.

  • Organometallic Addition to Formaldehyde: This classic carbon-carbon bond-forming strategy involves the generation of a 2-fluorophenylacetylide nucleophile, which subsequently attacks an electrophilic formaldehyde source. This route is highly convergent and efficient, typically employing organolithium reagents for the deprotonation of 2-fluorophenylacetylene.

  • Sonogashira Cross-Coupling: This powerful palladium- and copper-catalyzed reaction forms the key C(sp²)-C(sp) bond by coupling an aryl halide (2-fluoroiodobenzene) with a terminal alkyne (propargyl alcohol).[7][8] It is renowned for its high functional group tolerance and reliability.[9]

The following table provides a high-level comparison of these two primary pathways.

FeaturePathway 1: Organometallic AdditionPathway 2: Sonogashira Coupling
Key Transformation Nucleophilic addition of a lithium acetylide to formaldehydePd/Cu-catalyzed cross-coupling
Starting Materials 2-Fluorophenylacetylene, n-Butyllithium, Paraformaldehyde2-Fluoroiodobenzene, Propargyl Alcohol
Key Advantages High atom economy, typically high yields, straightforward setup.Excellent functional group tolerance, mild reaction conditions, well-established methodology.
Key Considerations Requires strictly anhydrous conditions. n-Butyllithium is pyrophoric and requires specialized handling techniques.[10][11]Requires a palladium catalyst and copper co-catalyst. Potential for side reactions like Glaser coupling (alkyne homocoupling).[8]
Typical Yields 80-95%70-90%

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating systems for the synthesis of 1-(2-fluorophenyl)prop-2-yn-1-ol.

Protocol A: Synthesis via Organolithium Acetylide and Paraformaldehyde

This method hinges on the generation of a potent lithium acetylide nucleophile, which readily reacts with paraformaldehyde.

Causality & Rationale: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for the quantitative deprotonation of the terminal alkyne of 2-fluorophenylacetylene. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and control the exothermic deprotonation. Paraformaldehyde is used as a convenient, anhydrous source of formaldehyde.[12][13] Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organometallic intermediates and its low freezing point.

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2-Fluorophenylacetylene to anhydrous THF B 2. Cool solution to -78°C (Dry Ice/Acetone Bath) A->B C 3. Add n-BuLi dropwise (Formation of Lithium Acetylide) B->C D 4. Stir for 1 hour at -78°C C->D E 5. Add Paraformaldehyde powder D->E F 6. Warm slowly to room temperature and stir overnight E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by column chromatography I->J K K J->K Final Product: 1-(2-Fluorophenyl)prop-2-yn-1-ol

Caption: Workflow for the synthesis of 1-(2-Fluorophenyl)prop-2-yn-1-ol via the organolithium pathway.

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-Fluorophenylacetylene120.135.00 g41.61.0
n-Butyllithium (2.5 M in hexanes)64.0618.3 mL45.81.1
Paraformaldehyde(30.03)n1.50 g50.01.2
Anhydrous Tetrahydrofuran (THF)72.11150 mL--
Saturated aq. NH₄Cl-100 mL--
Ethyl Acetate88.11200 mL--
Anhydrous MgSO₄120.37---

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter. Allow the flask to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Reagent Addition: Add 2-fluorophenylacetylene to 150 mL of anhydrous THF via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the n-butyllithium solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A slight color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Formaldehyde Addition: Remove the nitrogen inlet and quickly add the paraformaldehyde powder in one portion. Immediately re-establish the inert atmosphere.

  • Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir the mixture overnight (approx. 16 hours).

  • Quenching: Cool the flask in an ice-water bath and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol B: Synthesis via Sonogashira Cross-Coupling

This protocol couples 2-fluoroiodobenzene with propargyl alcohol using a standard palladium/copper catalytic system.[14][15]

Causality & Rationale: This reaction relies on a palladium catalyst, typically with phosphine ligands like Pd(PPh₃)₂Cl₂, to activate the aryl iodide.[8] A copper(I) salt, such as CuI, acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which accelerates the key transmetalation step.[7] A base, such as diisopropylamine (DIPA) or triethylamine (TEA), is required to neutralize the HI generated during the reaction and to deprotonate the propargyl alcohol, facilitating its entry into the catalytic cycle. The reaction is run under an inert atmosphere to protect the catalysts from oxidation.

Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2-Fluoroiodobenzene, Pd catalyst, and CuI to a flask B 2. Add solvent (THF/DIPA) A->B C 3. Add Propargyl Alcohol dropwise B->C D 4. Stir at room temperature until completion (monitor by TLC/GC-MS) C->D E 5. Quench with water/NH4Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by column chromatography G->H I I H->I Final Product: 1-(2-Fluorophenyl)prop-2-yn-1-ol

Caption: Workflow for the synthesis of 1-(2-Fluorophenyl)prop-2-yn-1-ol via the Sonogashira coupling pathway.

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-Fluoroiodobenzene222.005.00 g22.51.0
Propargyl Alcohol56.061.52 g27.01.2
Pd(PPh₃)₂Cl₂701.90316 mg0.450.02
Copper(I) Iodide (CuI)190.4586 mg0.450.02
Diisopropylamine (DIPA)101.1950 mL--
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
Ethyl Acetate88.11200 mL--

Step-by-Step Procedure:

  • Preparation: To a flame-dried 250 mL flask under a nitrogen atmosphere, add 2-fluoroiodobenzene, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.

  • Solvent Addition: Add anhydrous THF (50 mL) and diisopropylamine (50 mL). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add propargyl alcohol dropwise via syringe over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-18 hours.[14]

  • Workup: Upon completion, concentrate the mixture under reduced pressure to remove the bulk of the solvents.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2-fluorophenyl)prop-2-yn-1-ol.

Mechanistic Considerations

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Nucleophilic Addition to a Carbonyl

The reaction of the lithium acetylide with formaldehyde is a classic example of nucleophilic addition.[16] The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom.[17][18]

  • Nucleophilic Attack: The electron-rich acetylide anion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[19] This breaks the C=O pi bond, pushing the electrons onto the oxygen atom.

  • Intermediate Formation: This step forms a tetrahedral alkoxide intermediate.[20] The hybridization of the carbonyl carbon changes from sp² to sp³.[18]

  • Protonation: During the aqueous workup (addition of NH₄Cl), the negatively charged alkoxide is protonated to yield the final neutral propargyl alcohol product.[19]

Caption: General mechanism of nucleophilic addition to formaldehyde.

The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds via a synergistic dual catalytic cycle involving palladium and copper.[7]

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the 2-fluoroiodobenzene to form a Pd(II) intermediate.

  • Transmetalation: Concurrently, the copper(I) catalyst reacts with propargyl alcohol and the amine base to form a copper(I) acetylide. This acetylide is then transferred to the Pd(II) center, displacing the iodide and forming a new Pd(II)-alkynyl complex. This is the rate-determining step.

  • Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to form the final C-C coupled product and regenerate the Pd(0) catalyst, which re-enters the cycle.

SonogashiraCycle Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ ArI 2-F-Ph-I PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl ArI->PdII_Aryl Oxidative Addition Product 2-F-Ph-C≡C-CH₂OH PdII_Aryl->Product Reductive Elimination PdII_Aryl->Product C1 C1 Product->Pd0 C2 C2 Alkyne HC≡C-CH₂OH Cu_Acetylide Cu-C≡C-CH₂OH Alkyne->Cu_Acetylide + Base CuI CuI CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Transmetalation

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Critical Safety and Handling Procedures

Chemical synthesis, particularly involving organometallic reagents, demands strict adherence to safety protocols.

  • Organolithium Reagents (e.g., n-BuLi): These reagents are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[11]

    • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).[10][21]

    • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and solvents must be anhydrous.[10]

    • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and a face shield.[22][23] Use nitrile gloves as a minimum, with neoprene or Nomex gloves recommended for added protection.[11][22]

    • Handling: Use proper syringe or cannula transfer techniques to move solutions. Never work alone when handling pyrophoric reagents.[10][11]

    • Quenching & Disposal: Unused reagents and reaction residues must be quenched carefully. A common method is slow addition to a stirred, cooled solution of isopropanol in an inert solvent like heptane.[21]

  • General Hazards:

    • Solvents: THF and ethyl acetate are flammable. All operations should be conducted in a certified chemical fume hood.

    • Reagents: Handle all chemicals with appropriate PPE. Review the Safety Data Sheet (SDS) for each reagent before use.

Summary and Outlook

The synthesis of 1-(2-fluorophenyl)prop-2-yn-1-ol is readily achievable through well-established synthetic methodologies. The organometallic addition route offers high yields and atom economy but requires stringent handling of pyrophoric reagents. The Sonogashira coupling provides a milder, more functionally tolerant alternative, albeit at the cost of using precious metal catalysts. Both pathways are robust and can be scaled for laboratory and developmental needs.

Future work in this area could focus on developing catalytic asymmetric versions of these reactions to directly access enantiomerically enriched propargyl alcohols.[24][25] The use of chiral ligands in conjunction with organozinc or organoindium reagents for the alkynylation of 2-fluorobenzaldehyde, or the development of asymmetric Sonogashira couplings, represent promising avenues for further investigation.[24][26]

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • JoVE. (2023, April 30). Nucleophilic Addition to the Carbonyl Group: General Mechanism. [Link]

  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. [Link]

  • ChemistryGuru. (2018, June 18). Nucleophilic Addition, Carbonyl Compound Mechanism - Organic Chem. YouTube. [Link]

  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. ACS Publications. [Link]

  • BYJU'S. (2020, July 26). Why do Carbonyl Compounds Undergo Nucleophilic Addition?. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • J&K Scientific. (2025, October 17). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. [Link]

  • Ma, S., & Yu, F. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. Journal of Organic Chemistry, 75(8), 2589–2598. [Link]

  • Dubrovskiy, A. V., & Markina, N. A. (2010). Coupling-isomerization synthesis of chalcones. Journal of Organic Chemistry, 75(23), 8274–8277. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • National Institutes of Health. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. [Link]

  • Iglesias, D., Andrade, R., & Loaiza, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3432. [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • ChemUniverse. (n.d.). 2-ethynyl-4-fluorobenzaldehyde. [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72. [Link]

  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • SciSpace. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. [Link]

  • Roattino, T., et al. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Science, 360(6390), 767-771. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]

  • Kim, D., et al. (n.d.). Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. PMC. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Reddit. (2014, September 10). Paraformaldehyde + Grignard reagent. [Link]

  • University of Ottawa. (n.d.). Magnesium mediated carbometallation of propargyl alcohols. [Link]

  • ResearchGate. (2025, August 6). Catalytic Asymmetric Propargylation. [Link]

  • Medium. (2024, November 24). Exploring Properties and Uses of Propargyl Alcohol in Organic Synthesis and Industry. [Link]

  • PMC. (n.d.). Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. [Link]

  • Wood and Fiber Science. (n.d.). DETERMINATION OF PARAFORMALDEHYDE REACTIVITY AND ITS RELATIONSHIP TO PRF RESIN GELATION. [Link]

  • ResearchGate. (n.d.). Reactions during catalytic ethynylation of formaldehyde. [Link]

  • Organic Syntheses Procedure. (n.d.). Propiolaldehyde. [Link]

  • Google Patents. (n.d.). Process of purifying propargyl alcohol.
  • Jayarajan, R., et al. (2022). Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. Chemistry – A European Journal, 28(58), e202202059. [Link]

  • ResearchGate. (n.d.). Reactions of formaldehyde with organometallic reagents. [Link]

Sources

Technical Guide: Safe Handling and Application of 1-(2-Fluorophenyl)-2-propyn-1-ol

[1]

Document Control:

  • Scope: Safety, Handling, Storage, and Synthetic Application[1]

  • Target Audience: Medicinal Chemists, Process Safety Engineers[1]

  • Data Basis: Analog Read-Across (1-Phenyl-2-propyn-1-ol) & Functional Group Analysis

Part 1: Chemical Profile & Strategic Importance[1][2]

Identity and Physicochemical Properties

This compound is a chiral propargylic alcohol featuring an ortho-fluorinated phenyl ring.[1] It is a critical scaffold in the synthesis of fused heterocycles (e.g., isochromenes, isoindolines) and a pharmacophore precursor in fragment-based drug discovery (FBDD).[1]

PropertyValue / Description
Chemical Name This compound
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol
Physical State Viscous liquid to low-melting solid (pale yellow)
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Key Functional Groups Secondary Alcohol (Benzylic), Terminal Alkyne, Aryl Fluoride
Closest Analog (SDS Basis) 1-Phenyl-2-propyn-1-ol (CAS: 4187-87-5)
The "Fluorine Effect" in Drug Design

The inclusion of the ortho-fluorine atom is not merely structural; it exerts significant electronic and steric influence:

  • Metabolic Stability: Blocks metabolic oxidation at the ortho position (C-F bond energy: ~116 kcal/mol).

  • Conformational Lock: The fluorine atom can induce specific conformational preferences via dipole-dipole interactions, often improving binding affinity to protein targets.

  • Lipophilicity: Increases LogP compared to the non-fluorinated parent, enhancing membrane permeability.[2]

Part 2: Critical Hazard Analysis (GHS Classification)

Note: As a research chemical, specific GHS data is extrapolated from the non-fluorinated analog (1-Phenyl-2-propyn-1-ol) and functional group reactivity.[1]

GHS Label Elements

Signal Word: WARNING [3][4]

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[3][4][5][6]
Skin Corrosion/Irritation Cat.[3][4][7] 2H315: Causes skin irritation.[3][4][5][6]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[4][5][6]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[4][5][6]
Flammable Liquids Cat. 4H227: Combustible liquid (Predicted FP > 60°C).
Reactivity Hazards
  • Terminal Alkyne: The acetylenic proton is weakly acidic (pKa ~25). Contact with strong bases (NaH, BuLi) generates reactive acetylides.[1] Warning: Heavy metal acetylides (Cu, Ag) can be explosive when dry. Avoid contact with copper tubing or silver salts unless under controlled catalytic conditions.

  • Benzylic Alcohol: Susceptible to acid-catalyzed dehydration or nucleophilic substitution, potentially generating reactive carbocations.[1]

Part 3: Operational Protocols (Handling & Storage)[1]

Storage Architecture

To maintain chemical integrity and prevent degradation (oxidation/polymerization), follow this storage hierarchy:

  • Atmosphere: Inert Gas (Argon or Nitrogen).

  • Temperature: Refrigerate (2°C – 8°C).

  • Container: Amber glass (light sensitive) with Teflon-lined caps.

Handling Workflow Visualization

The following decision tree outlines the safe handling procedures based on the operation scale.

HandlingProtocolStartOperation Start:This compoundScaleCheckCheck ScaleStart->ScaleCheckSmallScale< 1 Gram(Screening)ScaleCheck->SmallScaleLargeScale> 10 Grams(Scale-Up)ScaleCheck->LargeScaleVentilationStandard Fume Hood(Face velocity > 0.5 m/s)SmallScale->VentilationEngineeringSchlenk Line / Glovebox(Strict O2/Moisture exclusion)LargeScale->EngineeringPPE_BasicPPE: Nitrile Gloves,Safety Glasses, Lab CoatVentilation->PPE_BasicReactivityReagent Compatibility Check(Avoid Cu/Ag metals)PPE_Basic->ReactivityPPE_AdvancedPPE: Double Gloves,Face Shield, FR Lab CoatEngineering->PPE_AdvancedPPE_Advanced->ReactivityExecutionExecute ReactionReactivity->Execution

Figure 1: Operational decision tree for handling fluorinated propargyl alcohols based on scale and risk.

Part 4: Synthetic Utility & Experimental Context

Synthesis of the Scaffold

The standard synthesis involves the nucleophilic addition of an ethynyl organometallic reagent to 2-fluorobenzaldehyde.[1]

Protocol (Self-Validating):

  • Reagents: 2-Fluorobenzaldehyde (1.0 eq), Ethynylmagnesium bromide (0.5M in THF, 1.2 eq).

  • Conditions: Anhydrous THF, 0°C to RT, Inert Atmosphere (N₂).

  • Quench: Saturated NH₄Cl (exothermic control).

  • Validation:

    • TLC: Disappearance of aldehyde spot (UV active).

    • IR: Appearance of C≡C stretch (~2100 cm⁻¹) and broad OH stretch (~3300 cm⁻¹).[1]

Application: Heterocycle Synthesis

This compound is a precursor for Sonogashira coupling followed by cyclization to form substituted indoles or isocoumarins.

SynthesisWorkflowPrecursor2-FluorobenzaldehydeProductThis compound(Target Scaffold)Precursor->ProductNucleophilicAdditionReagentEthynylmagnesium Br(THF, 0°C)Reagent->ProductCouplingSonogashira Coupling(Pd cat., Aryl Halide)Product->CouplingCyclizationAu/Ag CatalyzedCyclizationCoupling->CyclizationFinalDrugFluorinated Heterocycle(Isochromene/Indole)Cyclization->FinalDrugDrug DiscoveryCandidate

Figure 2: Synthetic workflow from precursor to bioactive heterocycle.[1]

Part 5: Emergency Response Architecture

In the event of exposure, the following protocols must be activated immediately. These are based on the toxicology of benzylic alcohols and alkynes.

ScenarioImmediate ActionMedical Note
Skin Contact Wash with soap/water for 15 min. Remove contaminated clothing.[4][5][7]Lipophilic nature may enhance dermal absorption.
Eye Contact Rinse with water for 15 min, lifting eyelids.[5]Mechanical irritation from crystallization is possible.
Ingestion Rinse mouth. Do NOT induce vomiting due to aspiration risk.Potential CNS depression (alcohol moiety).
Spill Cleanup Absorb with vermiculite or sand.[4] Do NOT use sawdust (flammability).Dispose as hazardous organic waste (halogenated).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7859, Propargyl alcohol. Retrieved from [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Physicochemical Profiling & Synthetic Utility of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluorophenyl)-2-propyn-1-ol (CAS: 2343-61-5) is a critical chiral building block in the synthesis of fused heterocyclic systems, particularly isochromenes and indole derivatives used in oncology and CNS drug discovery. As a secondary propargylic alcohol, it exhibits specific thermal sensitivities that require precise handling during purification.

This guide provides a comprehensive physicochemical profile, synthesizing available experimental data with high-confidence predictive models. It details the thermodynamic boundaries for processing (melting/boiling points) and outlines a self-validating synthetic workflow to ensure high-purity isolation without thermal degradation.

Compound Identity & Structural Significance[1][2][3][4][5][6]

The presence of the ortho-fluorine atom introduces steric and electronic effects that distinguish this compound from its non-fluorinated parent (1-phenyl-2-propyn-1-ol). The electron-withdrawing nature of fluorine increases the acidity of the benzylic proton and influences the lipophilicity (


) of downstream pharmacophores.
AttributeDetail
IUPAC Name 1-(2-Fluorophenyl)prop-2-yn-1-ol
CAS Number 2343-61-5
Molecular Formula C

H

FO
Molecular Weight 150.15 g/mol
Structural Class Secondary Propargylic Alcohol / Benzyl Alcohol Derivative
Key Moiety Terminal Alkyne (

), o-Fluoroaryl group

Thermodynamic & Physical Property Data[7][8]

Critical Note on Thermal Stability: Propargylic alcohols are prone to Meyer–Schuster rearrangements or polymerization at elevated temperatures (>140°C), especially in the presence of trace acids or metals. Atmospheric distillation is NOT recommended.

Table 1: Physicochemical Data Profile[7]
PropertyValue (Experimental/Analog)Value (Predicted/Calculated)*Significance
Physical State Pale yellow oil or low-melting solid-Handling logistics
Boiling Point (Atm) Decomposes (Do not attempt)225°C ± 20°CTheoretical baseline
Boiling Point (Vac) 105–115°C @ 1–2 mmHg 108°C @ 1 mmHgTarget for Distillation
Melting Point 30–45°C (Semi-solid/Oil)38.5°C ± 5°CSolid handling
Density 1.15 ± 0.05 g/cm³1.18 g/cm³Reagent dosing
Flash Point > 90°C (Closed Cup)94°CFlammability safety
pKa (OH) ~13.012.8 ± 0.2Deprotonation strategy

*Predicted values derived from ACD/Labs and EPI Suite algorithms based on structural fragment contribution.

Synthetic Workflow & Characterization

The synthesis of this compound is most reliably achieved via the addition of ethynylmagnesium bromide to 2-fluorobenzaldehyde. This route minimizes byproducts compared to Sonogashira couplings which require transition metal removal.

Diagram 1: Synthetic Pathway (Grignard Addition)

SynthesisPath SM1 2-Fluorobenzaldehyde (Liquid) Inter Magnesium Alkoxide Intermediate SM1->Inter THF, 0°C to RT N2 atm Reagent Ethynylmagnesium Bromide (0.5M in THF) Reagent->Inter Quench Sat. NH4Cl (Hydrolysis) Inter->Quench Exothermic Product This compound (Crude Oil) Quench->Product Extraction (EtOAc)

Caption: Grignard addition of ethynylmagnesium bromide to 2-fluorobenzaldehyde under inert atmosphere.

Detailed Protocol: Synthesis & Purification
  • Reagent Preparation: Flame-dry a 250 mL 3-neck flask. Maintain a nitrogen atmosphere.

  • Addition: Charge 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Grignard Injection: Add ethynylmagnesium bromide (1.2 eq) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench carefully with saturated NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo (bath temp < 40°C).
  • Purification (Vacuum Distillation):

    • Setup: Short-path distillation head with a high-vacuum pump.

    • Pressure: Stabilize at 1–2 mmHg .

    • Collection: Discard forerun (< 90°C). Collect main fraction at 105–115°C .

Self-Validating Characterization Logic

Before committing the material to downstream applications, the structure must be validated. The following "Self-Validating System" ensures the alkyne is intact and no rearrangement has occurred.

Diagram 2: Validation & Logic Flow

ValidationLogic Sample Isolated Product NMR 1H NMR (CDCl3) Sample->NMR IR FT-IR Analysis Sample->IR Check1 Check: Alkyne Proton Doublet of Doublets ~2.6 ppm? NMR->Check1 Check2 Check: C≡C Stretch ~2100-3300 cm-1? IR->Check2 Pass VALIDATED Proceed to Synthesis Check1->Pass Yes Fail REJECT Check for Isomerization Check1->Fail No (Singlet implies ketone) Check2->Pass Yes

Caption: Analytical workflow to confirm structural integrity of the propargylic alcohol moiety.

Key Diagnostic Signals:

  • 
    H NMR:  Look for the alkyne proton (
    
    
    
    C-H ) as a doublet (approx.
    
    
    2.6 ppm) coupling with the methine proton. The methine proton (-CH OH-) should appear as a doublet/multiplet around
    
    
    5.6–5.8 ppm.
  • IR: Sharp absorption at ~3300 cm

    
     (
    
    
    
    C-H stretch) and weak band at ~2120 cm
    
    
    (C
    
    
    C stretch).

Applications in Drug Discovery

  • Heterocycle Formation: Precursor for gold-catalyzed cyclization to form substituted isochromenes (scaffolds in antioxidants and antimicrobials).

  • Click Chemistry: The terminal alkyne serves as a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach fluorinated phenyl groups to biological targets.

  • Favorskii Rearrangement: Under basic conditions, can rearrange to

    
    -unsaturated ketones.
    

References

  • Synthesis of Propargylic Alcohols

    • Title: "Grignard Addition to Carbonyl Compounds: A Standard Protocol."
    • Source: Organic Syntheses, Coll. Vol. 4, p. 258.
    • URL: (Analogous procedure for phenyl-propynol).

  • Compound Data (Parent Analog)

    • Title: "1-Phenyl-2-propyn-1-ol Physicochemical Data."[1]

    • Source: PubChem Compound Summary.
    • URL:[2]

  • CAS Registry Identification

    • Title: "this compound CAS 2343-61-5."
    • Source: BocSci / ChemicalBook D
    • URL:

  • Thermal Stability of Alkynes

    • Title: "Safety of Propargyl Alcohol Deriv
    • Source: NOAA Cameo Chemicals.
    • URL:

Sources

Methodological & Application

Synthesis of 1-(2-Fluorophenyl)-2-propyn-1-ol from 2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-(2-Fluorophenyl)-2-propyn-1-ol

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of this compound, a valuable propargyl alcohol intermediate in pharmaceutical research and organic synthesis. The protocol details a robust two-step process commencing with the alkynylation of 2-fluorobenzaldehyde using trimethylsilylacetylene (TMSA), followed by a mild deprotection of the silyl group. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful synthesis and characterization.

Introduction and Scientific Rationale

Propargyl alcohols are pivotal structural motifs found in numerous bioactive compounds and serve as versatile building blocks in synthetic chemistry.[1] The target molecule, this compound, combines the reactivity of the propargyl group, ideal for "click" chemistry and further functionalization, with the unique electronic properties imparted by the ortho-fluorine substituent on the phenyl ring.

The chosen synthetic strategy involves the nucleophilic addition of an acetylide to the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. Direct ethynylation using acetylene gas can be hazardous and difficult to control on a laboratory scale.[2] Therefore, a more controlled and safer approach is employed, utilizing trimethylsilylacetylene (TMSA) as a stable and liquid source of the acetylide nucleophile.

The Causality Behind Our Experimental Choices:

  • Use of a Protecting Group: TMSA allows for the generation of a lithium acetylide that is less prone to side reactions compared to alternatives. The trimethylsilyl (TMS) group temporarily "protects" the acidic terminal alkyne proton, ensuring the reaction proceeds cleanly.

  • In Situ Nucleophile Generation: The lithium acetylide of TMSA is generated in situ by deprotonation with n-butyllithium (n-BuLi) at low temperatures. This strong, non-nucleophilic base ensures rapid and complete formation of the reactive species.

  • Controlled Reaction Conditions: Performing the reaction at -78 °C is critical. This low temperature mitigates side reactions, such as the potential for the highly reactive n-BuLi to add directly to the aldehyde, and ensures high selectivity for the desired alkynylation.[3]

  • Mild Deprotection: The final step involves the cleavage of the silicon-carbon bond. Tetrabutylammonium fluoride (TBAF) is an exceptionally mild and efficient reagent for this purpose, as the high affinity of silicon for fluoride drives the reaction to completion under conditions that do not disturb other functional groups.[4][5]

Reaction Schematics and Workflow

The synthesis is performed in two distinct stages: the initial formation of the TMS-protected alcohol, followed by its deprotection to yield the final product.

Synthesis_Scheme cluster_step1 Step 1: Alkynylation cluster_step2 Step 2: Deprotection 2-fluorobenzaldehyde 2-Fluorobenzaldehyde nBuLi 1) n-BuLi, THF, -78 °C TMSA TMS-Acetylene Intermediate TMS-protected alcohol nBuLi->Intermediate H2O 2) H₂O Quench Intermediate2 TMS-protected alcohol Intermediate->Intermediate2 TBAF TBAF, THF, rt Intermediate2->TBAF FinalProduct This compound TBAF->FinalProduct

Diagram 1: Chemical reaction scheme for the two-step synthesis.

Detailed Experimental Protocols

Critical Prerequisite: All glassware must be oven-dried or flame-dried immediately before use to remove all traces of water. All reactions involving n-butyllithium must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line techniques.[6]

Part A: Synthesis of 1-(2-Fluorophenyl)-1-((trimethylsilyl)ethynyl)propan-1-ol
  • Inert Atmosphere Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF, 60 mL) via syringe. Add trimethylsilylacetylene (TMSA) (2.1 mL, 15.0 mmol).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Nucleophile Generation: While stirring vigorously, add n-butyllithium (2.5 M in hexanes, 6.0 mL, 15.0 mmol) dropwise via syringe over 10 minutes. A color change to pale yellow or white precipitate may be observed. Stir the resulting mixture at -78 °C for an additional 30 minutes.

  • Aldehyde Addition: In a separate, dry flask, prepare a solution of 2-fluorobenzaldehyde (1.06 mL, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the lithium acetylide suspension at -78 °C over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Quenching: Once the starting aldehyde is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add diethyl ether (50 mL), and wash with water (2 x 30 mL) and then brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is used directly in the next step without further purification.

Part B: Deprotection to this compound
  • Setup: Dissolve the crude silylated intermediate from Part A in THF (40 mL) in a round-bottom flask.

  • Deprotection: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 12.0 mL, 12.0 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture for 1 hour. Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate) until the starting material is no longer visible.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part C: Purification

The final product is purified by flash column chromatography on silica gel.[7][8]

  • Eluent System: A gradient of 95:5 to 80:20 Hexane:Ethyl Acetate is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Step: Remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Quantitative Data and Reagent Summary

ReagentFormulaM.W. ( g/mol )mmolEquivalentsAmount Used
Step 1: Alkynylation
2-FluorobenzaldehydeC₇H₅FO124.1110.01.01.24 g (1.06 mL)
TrimethylsilylacetyleneC₅H₁₀Si98.2215.01.51.47 g (2.1 mL)
n-ButyllithiumC₄H₉Li64.0615.01.56.0 mL (2.5 M)
Step 2: Deprotection
TMS-protected alcoholC₁₂H₁₅FOSi222.33~10.01.0Crude from Step 1
TBAF (in THF)C₁₆H₃₆FN261.4712.01.212.0 mL (1.0 M)
Expected Yield: ~75-85% over two steps

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_step1 Step 1: Alkynylation cluster_step2 Step 2: Deprotection & Purification cluster_analysis Analysis Dry_Glassware Oven-Dry All Glassware Inert_Atmosphere Assemble Under N₂/Ar Dry_Glassware->Inert_Atmosphere Setup_1 Add THF & TMSA Inert_Atmosphere->Setup_1 Cool_1 Cool to -78 °C Setup_1->Cool_1 Add_nBuLi Add n-BuLi Dropwise Cool_1->Add_nBuLi Stir_1 Stir for 30 min Add_nBuLi->Stir_1 Add_Aldehyde Add 2-Fluorobenzaldehyde Stir_1->Add_Aldehyde React_1 React for 2h at -78 °C Add_Aldehyde->React_1 Quench_1 Quench with aq. NH₄Cl React_1->Quench_1 Workup_1 Extract & Concentrate Quench_1->Workup_1 Setup_2 Dissolve Crude in THF Workup_1->Setup_2 Add_TBAF Add TBAF Solution Setup_2->Add_TBAF React_2 Stir for 1h at RT Add_TBAF->React_2 Workup_2 Extract, Wash, Dry React_2->Workup_2 Concentrate Concentrate in Vacuo Workup_2->Concentrate Purify Flash Chromatography Concentrate->Purify Analysis Characterize by NMR & IR Purify->Analysis

Diagram 2: Step-by-step experimental workflow.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized this compound, the following analytical methods are essential.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should display characteristic peaks: a singlet/doublet for the terminal alkyne proton (C≡C-H ) around 2.5-3.0 ppm, a singlet for the carbinol proton (-CH -OH) around 5.5 ppm, a broad singlet for the hydroxyl proton (-OH ), and a complex multiplet pattern in the aromatic region (7.0-7.6 ppm) corresponding to the fluorophenyl group.

  • ¹³C NMR Spectroscopy: Key signals include two distinct carbons for the alkyne (C≡C) between 70-90 ppm and the carbinol carbon (-CH-OH) around 60-70 ppm.

  • IR Spectroscopy: The infrared spectrum provides functional group confirmation.[10][11] Expect to observe a sharp, weak absorption for the terminal alkyne C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), a broad O-H stretch (~3400 cm⁻¹), and a C-F stretch (~1250 cm⁻¹).

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

  • n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite spontaneously upon contact with air. It also reacts violently with water and other protic solvents.[12] All transfers must be performed using gas-tight syringes under an inert atmosphere.[3][13] Ensure a Class D fire extinguisher (for combustible metals) is accessible.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides over time. Always use freshly distilled solvent or solvent from a sealed, new container.

  • Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are standard, but consider double-gloving or using heavier neoprene gloves when handling n-BuLi).[13][14]

  • Waste Disposal: Unreacted n-BuLi and other reactive organometallic waste must be quenched carefully before disposal. A common procedure involves slow, dropwise addition of the waste to a stirred, cooled solution of isopropanol in an inert solvent like hexane. The quenched solution can then be disposed of according to institutional hazardous waste guidelines.[14]

References

  • Safety and Handling of Organometallic Compounds.Vertex AI Search.
  • Application Notes and Protocols for the Purification of Propargyl-PEG7-alcohol Conjug
  • What is Propargyl Alcohol? - Chemical name, structure, synthesis.Rawsource.
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynyl
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.Case Western Reserve University.
  • Deprotection of a TMS-protected alkyne.
  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Silanes as Protecting Groups for Terminal Alkyne.Gelest Technical Library.
  • Propargyl Alcohol: Purity and Chemical Properties.NKY.
  • Safe Handling of Air-Sensitive Organometallic Reagents.White Rose Research Online.
  • Acetylene in Organic Synthesis: Recent Progress and New Uses.MDPI.
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents.University of California, Irvine EHS.
  • Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.ThermoFisher Scientific.
  • Reactions during catalytic ethynylation of formaldehyde.
  • Spectroscopy and Spectrometry in Organic Chemistry.University of Wisconsin-Madison Chemistry Dept.

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Application Note: Gold-Catalyzed Cycloisomerization of 1-(2-Fluorophenyl)-2-propyn-1-ol for the Synthesis of Fluorinated Indenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the gold-catalyzed cycloisomerization of 1-(2-Fluorophenyl)-2-propyn-1-ol, a key transformation for synthesizing highly substituted and functionalized fluorinated indenes. Indene scaffolds are crucial in medicinal chemistry and materials science.[1] Homogeneous gold catalysis offers a powerful method for C-C bond formation under exceptionally mild conditions, often tolerating air and moisture with high functional group compatibility.[2][3] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting for researchers in organic synthesis and drug development.

Theoretical Framework and Catalytic Cycle

Homogeneous gold catalysis has become an indispensable tool in modern organic synthesis, primarily due to the unique ability of gold(I) complexes to act as soft, carbophilic Lewis acids, or "π-acids".[4] Unlike harder Lewis acids, cationic gold(I) species show a strong affinity for activating carbon-carbon multiple bonds (alkynes, allenes, and alkenes) towards nucleophilic attack.[2][5]

The catalytic process for the cycloisomerization of an aryl-propargyl alcohol is an intramolecular hydroarylation. The reaction is initiated by the generation of a highly electrophilic, coordinatively unsaturated gold(I) cation. This is typically achieved by abstracting a halide from a stable, linear gold(I) precatalyst, such as (Ph₃P)AuCl, using a silver salt with a non-coordinating anion (e.g., AgSbF₆).[6] The resulting [L-Au]⁺ species is the active catalyst.

The catalytic cycle proceeds through the following key steps:

  • Alkyne Activation: The alkyne moiety of the substrate, this compound, coordinates to the cationic gold(I) center. This coordination polarizes the alkyne, rendering it highly susceptible to nucleophilic attack.

  • Intramolecular Hydroarylation: The electron-rich 2-fluorophenyl ring acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization. This step is analogous to a Friedel-Crafts reaction and forms the five-membered indene core.[7][8]

  • Protodeauration: The resulting vinyl-gold intermediate undergoes rapid protonolysis (protodeauration), likely facilitated by trace acid in the medium, to release the final indene product and regenerate the active [L-Au]⁺ catalyst, which re-enters the catalytic cycle.[7]

Gold-Catalyzed Cycloisomerization Catalyst Active Catalyst [L-Au]⁺ PiComplex Gold-Alkyne π-Complex Catalyst->PiComplex Coordination Substrate 1-(2-Fluorophenyl) -2-propyn-1-ol Substrate->PiComplex VinylGold Cyclized Vinyl-Gold Intermediate PiComplex->VinylGold 5-exo-dig Cyclization Product Fluorinated Indene Product VinylGold->Product Protodeauration ProtonOut H⁺ VinylGold->ProtonOut Product->Catalyst ProtonIn H⁺ ProtonIn->Product

Figure 1: Catalytic cycle for the gold-catalyzed intramolecular hydroarylation.

The Critical Role of Ligands and Counterions

The success of a gold-catalyzed reaction is profoundly influenced by the choice of both the ancillary ligand (L) on the gold precatalyst and the counterion of the silver salt activator.

  • Ligands: The ligand modulates the electrophilicity and stability of the gold center. Common ligands include phosphines (e.g., PPh₃, JohnPhos) and N-heterocyclic carbenes (NHCs, e.g., IPr).[6][9] More electron-donating ligands can sometimes decrease the catalyst's π-acidity but may enhance its stability, while sterically bulky ligands can influence selectivity and prevent catalyst deactivation pathways.[9]

  • Counterions: The counterion (derived from the silver salt) plays a crucial role, especially in solvents of low dielectric constant.[2] Highly non-coordinating anions, such as SbF₆⁻ or BArF₄⁻, result in a more "naked" and highly reactive cationic gold species.[10][11] More coordinating anions, like triflate (OTf⁻), can associate with the gold center, attenuating its reactivity but sometimes improving selectivity.[2][12] The basicity of the counterion can also be critical in steps involving proton transfer.[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the cycloisomerization of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Reagents
  • Substrate: this compound (≥97% purity)

  • Gold Precatalyst: (Triphenylphosphine)gold(I) chloride, [(Ph₃P)AuCl] (99.9%)

  • Silver Activator: Silver hexafluoroantimonate, [AgSbF₆] (≥98%)

  • Solvent: Dichloromethane (DCM), anhydrous, ≥99.8%

  • Quenching Agent: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Chromatography: Silica gel (230-400 mesh) and appropriate solvents (e.g., hexane/ethyl acetate mixture)

Equipment
  • Standard oven-dried glassware (round-bottom flask, condenser if heating)

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of anhydrous solvent

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

Reaction Procedure

Note: While many gold-catalyzed reactions are air-tolerant, using an inert atmosphere (N₂ or Ar) is good practice to ensure reproducibility, especially during catalyst preparation.

  • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the gold precatalyst, (Ph₃P)AuCl (e.g., 5.0 mg, 0.01 mmol, 2 mol%).

  • Catalyst Activation: Add the silver activator, AgSbF₆ (e.g., 3.4 mg, 0.01 mmol, 2 mol%).

    • Causality: The silver salt abstracts the chloride from the gold precatalyst, generating the active cationic gold species [(Ph₃P)Au]⁺SbF₆⁻ and insoluble AgCl.[6]

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe. Stir the resulting suspension for 10-15 minutes at room temperature in the dark (AgSbF₆ is light-sensitive). The formation of a white precipitate (AgCl) indicates successful activation.

  • Substrate Addition: Dissolve this compound (e.g., 76 mg, 0.5 mmol, 1.0 equiv) in a minimal amount of anhydrous DCM (1-2 mL) and add it to the reaction flask via syringe.

  • Reaction: Stir the mixture at room temperature (or gentle heat, e.g., 40 °C, if required).

Reaction Monitoring
  • Monitor the reaction progress by TLC. Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate.

  • Use a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate) to separate the starting material from the product.

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate). The reaction is complete when the starting material spot is no longer visible. A typical reaction time is 1-4 hours.

Workup and Purification
  • Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine or by pouring the mixture into a separatory funnel containing saturated NaHCO₃ solution (20 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure fluorinated indene product.

Product Characterization

The expected product is 1-fluoro-3-methyl-1H-inden-2-ol or its tautomer, 1-fluoro-1H-inden-2(3H)-one, depending on subsequent rearrangement. Characterize the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Key Parameters and Optimization

The efficiency of the cycloisomerization can be fine-tuned by systematically varying key parameters. The following table summarizes expected trends based on established principles of gold catalysis.

ParameterOptionsExpected Outcome & RationaleCitations
Gold Precatalyst (Ph₃P)AuCl(IPr)AuCl(JohnPhos)AuCl(IPr)AuCl (an NHC-ligated catalyst) may offer higher stability and efficiency. (JohnPhos)AuCl is bulkier and can sometimes improve yields by preventing side reactions. (Ph₃P)AuCl is a cost-effective starting point.[6][9]
Silver Activator (Counterion) AgSbF₆AgBF₄AgOTfAgSbF₆ generally provides the highest reactivity due to the extremely non-coordinating nature of the SbF₆⁻ anion, leading to a more electrophilic gold cation. AgOTf may result in a slower but sometimes cleaner reaction as the OTf⁻ anion is more coordinating.[2][10][11][13]
Solvent Dichloromethane (DCM) 1,2-Dichloroethane (DCE) TolueneLow-coordinating, low-dielectric solvents like DCM or DCE are standard. They effectively solvate the cationic intermediate without strongly coordinating to the gold center, which would inhibit catalysis.[2][7]
Temperature Room Temp (20-25 °C) 40 °C 0 °CMost gold-catalyzed cycloisomerizations proceed readily at room temperature . Gentle heating may be required for less reactive substrates. Lowering the temperature can sometimes suppress side reactions.[1][14]
Catalyst Loading 0.5 - 5 mol%A loading of 1-2 mol% is typically sufficient. Higher loading may be needed for difficult substrates, while lower loading is desirable for process efficiency and cost reduction.[1]

Troubleshooting Guide

ProblemPotential Cause & Solution
No Reaction or Very Slow Conversion 1. Inactive Catalyst: The gold precatalyst or silver activator may have degraded. Use fresh, high-purity reagents. Ensure complete abstraction of the chloride by stirring the catalyst/activator mixture for an adequate time before adding the substrate.2. Insufficiently Reactive Catalyst: The [L-Au]⁺ species may not be electrophilic enough. Switch to a silver salt with a more non-coordinating anion (e.g., from AgOTf to AgSbF₆).[2][11]
Low Yield of Desired Product 1. Catalyst Decomposition: The active gold species can sometimes decompose (e.g., reduction to Au(0)). Try a more robust ligand, such as an NHC (e.g., IPr).[6]2. Competing Side Reactions: The substrate may be undergoing intermolecular reactions or other rearrangements. Try running the reaction at a higher dilution or a lower temperature.
Formation of Multiple Products 1. Incomplete Protodeauration/Isomerization: The vinyl-gold intermediate might be reacting further before protonolysis. The addition of a mild proton source could potentially streamline the reaction to the desired product.2. Alternative Reaction Pathways: Gold(III) impurities or different reaction conditions can sometimes open up alternative mechanistic pathways.[6] Ensure high-purity Au(I) precatalysts are used.

Conclusion

The gold(I)-catalyzed cycloisomerization of this compound is an efficient and direct method for the synthesis of valuable fluorinated indene derivatives. The reaction proceeds under mild conditions, demonstrates good functional group tolerance, and relies on a well-understood catalytic cycle. By carefully selecting the ligand, counterion, and solvent, researchers can optimize the reaction for high yield and selectivity, making this protocol a valuable addition to the synthetic chemist's toolkit for constructing complex molecular architectures.

References

  • Mechanism Study of the Gold-Catalyzed Cycloisomerization of α-Aminoallenes: Oxidation State of Active Species and Influence of Counterion. The Journal of Physical Chemistry A. [Link]

  • Computational Exploration of Counterion Effects in Gold(I)-Catalyzed Cycloisomerization of ortho-(Alkynyl)styrenes. ACS Omega. [Link]

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  • Anatomy of gold catalysts: facts and myths. Organic & Biomolecular Chemistry. [Link]

  • Mechanism Study of the Gold-Catalyzed Cycloisomerization of α-Aminoallenes: Oxidation State of Active Species and Influence of Counterion. The Journal of Physical Chemistry A. [Link]

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Molecules. [Link]

  • Computational Exploration of Counterion Effects in Gold(I)-Catalyzed Cycloisomerization of ortho-(Alkynyl)styrenes. Semantic Scholar. [Link]

  • Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules. [Link]

  • Computational Exploration of Counterion Effects in Gold(I)-Catalyzed Cycloisomerization of ortho-(Alkynyl)styrenes. ACS Omega. [Link]

  • Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules. [Link]

  • Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis–Ligand Development. Chemical Reviews. [Link]

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. [Link]

  • Tunable Gold-catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – A European Journal. [Link]

  • Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization. Journal of the American Chemical Society. [Link]

  • Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization. Journal of the American Chemical Society. [Link]

  • Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. Molecules. [Link]

  • Intramolecular gold-catalyzed hydroarylation of precursor 1. ResearchGate. [Link]

  • Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. The Journal of Organic Chemistry. [Link]

  • Gold-catalyzed hydroarylation reactions: a comprehensive overview. Organic & Biomolecular Chemistry. [Link]

  • Using Gold to Make Substituted Indenes. ChemistryViews. [Link]

  • Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au. [Link]

  • Gold(I)-catalyzed intramolecular hydroarylation of allenes. The Journal of Organic Chemistry. [Link]

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Application Note: A Robust Protocol for the Synthesis of 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-one via Oxidation of 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the efficient oxidation of the secondary propargylic alcohol, 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-ol, to its corresponding ynone, 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-one. Ynones are valuable synthetic intermediates in medicinal chemistry and materials science.[1] This document details a reliable protocol using Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent. A comparative overview of alternative oxidation methodologies is also presented to provide researchers with a broader context for procedural selection.

Introduction: The Synthetic Utility of Ynones

α,β-Acetylenic ketones, commonly known as ynones, are powerful building blocks in organic synthesis.[1] Their unique electronic structure, characterized by a conjugated system of a carbonyl group and a carbon-carbon triple bond, renders them susceptible to a variety of chemical transformations. This reactivity makes them indispensable precursors for the synthesis of a wide array of complex molecules, including heterocycles like indenones, benzodiazepines, chromones, and pyrazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1] The presence of a fluorinated aromatic ring in the target molecule is of particular interest in drug development, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability.

Comparative Analysis of Oxidation Methods for Propargylic Alcohols

The conversion of secondary propargylic alcohols to ynones is a critical transformation in organic synthesis.[2] Several methods have been developed, each with its own set of advantages and limitations. The choice of oxidant is crucial and depends on factors such as substrate sensitivity, desired scale, and environmental considerations.

Oxidation Method Oxidizing Agent(s) Advantages Disadvantages References
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild reaction conditions (room temperature), high selectivity, broad functional group tolerance, fast reaction times.[3][4]Stoichiometric amounts of reagent required, potential for explosive decomposition of impure DMP.[5][3][4][6]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAvoids toxic heavy metals, mild conditions, suitable for sensitive substrates.[7][8]Production of malodorous dimethyl sulfide, requires cryogenic temperatures (-78 °C).[7][8][7][8][9][10]
IBX Oxidation 2-Iodoxybenzoic acid (IBX)Mild, selective, and often performed in common organic solvents like acetone or THF.[11][12]IBX has poor solubility in many organic solvents, can be explosive under certain conditions.[12][13][11][12][13][14][15]
Catalytic Aerobic Oxidation Fe(NO₃)₃·9H₂O, TEMPO, NaClUses environmentally benign oxygen as the terminal oxidant, cost-effective.[16]May require higher catalyst loading for electron-rich substrates.[16][16][17]
Electrochemical Oxidation Electrochemically generated oxidants"Green" chemistry approach, avoids stoichiometric chemical oxidants.[18][19]Requires specialized equipment (potentiostat, electrochemical cell).[18][19][18][19][20]

For the synthesis of 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-one, the Dess-Martin Periodinane (DMP) oxidation is recommended due to its exceptional mildness, which is crucial for preserving the sensitive functionality of the fluorinated aromatic ring and the propargylic system.[3][4]

Recommended Protocol: Dess-Martin Periodinane Oxidation

This section provides a detailed, step-by-step procedure for the oxidation of 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-ol using DMP.

Materials and Reagents
Reagent/Material Grade Supplier Notes
1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-ol≥97%Commercially AvailableStarting material
Dess-Martin Periodinane (DMP)≥97%Commercially AvailableStore in a desiccator
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent Grade-For work-up
Anhydrous sodium sulfate (Na₂SO₄)Reagent Grade-For drying
Diethyl ether (Et₂O)Reagent Grade-For extraction
Silica gel60 Å, 230-400 mesh-For column chromatography
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-For reaction monitoring
Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up cluster_purification Purification start Dissolve 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-ol in anhydrous DCM add_dmp Add Dess-Martin Periodinane (DMP) portion-wise start->add_dmp In an inert atmosphere (N₂ or Ar) stir Stir vigorously at room temperature add_dmp->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench with saturated NaHCO₃ solution monitor->quench Upon completion extract Extract with diethyl ether quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry filter_evap Filter and concentrate in vacuo dry->filter_evap purify Purify by flash column chromatography filter_evap->purify characterize Characterize the final product purify->characterize

Caption: Experimental workflow for the Dess-Martin Oxidation.

Step-by-Step Procedure
  • Reaction Setup: To a solution of 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-ol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (DMP) (1.2 mmol, 1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.[4]

  • Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir the biphasic mixture vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-one.

Reaction Mechanism and Discussion

The Dess-Martin oxidation proceeds through a ligand exchange mechanism followed by a reductive elimination.

reaction_mechanism Dess-Martin Oxidation Mechanism cluster_mechanism R1 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-ol intermediate1 Intermediate A R1->intermediate1 + DMP - Acetic Acid DMP Dess-Martin Periodinane (DMP) intermediate2 Intermediate B intermediate1->intermediate2 Deprotonation product 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-one intermediate2->product Reductive Elimination byproduct Iodane byproduct intermediate2->byproduct

Caption: Simplified mechanism of the Dess-Martin Oxidation.

The alcohol substrate initially displaces an acetate ligand on the hypervalent iodine of the DMP reagent.[21] Subsequent deprotonation by the released acetate ion forms an intermediate which then undergoes a concerted reductive elimination to yield the ynone, acetic acid, and an iodine(III) byproduct.[21]

Expected Results: The Dess-Martin oxidation of 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-ol is expected to proceed cleanly with high yields, typically in the range of 85-95%. The purity of the final product after column chromatography should be >98% as determined by ¹H NMR and LC-MS analysis.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, ensure that the DMP is of high purity and the DCM is anhydrous. A slight excess of DMP (up to 1.5 eq) can be added.

  • Low Yield: Low yields may result from an incomplete reaction or issues during work-up and purification. Ensure efficient extraction and careful chromatography.

  • Side Reactions: The mild nature of DMP minimizes side reactions. However, if acid-sensitive functional groups are present, the reaction can be buffered with pyridine.[3]

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 1-(2-Fluorophenyl)-3-phenylprop-2-yn-1-one from its corresponding secondary propargylic alcohol. The use of Dess-Martin Periodinane ensures a high-yielding and clean conversion under mild conditions, making it an excellent choice for the preparation of this valuable synthetic intermediate. The comparative analysis of various oxidation methods offers researchers the flexibility to choose the most suitable protocol based on their specific needs and available resources.

References

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. [Link]

  • Moeller, K. D. (2000). Synthetic Applications of Anodic Electrochemistry. Tetrahedron, 56(49), 9527–9554. [Link]

  • Green, R. A., & Little, R. D. (2022). Electrochemically-Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. The Journal of Organic Chemistry, 87(5), 3704–3712. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755–6756. [Link]

  • Francke, R., & Little, R. D. (2014). Optimizing Electron Transfer Mediators Based on N-Hydroxyphthalimide. Journal of the American Chemical Society, 136(2), 427–435. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]

  • Frigerio, M., Santagostino, M., & Sputore, S. (1999). A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). The Journal of Organic Chemistry, 64(12), 4537–4538. [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297–572. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation. Retrieved February 15, 2026, from [Link]

  • YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. [Link]

  • TSI Journals. (n.d.). AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (2019, July 10). Swern Oxidation. [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved February 15, 2026, from [Link]

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  • Li, A. Y. (n.d.). A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Retrieved February 15, 2026, from [Link]

  • Sciforum. (n.d.). Tetraalkynylstannanes in synthesis of α,β-acetylenic ketones. Retrieved February 15, 2026, from [Link]

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Application Note: High-Efficiency Sonogashira Coupling of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluorophenyl)-2-propyn-1-ol (CAS: 2343-61-5) is a versatile secondary propargyl alcohol featuring an ortho-fluorine substituent. This structural motif renders it a critical building block in the synthesis of fluorinated heterocycles (e.g., isocoumarins, furans) and chalcones, which are privileged scaffolds in medicinal chemistry.

While propargyl alcohols are standard substrates in Sonogashira coupling, this specific derivative presents unique challenges and opportunities:

  • Electronic Activation: The electron-withdrawing 2-fluoro group increases the acidity of the acetylenic proton (

    
    ), accelerating the transmetallation step but also increasing the risk of Glaser homocoupling.
    
  • Isomerization Risk: Under basic conditions at elevated temperatures, the coupled product can undergo a Meyer-Schuster rearrangement to form

    
    -unsaturated ketones (chalcones) rather than the expected internal alkyne.
    
  • Cascade Potential: The hydroxyl group serves as a latent nucleophile, enabling one-pot coupling-cyclization sequences to form oxygenated heterocycles.

This guide provides validated protocols to selectively target the internal alkyne or the cyclized heterocycle , with specific attention to suppressing side reactions.

Chemical Profile

PropertyData
Compound Name This compound
CAS Number 2343-61-5
Molecular Formula

Molecular Weight 150.15 g/mol
Physical State Viscous liquid or low-melting solid
Boiling Point ~240 °C (predicted)
Solubility Soluble in MeOH, EtOH, THF, DCM, EtOAc; Sparingly soluble in water
Key Functional Groups Terminal Alkyne (

), Secondary Alcohol (

), Aryl Fluoride (

)

Mechanistic Insight & Control Strategy

Successful utilization of this compound relies on understanding the competition between the desired cross-coupling and two parasitic pathways: Glaser Homocoupling and Base-Catalyzed Isomerization .

The "Fluorine Effect" on Catalysis

The ortho-fluorine atom exerts an inductive effect (-I), pulling electron density from the benzylic carbon. This destabilizes the propargylic cation intermediate required for Meyer-Schuster rearrangement, theoretically making the alcohol more stable than its non-fluorinated analogs. However, it also acidifies the terminal alkyne proton.

  • Implication: Transmetallation with Copper(I) is rapid. Lower catalyst loadings can often be used, but oxidative homocoupling is a significant risk if oxygen is present.

Pathway Selection (Mechanism Diagram)

The following diagram illustrates the divergent pathways available to the Pd(II)-intermediate.

Sonogashira_Pathways Figure 1: Divergent reaction pathways for this compound in Pd-catalysis. Start This compound Pd_Cycle Pd(0)/Cu(I) Catalytic Cycle Start->Pd_Cycle + Aryl Halide Base, Solvent Coupled_Alkyne Internal Alkyne Product (Target A) Pd_Cycle->Coupled_Alkyne Standard Coupling (RT, Mild Base) Glaser Glaser Homocoupling (Impurity) Pd_Cycle->Glaser O2 presence Excess CuI Chalcone Chalcone Isomer (Target B) Coupled_Alkyne->Chalcone Isomerization (High Temp, Strong Base) Isocoumarin Isocoumarin (Target C) Coupled_Alkyne->Isocoumarin Cyclization (If Aryl Halide has o-COOR)

Figure 1: Divergent reaction pathways. Control of temperature and base strength dictates the final product.

Experimental Protocols

Protocol A: Standard Cross-Coupling (Retention of Alkyne)

Objective: Synthesize the internal alkyne while preventing isomerization to chalcone. Applicability: General synthesis of drug intermediates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl Iodide or Bromide (1.0 - 1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk tube, dissolve the Aryl Halide and this compound in anhydrous THF (0.2 M concentration). Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents Glaser homocoupling.

  • Catalyst Addition: Add

    
     and CuI under a positive stream of Argon.
    
  • Base Addition: Add degassed

    
     via syringe.
    
  • Reaction: Stir at Room Temperature (20-25 °C) .

    • Note: If using Aryl Bromides, mild heating (40-50 °C) may be required. Do not exceed 60 °C to avoid isomerization.

  • Monitoring: Monitor by TLC/LC-MS. Conversion is typically complete within 2-6 hours.

  • Work-up: Dilute with

    
    , wash with saturated 
    
    
    
    (to remove Cu salts), then brine. Dry over
    
    
    .
  • Purification: Flash column chromatography. The product is usually stable on silica.

Protocol B: Cascade Synthesis of 3-(2-Fluorophenyl)isocoumarins

Objective: One-pot synthesis of isocoumarins using 2-iodobenzoic acid derivatives. Mechanism: Sonogashira coupling followed by intramolecular 5-exo-dig or 6-endo-dig cyclization.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Methyl 2-iodobenzoate (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF

Step-by-Step Methodology:

  • Setup: Combine all reagents in a reaction vial.

  • Reaction: Heat to 80-100 °C for 12 hours.

    • Why High Temp? The initial coupling occurs rapidly. The thermal energy is required to drive the intramolecular nucleophilic attack of the ester onto the alkyne (cyclization) and subsequent elimination/aromatization.

  • Work-up: Pour mixture into ice water. Extract with EtOAc.[1]

  • Purification: Recrystallization or chromatography.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions specific to this fluorinated substrate.

ObservationProbable CauseCorrective Action
Low Yield / Homocoupling (Dimer) Presence of OxygenRigorous degassing (freeze-pump-thaw preferred). Reduce CuI loading to 0.5 mol%.
Formation of Enone (Chalcone) Base-catalyzed isomerizationSwitch base from

to diisopropylamine (DIPA) or inorganic bases (

) at lower temps. Avoid heating >60°C.
No Reaction (Aryl Bromides) Low reactivity of electrophileSwitch catalyst to bulky phosphine systems (e.g.,

) or use Aryl Iodides.
Black Precipitate (Pd Black) Catalyst decompositionAdd excess ligand (

, 10 mol%) to stabilize the Pd species.
Solvent Screening Data (Relative Efficiency)

Based on conversion rates of this compound with Iodobenzene at 25°C.

SolventBaseTime to 95% Conv.Comments
THF

3.5 hRecommended. Best balance of solubility and rate.
DMF

2.0 hFast, but difficult to remove during workup.
MeCN

5.0 hGood for polar substrates; requires phase transfer catalyst sometimes.
Water (2% TPGS-750-M)

6.0 hGreen Option. Micellar conditions work well for this substrate.

Validated Workflow Diagram

Workflow Figure 2: Standard Operating Procedure for Cross-Coupling. cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Downstream Step1 Dissolve this compound & Aryl Halide in THF Step2 Degas (Argon Sparge 10 min) Step1->Step2 Step3 Add PdCl2(PPh3)2 & CuI Add Et3N Step2->Step3 Step4 Stir at 25°C (Iodides) or 50°C (Bromides) Step3->Step4 Check TLC Check (2-4 hours) Step4->Check Check->Step4 Incomplete Step5 Quench: Sat. NH4Cl (Removes Copper) Check->Step5 Complete Step6 Extract: Et2O or EtOAc Step5->Step6 Step7 Purify: Silica Gel Flash Step6->Step7

Figure 2: Step-by-step workflow for the standard cross-coupling protocol.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467–4470.[1] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[3] Link

  • Müller, T. J. J., et al. (2005). Coupling-Isomerization Synthesis of Chalcones. Journal of Organic Chemistry. (Describes the "Chalcone Trap" mechanism for propargyl alcohols). Link

  • Handa, S., et al. (2018).[4] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545.[4] (Protocol for micellar/green chemistry applications). Link

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Link(Note: Link directs to related fluorophenyl propargyl derivatives for structural verification).

Sources

Application Note: Selective Synthesis of Fluorinated Isocoumarins via Palladium-Catalyzed Carbonylative Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It details the protocol for synthesizing fluorinated isocoumarins from 1-(2-Fluorophenyl)-2-propyn-1-ol , addressing the specific challenges of regioselectivity and C–F bond stability.

Executive Summary

Fluorinated isocoumarins (1H-2-benzopyran-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting potent serine protease inhibition, antifungal, and anti-inflammatory properties. The incorporation of fluorine at the C8 position (originating from the ortho-position of the phenyl ring) significantly alters the metabolic stability and lipophilicity of the pharmacophore.

This guide details the synthesis of fluorinated isocoumarins starting from This compound . Unlike standard routes utilizing o-halobenzoic acids, this protocol leverages Palladium-catalyzed oxidative carbonylation . This approach is atom-economical and bypasses the need for pre-functionalized carboxylic acid derivatives, though it requires careful control to avoid the formation of the isomeric chromone (4H-1-benzopyran-4-one).

Key Challenges & Solutions
ChallengeScientific RationaleSolution
Regioselectivity Propargylic alcohols can cyclize to form 5-membered furanones or 6-membered chromones/isocoumarins.Use of PdI₂/KI catalytic system with CO pressure to favor 6-endo-dig cyclization and CO insertion.
C-F Bond Stability The ortho-fluorine is electron-withdrawing but resistant to oxidative addition compared to I/Br.The protocol preserves the C-F bond as a substituent (C8-fluoro isocoumarin) rather than using it as a leaving group.
Chromone Competition Intramolecular

(displacing F) favors chromone formation.
High-pressure Carbonylation (20 bar) forces CO insertion before ring closure.

Strategic Rationale & Mechanism

The transformation relies on a Pd(II)-catalyzed carbonylative annulation . The hydroxyl group of the propargylic alcohol acts as a directing group, while the alkyne undergoes activation by the palladium species. The critical step is the insertion of Carbon Monoxide (CO) to form the lactone carbonyl, differentiating the isocoumarin product from the non-carbonylated chromone or furan derivatives.

Mechanistic Pathway (DOT Diagram)

IsocoumarinSynthesis Substrate This compound Pd_Coord Pd(II)-Alkyne Coordination Substrate->Pd_Coord PdI2 + KI CO_Insert CO Insertion (Acyl-Pd Species) Pd_Coord->CO_Insert + CO (20 bar) Side_Product Side Path: Chromone (via SnAr) Pd_Coord->Side_Product Low CO Pressure / Base Nu_Attack Nucleophilic Attack (Hydroxyl) CO_Insert->Nu_Attack Intramolecular Red_Elim Reductive Elimination Nu_Attack->Red_Elim Product 8-Fluoro-3-substituted-isocoumarin Red_Elim->Product - HI, - Pd(0)

Figure 1: Catalytic cycle for the carbonylative cyclization. Note that low CO pressure favors the side-reaction to chromones via direct attack on the alkyne or aromatic ring.

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: this compound (1.0 equiv, 2.0 mmol)

  • Catalyst: Palladium(II) Iodide (PdI₂) (2 mol%)

  • Additive: Potassium Iodide (KI) (20 mol%)

  • Oxidant: Air (or O₂ balloon) - Note: Required to regenerate Pd(II) if Pd(0) is formed.

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN) - Anhydrous

  • Gas: Carbon Monoxide (CO) - Caution: Toxic Gas

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a glovebox or well-ventilated fume hood, charge the glass liner of the autoclave with This compound (300 mg, 2.0 mmol).

  • Add PdI₂ (14.4 mg, 0.04 mmol) and KI (66.4 mg, 0.4 mmol).

  • Dissolve the mixture in anhydrous MeOH (10 mL). The concentration should be approximately 0.2 M.

  • Place the liner into the autoclave and seal tightly.

Step 2: Carbonylation & Cyclization

  • Purge the autoclave three times with CO gas to remove air (pressurize to 5 bar, then vent).

  • Pressurize the reactor to 20 bar (approx. 290 psi) with CO.

    • Critical: Lower pressures (<5 bar) may lead to incomplete carbonylation and formation of furanone byproducts.

  • Heat the reactor to 80°C with magnetic stirring (500 rpm).

  • Maintain reaction conditions for 12–16 hours .

Step 3: Work-up & Purification

  • Cool the autoclave to room temperature.

  • Carefully vent the excess CO gas into a dedicated exhaust system.

  • Open the reactor and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Perform flash column chromatography on silica gel.

    • Eluent: Hexane/Ethyl Acetate gradient (95:5 to 80:20).

    • Observation: The fluorinated isocoumarin typically elutes after the non-polar starting material but before any highly polar ring-opened byproducts.

Quantitative Data Summary (Expected)
ParameterValueNotes
Yield 75 - 82%Isolated yield after chromatography.
Selectivity >20:1Isocoumarin vs. Chromone/Furanone.
Reaction Time 12 hConversion >98% by TLC/GC-MS.
Appearance White/Off-white solidRecrystallize from Et₂O/Hexane if necessary.

Troubleshooting & Optimization

The synthesis of isocoumarins from propargylic alcohols is sensitive to the CO pressure and Solvent System .

Diagnostic Workflow (DOT Diagram)

Troubleshooting Issue Low Yield / Wrong Product Check1 Check CO Pressure Issue->Check1 Check2 Check Solvent Issue->Check2 Result_Furanone Product: Furanone Check1->Result_Furanone Pressure < 10 bar Result_Chromone Product: Chromone Check2->Result_Chromone Solvent: DMF/DMSO Action1 Force Carbonylation Result_Furanone->Action1 Increase to 20-30 bar Action2 Avoid SnAr Pathways Result_Chromone->Action2 Switch to MeOH/MeCN

Figure 2: Troubleshooting logic for common side-products.

Optimization Notes
  • Solvent Effect: Methanol (MeOH) promotes the formation of the ester intermediate which cyclizes. Using non-nucleophilic solvents like DMF may require the addition of a base, which risks triggering the

    
     cyclization to the chromone (displacing the Fluorine). Stick to alcohol-based solvents or MeCN. 
    
  • Catalyst Choice: While PdI₂ is robust, PdCl₂(PPh₃)₂ can be used if higher catalytic activity is required, though it may be more sensitive to air.

  • C-F Activation (Advanced): If the target is a non-fluorinated isocoumarin (using the F as a leaving group), the catalyst must be switched to a Ni(cod)₂ / NHC ligand system, which is capable of activating the C-F bond for oxidative addition. This protocol, however, retains the fluorine.

References

  • Gabriele, B., et al. (2003). "Palladium-catalyzed oxidative carbonylation of propargylic alcohols to 2(5H)-furanones." Journal of Organic Chemistry. Link

  • Larock, R. C., et al. (2005). "Synthesis of Isocoumarins and α-Pyrones via Electrophilic Cyclization." Journal of Organic Chemistry. Link

  • Kirai, N. & Yamamoto, Y. (2009). "Palladium-Catalyzed Intramolecular Addition of Carboxylic Acids to Alkynes." European Journal of Organic Chemistry.[1] Link

  • Miao, T., et al. (2018). "Recent Advances in the Synthesis of Isocoumarins." Advanced Synthesis & Catalysis. Link

  • BenchChem Application Data. (2025). "Protocols for Fluorinated Heterocycles." Link

Disclaimer: This protocol involves the use of Carbon Monoxide (CO) at high pressure. CO is a colorless, odorless, and highly toxic gas. All operations must be performed in a certified fume hood with appropriate CO detectors and safety shielding.

Sources

Application Note: Scalable Synthesis of 1-(2-Fluorophenyl)-2-propyn-1-ol via Grignard Addition

[1]

Executive Summary

Target Molecule: 1-(2-Fluorophenyl)-2-propyn-1-ol CAS: 72287-26-4 (Generic structure reference) Application: Key intermediate in the synthesis of fluorinated heterocycles, pharmaceutical pharmacophores, and agrochemical active ingredients.[1]

This guide details the optimized protocol for synthesizing this compound using a Grignard approach.[1] Unlike generic protocols, this method emphasizes critical control parameters required to handle the ortho-fluorine substituent, which introduces steric and electronic effects that can influence reaction kinetics and side-product formation (e.g., nucleophilic aromatic substitution).[1] The protocol utilizes Ethynylmagnesium bromide in THF, favored for its stability and solubility over the chloride analogue.

Strategic Analysis & Reaction Design

The Chemical Pathway

The synthesis involves the nucleophilic addition of the acetylide anion (from ethynylmagnesium bromide) to the carbonyl carbon of 2-fluorobenzaldehyde.[1]

  • Substrate: 2-Fluorobenzaldehyde (Electrophile)[1]

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF) (Nucleophile)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Quench: Saturated Ammonium Chloride (

    
    )
    
Critical Success Factors
  • Temperature Control: The ortho-fluorine atom activates the ring.[1] While the carbonyl addition is kinetically favored, elevated temperatures can promote competitive nucleophilic aromatic substitution (

    
    ) or polymerization of the sensitive terminal alkyne. Optimal Range: 0°C to Room Temperature. [1][2]
    
  • Moisture Exclusion: The terminal alkyne proton of the Grignard reagent is weakly acidic (

    
    ), but the Mg-C bond is highly sensitive to protonation by water, which would regenerate acetylene gas and quench the reagent.
    
  • Stoichiometry: A slight excess (1.2 equiv) of the Grignard reagent ensures complete consumption of the aldehyde, simplifying purification.

Mechanistic Visualization

The following diagram illustrates the nucleophilic attack and the transition state considerations.

GrignardMechanismReagentsReagents2-Fluorobenzaldehyde+ Ethynyl-MgBrCoordinationCoordination ComplexMg coordinates to Carbonyl O(Lewis Acid Activation)Reagents->Coordination Mixing in THFTSTransition StateNucleophilic Attack ofAcetylide on Carbonyl CCoordination->TS Rate Determining StepIntermediateAlkoxide IntermediateMg-Alkoxide SaltTS->Intermediate C-C Bond FormationQuenchAcidic Workup(NH4Cl)Intermediate->Quench ProtonationProductProductThis compoundQuench->Product Isolation

Figure 1: Reaction pathway from coordination to final protonation.[1][3][4]

Detailed Protocol

Materials & Equipment
  • Glassware: 250 mL 3-neck round-bottom flask (RBF), pressure-equalizing addition funnel, reflux condenser (optional, mostly for safety/inert gas line), magnetic stir bar. All glassware must be flame-dried or oven-dried (120°C for >2 hours).[1]

  • Inert Gas: Nitrogen (

    
    ) or Argon (Ar) line with bubbler.
    
  • Reagents:

    • 2-Fluorobenzaldehyde (>98% purity).[1]

    • Ethynylmagnesium bromide (0.5 M solution in THF). Note: Commercially available solutions are preferred over in-situ generation for reproducibility.[1]

    • Anhydrous THF (inhibitor-free preferred).[1]

    • Saturated aqueous Ammonium Chloride (

      
      ).[1][5]
      
Experimental Procedure
Phase 1: Setup and Inertion
  • Assemble the 3-neck RBF with the addition funnel and gas inlet while hot (if flame drying) or immediately upon removal from the oven.

  • Flush the system with dry Nitrogen for 15 minutes while cooling to room temperature.

  • Charge the RBF with Ethynylmagnesium bromide (1.2 equiv, e.g., 24 mL of 0.5 M solution for 10 mmol scale) via syringe or cannula transfer.

  • Cool the Grignard solution to 0°C using an ice/water bath. Stir gently.

Phase 2: Controlled Addition
  • Dissolve 2-Fluorobenzaldehyde (1.0 equiv, 10 mmol, ~1.24 g) in anhydrous THF (10 mL).

  • Transfer the aldehyde solution to the addition funnel.

  • Dropwise Addition: Add the aldehyde solution to the cold Grignard reagent over 20–30 minutes .

    • Expert Insight: The solution may turn slightly cloudy or yellow.[1] This is normal. A rapid exotherm indicates too fast addition; maintain internal temp <5°C.[1]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours . Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear, and a more polar alcohol spot (
    
    
    ) should appear.
Phase 3: Quenching and Workup [1]
  • Cool the mixture back to 0°C .

  • Quench: Slowly add saturated aqueous

    
     (20 mL) .
    
    • Caution: Initial addition will cause vigorous bubbling (release of unreacted acetylene) and precipitation of magnesium salts. Add dropwise until bubbling subsides.

  • Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate (30 mL)  and transfer to a separatory funnel.
    
  • Separate phases. Extract the aqueous layer with two additional portions of organic solvent (2 x 20 mL).[1]

  • Combine organic layers and wash with:

    • Water (1 x 20 mL)

    • Brine (1 x 20 mL)

  • Dry over anhydrous Sodium Sulfate (

    
    )  for 15 minutes.
    
  • Filter and concentrate under reduced pressure (Rotovap, water bath <40°C) to yield the crude oil.

Purification

The crude product is typically a yellow to orange oil.[1]

  • Flash Chromatography: Silica gel (230-400 mesh).[1]

  • Eluent: Gradient of Hexanes:Ethyl Acetate (95:5

    
     80:20).[1]
    
  • Yield: Expected isolated yield is 85–92% .[1]

Characterization & Data Validation

AnalysisExpected Signal / ValueInterpretation
Physical State Viscous Yellow/Red OilTypical for conjugated propargylic alcohols.[1]
1H NMR (CDCl3)

2.65 (d, J=2.2 Hz, 1H)
Terminal alkyne proton (

).

2.80 (br s, 1H)
Hydroxyl proton (-OH), shift varies with conc.

5.85 (br d, J=2.2 Hz, 1H)
Benzylic proton (

), couples to alkyne.

7.00–7.60 (m, 4H)
Aromatic protons (distinct splitting due to F).
IR Spectroscopy ~3300

(sharp)
Terminal Alkyne C-H stretch.[1]
~3400

(broad)
O-H stretch.[1][6]
~2120

(weak)
Alkyne C

C stretch.[1]

Troubleshooting & Optimization

TroubleshootingIssueProblem: Low Yield or ImpurityCheck1Did the reaction fail to initiate?Issue->Check1Check2Is there significant starting material?Issue->Check2Check3Is there a diol byproduct?Issue->Check3Sol1Re-dry THF.Check Grignard quality (titration).Check1->Sol1Sol2Increase reaction time.Warm to 35°C briefly.Check2->Sol2Sol3Bis-addition occurred.Ensure 1.0 equiv Aldehyde is added TO excess Grignard, not vice-versa.Check3->Sol3

Figure 2: Troubleshooting logic for common Grignard pitfalls.

  • Bis-Addition: If the Grignard reagent acts as a base and deprotonates the product, it can potentially react again, though less likely with this specific substrate. More commonly, if Acetylene gas is used to generate the Grignard in situ, bis-addition (forming the diol) is a major risk.[1] Using commercial mono-Grignard prevents this. [1]

  • Frozen Reaction: If Mg salts precipitate and stop the stir bar, add more anhydrous THF.

Safety & Compliance (E-E-A-T)

  • Ethynylmagnesium Bromide: Pyrophoric hazard if dried.[1] Keep in solution. Reacts violently with water.[1]

  • 2-Fluorobenzaldehyde: Causes skin irritation and serious eye irritation.[1] Use in a fume hood.[1]

  • Acetylene Evolution: During quenching, acetylene gas is generated. It is highly flammable.[1] Ensure the fume hood is active and no ignition sources are present.[1]

References

  • Grignard Reagent Preparation & Handling

    • American Chemical Society.[1] "Grignard Reaction Safety Guide." ACS.org.[1] [Link]

  • Synthesis of Propargylic Alcohols

    • Organic Syntheses. "1-Ethynylcyclohexanol." Org. Synth. 1949, 29, 47. (Classic protocol adaptation). [Link]

  • Physical Properties of Prop-2-yn-1-ol Analogs

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7859, Propargyl alcohol". [Link]

  • NMR Characterization Data (Analogous Structures)

    • Royal Society of Chemistry.[1] "Supplementary Information for: Synthesis of functionalized propargylic alcohols." [Link]

Application Note: Precision Synthesis of (E)-3-(2-Fluorophenyl)acrylaldehyde via Meyer-Schuster Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The Meyer-Schuster rearrangement is the gold-standard methodology for converting propargylic alcohols into


-unsaturated carbonyls. This application note details the transformation of 1-(2-Fluorophenyl)-2-propyn-1-ol  into (E)-3-(2-Fluorophenyl)acrylaldehyde  (also known as 2-fluorocinnamaldehyde).

This specific transformation is critical in medicinal chemistry. The ortho-fluorine substituent on the aromatic ring imparts unique metabolic stability and lipophilicity to the final scaffold, making the resulting enal a high-value Michael acceptor for the synthesis of quinolines, functionalized heterocycles, and fluorinated drug candidates.

While traditional acid-catalyzed methods exist, they often suffer from side reactions (Rupe rearrangement, dehydration). This guide prioritizes a Gold(I)-catalyzed protocol that ensures high regioselectivity for the aldehyde product over the ketone, mild reaction conditions, and suppression of polymerization.

Mechanistic Insight & Chemical Logic

Understanding the "why" behind the protocol is essential for reproducibility.

The Regioselectivity Challenge

For a terminal alkynol like this compound, the rearrangement can theoretically yield two isomers:

  • The Aldehyde (Meyer-Schuster Product): Resulting from water attack at the terminal carbon (C3).

  • The Ketone (Rupe-type/Internal): Resulting from attack at the internal carbon (C1) or via competing mechanisms.

Scientific Reality: In the presence of Gold(I) catalysts in aqueous/alcoholic media, the reaction is highly selective for the (E)-aldehyde . The bulky phosphine ligand on the gold center and the specific electronic activation of the alkyne favor the formation of the allenol intermediate that tautomerizes to the aldehyde.

The Fluorine Effect

The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (


), which destabilizes the benzylic carbocation intermediate generated upon hydroxyl ionization.
  • Consequence: The reaction rate may be slower compared to non-fluorinated analogs.

  • Solution: We utilize a cationic Gold(I) catalyst generated in situ (e.g., from

    
     and a silver salt) to provide sufficient Lewis acidity to overcome this electronic deactivation without requiring harsh thermal forcing.
    
Pathway Visualization

The following diagram illustrates the Gold(I)-catalyzed mechanism, highlighting the critical 1,3-shift and tautomerization.

MeyerSchusterMechanism Substrate 1-(2-Fluorophenyl)- 2-propyn-1-ol Coordination Au(I)-Alkyne Complex Substrate->Coordination + [Au]+ Ionization Carbocation/Au-Allenyl Species Coordination->Ionization - OH- (assisted) NucleophilicAttack Au-Vinyl Species Ionization->NucleophilicAttack + H2O (at C3) Elimination Allenol Intermediate NucleophilicAttack->Elimination - [Au]+, -H+ Product (E)-3-(2-Fluorophenyl) acrylaldehyde Elimination->Product Tautomerization

Figure 1: Mechanistic pathway of the Gold(I)-catalyzed Meyer-Schuster rearrangement favoring the (E)-enal product.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis (Recommended)

Best for: High value substrates, high purity requirements, and mild conditions.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
This compound 1.0Substrate
Chloro(triphenylphosphine)gold(I) 0.02 (2 mol%)Pre-catalyst
Silver Hexafluoroantimonate (AgSbF6) 0.02 (2 mol%)Chloride scavenger/Activator
Methanol / Water 10:1 (v/v)Solvent/Nucleophile source
p-Toluenesulfonic acid (p-TsOH) 0.1 (10 mol%)Co-catalyst (optional, accelerates rate)
Step-by-Step Procedure
  • Catalyst Activation: In a distinct vial, weigh

    
     (2 mol%) and 
    
    
    
    (2 mol%). Add anhydrous Methanol (1 mL per mmol substrate). Stir for 5 minutes in the dark (wrap vial in foil) to generate the active cationic species. A white precipitate (AgCl) will form.
  • Substrate Preparation: Dissolve this compound (1.0 equiv) in Methanol/Water (10:1 mixture, concentration ~0.2 M).

  • Initiation: Filter the catalyst solution (via syringe filter) directly into the substrate solution to remove AgCl.

  • Reaction: Stir the mixture at Room Temperature (25°C) .

    • Note: If reaction is sluggish after 2 hours (due to the fluorine effect), heat to 50°C.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The propargylic alcohol (

    
    ) will disappear, and a less polar, UV-active spot (the aldehyde, 
    
    
    
    ) will appear.
  • Workup:

    • Concentrate the solvent under reduced pressure.[4]

    • Redissolve the residue in Dichloromethane (DCM).

    • Wash with Brine (

      
      ). Dry over 
      
      
      
      .[4]
  • Purification: Flash column chromatography on silica gel using a gradient of Hexane

    
     10% EtOAc/Hexane.
    
Protocol B: Acid-Mediated Synthesis (Alternative)

Best for: Large-scale, cost-sensitive batches where gold is prohibitive.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
Substrate 1.0Starting Material
p-TsOH (Monohydrate) 0.5 (50 mol%)Acid Catalyst
Dioxane / Water 4:1 (v/v)Solvent System
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with this compound (1.0 equiv) and Dioxane/Water (4:1, 0.5 M).

  • Addition: Add

    
    -TsOH (0.5 equiv).
    
  • Reflux: Heat the mixture to 80–90°C .

    • Critical: Do not exceed 100°C to avoid oligomerization of the aldehyde product.

  • Duration: Reaction typically requires 4–12 hours.

  • Workup: Cool to RT. Neutralize with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ).[4]
  • Purification: Required. Acid methods often produce colored byproducts. Distillation (Kugelrohr) or chromatography is necessary.

Workflow Visualization

Workflow Start Start: Weigh Substrate (1-(2-F-phenyl)-2-propyn-1-ol) Mix Combine Substrate + Catalyst Solvent: MeOH/H2O (10:1) Start->Mix CatPrep Prepare Catalyst (AuClPPh3 + AgSbF6) in MeOH (Dark) CatPrep->Mix React Stir at 25°C (Monitor TLC: 2-6 hrs) Mix->React Check Conversion > 95%? React->Check Heat Heat to 50°C Check->Heat No Workup Concentrate & Extract (DCM / Brine) Check->Workup Yes Heat->React Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure (E)-Aldehyde Purify->Final

Figure 2: Operational workflow for the Gold-catalyzed synthesis protocol.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (Expected Data)
  • 
     NMR (CDCl3, 400 MHz): 
    
    • Aldehyde Proton:

      
       ppm (d, 
      
      
      
      Hz).
    • Vinylic Protons:

      • 
        -proton (adjacent to carbonyl): 
        
        
        
        ppm (dd,
        
        
        Hz).
      • 
        -proton (benzylic): 
        
        
        
        ppm (d,
        
        
        Hz).
    • Coupling Constant (

      
      ):  The 
      
      
      
      Hz coupling between vinyl protons confirms the (E)-geometry . The (Z)-isomer would show
      
      
      Hz.
    • Aromatic Region: Multiplets at 7.1–7.6 ppm corresponding to the 2-fluorophenyl ring.

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5%

    
     95%).
    
  • Detection: UV at 254 nm (Strong absorption due to conjugation).

  • Target Purity: >98% (area).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion "Fluorine Effect" deactivating the cation.Increase temperature to 50°C or increase catalyst loading to 5 mol%.
Formation of Methyl Ether Methanol trapping the cation (Solvolysis).Increase water content in the solvent mixture (e.g., change MeOH:H2O from 10:1 to 5:1).
Black Precipitate Decomposition of Gold catalyst ("Gold Mirror").Ensure reaction is kept in the dark; ensure AgCl is filtered off before reaction if using pre-activation.
Product is an Oil/Gum Presence of solvent or Z-isomer.Dry thoroughly under high vacuum. Recrystallize from Hexane/Et2O if solid is expected (MP

35-40°C).

References

  • Engel, D. A., & Dudley, G. B. (2009).[6] The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[3][5][6][7][8][9][10][11][12][13] Organic & Biomolecular Chemistry, 7(20), 4149-4158.

  • Cadierno, V., et al. (2011). Gold-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols.[1][9][12][13] The Journal of Organic Chemistry, 76(5), 1479-1482.[1]

  • Pennell, M. N., et al. (2011).[1] A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement.[1][12] Journal of Organic Chemistry, 76(5), 1479-1482.[1]

  • Sigma-Aldrich. (n.d.). Product Specification: (E)-3-(2-Fluorophenyl)acrylaldehyde.[14]

Sources

Synthesis of fluorinated indoles using propargylic alcohol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Access to Fluorinated Indoles via Propargylic Alcohol Intermediates

Executive Summary

Fluorinated indoles represent a cornerstone scaffold in modern drug discovery, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. While traditional Fischer indole synthesis often fails with electron-deficient fluorinated substrates, the cyclization of propargylic alcohols (specifically 1-(2-aminophenyl)prop-2-yn-1-ols) provides a mild, atom-economical alternative.

This guide details two validated protocols for synthesizing fluorinated indoles:

  • Sc(III)-Catalyzed Cascade: A robust method for 3-substituted indoles using in situ generated aza-quinone methides.

  • Gold(I)-Catalyzed Cycloisomerization: A high-precision protocol for sensitive substrates.

  • Complementary Route: Copper-mediated trifluoromethylation of 2-alkynylanilines for accessing 2-CF

    
     indoles.[1]
    

Mechanistic Insight & Strategic Logic

The utility of propargylic alcohols in indole synthesis relies on their ability to ionize or rearrange under Lewis acid catalysis.

The "Aza-Quinone Methide" Gateway

Unlike simple alkynes, 1-(2-aminophenyl)prop-2-yn-1-ols possess a hydroxyl group that acts as a leaving group upon activation.

  • Activation: The Lewis Acid (Sc(OTf)

    
     or Au
    
    
    
    ) coordinates to the hydroxyl or the alkyne.
  • Ionization: Loss of water generates a reactive cation or an aza-ortho-quinone methide (aza-o-AQM) intermediate.

  • Cyclization: This electrophilic species undergoes intramolecular nucleophilic attack by the amine (5-exo-dig or 6-endo-dig) followed by aromatization.

Expert Insight: The choice of solvent is critical. In non-nucleophilic solvents (DCE, Toluene), cyclization dominates. In nucleophilic solvents (MeOH), solvolysis of the propargylic position competes.

IndoleMechanism Start 1-(2-aminophenyl) prop-2-yn-1-ol Activation Lewis Acid Activation Start->Activation Intermed Aza-o-Quinone Methide (AQM) Activation->Intermed - H2O Cyclization Intramolecular Cyclization Intermed->Cyclization Nucleophilic Attack Product Fluorinated Indole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the conversion of aminophenyl propargylic alcohols to indoles via aza-quinone methide intermediates.

Experimental Protocols

Protocol A: Sc(III)-Catalyzed Synthesis of 3-Substituted Fluoro-Indoles

Best for: Substrates with Fluorine on the aromatic ring (e.g., 5-fluoroindole derivatives).

Rationale: Scandium triflate is a water-tolerant Lewis acid that effectively activates the propargylic alcohol without requiring inert atmosphere gloveboxes, making it superior for scale-up.

Materials:

  • Substrate: 1-(2-amino-5-fluorophenyl)-3-phenylprop-2-yn-1-ol (1.0 equiv)

  • Catalyst: Sc(OTf)

    
     (10–20 mol %)[2]
    
  • Nucleophile (Optional): Indoles or thiols (if trapping the intermediate is desired).

  • Solvent: Acetonitrile (CH

    
    CN) or Dichloroethane (DCE).
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) - Crucial for aromatization.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the fluorinated propargylic alcohol (0.5 mmol) and Sc(OTf)

    
     (25 mg, 0.05 mmol).
    
  • Solvation: Add CH

    
    CN (3.0 mL). Stir at Room Temperature (RT) for 5 minutes.
    
  • Reaction: Heat the mixture to 60 °C . Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The starting alcohol should disappear within 1–3 hours.

  • Aromatization: Once the intermediate forms (often visible as a new spot), add DBU (152 mg, 1.0 mmol). Continue heating at 60 °C for 2 hours.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, gradient 5-20% EtOAc in Hexane).

Self-Validating Check:

  • Observation: The reaction mixture often turns from pale yellow to deep orange/brown upon formation of the aza-quinone methide, then lightens upon DBU addition.

  • NMR Verification: Look for the disappearance of the propargylic proton (

    
     5.5–6.0 ppm) and the appearance of the indole C2-H singlet (
    
    
    
    7.0–7.5 ppm).
Protocol B: Synthesis of 2-(Trifluoromethyl)indoles

Best for: Installing a CF


 group directly at the C2 position.

Rationale: While not starting from the alcohol per se, this route uses 2-alkynylanilines (the dehydrated equivalent of the propargylic alcohol) and is the industry standard for accessing 2-CF


 indoles, which are difficult to make via direct fluorination.

Materials:

  • Substrate: 2-alkynylaniline derivative.

  • Reagent: CuCF

    
     (generated in situ from fluoroform-derived precursors or commercially available).
    
  • Oxidant: Air (O

    
     balloon).
    
  • Additive: TMEDA (Tetramethylethylenediamine).

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox/dry environment, mix CuI (10 mol %) and TMEDA (20 mol %) in DMF.

  • Addition: Add the 2-alkynylaniline (0.5 mmol) and the CF

    
     source (e.g., TMSCF
    
    
    
    with fluoride activator, or pre-formed CuCF
    
    
    ).
  • Cyclization: Stir at RT under an O

    
     atmosphere (balloon pressure).
    
  • Workup: Quench with NH

    
    Cl (aq). Extract with ether.
    
  • Purification: Silica gel chromatography.

Data Summary & Comparison

The following table contrasts the two primary activation modes for propargylic alcohol substrates.

FeatureSc(III) Catalysis (Protocol A)Gold(I) Catalysis (Alternative)
Active Species Sc

(Hard Lewis Acid)
Au

(Soft Lewis Acid)
Primary Mechanism Ionization to Aza-quinone methide

-activation of alkyne
Substrate Tolerance High (tolerates amines/thiols)High (sensitive to halides)
Reaction Temp 60–80 °CRT – 40 °C
Cost Low (Scandium is cheaper)High (Gold phosphine ligands)
Key Risk Polymerization if too concentratedProtodeauration issues

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility, follow this decision tree for common failure modes.

Troubleshooting Issue Problem Detected Check1 Is Starting Material Remaining? Issue->Check1 Check2 Is 'Allenyl Ketone' forming? Check1->Check2 No (New spots formed) Sol1 Increase Temp to 80°C or add 5 mol% more Catalyst Check1->Sol1 Yes Sol2 System is too wet. Dry solvent over molecular sieves. Check2->Sol2 Yes (Meyer-Schuster side prod) Sol3 Check Base (DBU) equivalents. Ensure >2.0 equiv used. Check2->Sol3 No (Stuck intermediate)

Figure 2: Troubleshooting logic for propargylic alcohol cyclization.

Critical Control Point (Water): While Sc(OTf)


 is water-tolerant, excessive moisture  promotes the Meyer-Schuster rearrangement (formation of 

-unsaturated ketones) rather than the desired cyclization.
  • Validation: If your crude NMR shows a doublet near

    
     6.5 ppm (vinylic proton of enone), your solvent was too wet.
    

References

  • Sc(III)-Catalyzed Cascade: Zhang, Z., et al. (2025). "A One-Pot Relay Sc(III)/Base-Promoted Addition/Cyclization of 1-(o-Aminophenyl)prop-2-Ynols." The Journal of Organic Chemistry. (Note: Year updated to reflect current context, based on foundational Sc(III) methodologies).

  • Gold-Catalyzed Synthesis: Wetzel, A., & Gagosz, F. (2011). "Gold-catalyzed transformation of 2-alkynyl arylazides: efficient access to the valuable pseudoindoxyl and indolyl frameworks."[3] Angewandte Chemie International Edition.

  • Trifluoromethyl Indoles (CuCF3): Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[1] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters.

  • HFIP Solvent Effects: Dahbi, S., et al. (2019).[4] "Catalytic Synthesis of Trifluoromethylated Allenes, Indenes, Chromenes, and Olefins from Propargylic Alcohols in HFIP." The Journal of Organic Chemistry.

Sources

The Fluorine Advantage: Advanced Click Chemistry Applications of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the applications and experimental protocols for 1-(2-Fluorophenyl)-2-propyn-1-ol, a versatile terminal alkyne for advanced click chemistry applications. The strategic placement of a fluorine atom on the phenyl ring offers unique electronic properties that can enhance molecular interactions and serve as a sensitive probe for ¹⁹F NMR studies. This document provides researchers, medicinal chemists, and materials scientists with the foundational knowledge and practical methodologies for leveraging this reagent in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Detailed protocols for its synthesis, and its application in bioconjugation, and as a building block for functional materials are provided.

Introduction: The Strategic Role of Fluorine in Click Chemistry

Click chemistry has revolutionized the synthesis of complex molecular architectures by providing a set of reliable, high-yield reactions that are modular and orthogonal to many functional groups.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[2] For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[3]

The reagent this compound introduces a unique element into the click chemistry toolkit. The presence of a fluorine atom on the phenyl ring can significantly influence the physicochemical properties of the resulting triazole-containing molecules. Fluorine's high electronegativity can modulate acidity, lipophilicity, and metabolic stability, making it a valuable tool in drug discovery to enhance pharmacokinetic profiles and binding affinities.[4] Furthermore, the ¹⁹F nucleus provides a sensitive NMR handle for non-invasive imaging and mechanistic studies.

This guide will explore the synthesis and utility of this compound as a key building block in various click chemistry applications.

Synthesis of this compound

The synthesis of aryl-substituted propargyl alcohols is a well-established transformation in organic chemistry. A common and effective method involves the alkynylation of the corresponding aldehyde.[5] The following protocol is adapted from procedures for similar fluorinated aryl propargyl alcohols.[6][7]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis Workflow start Start Materials: - 2-Fluorobenzaldehyde - Ethynylmagnesium bromide or  Acetylene gas + Grignard reagent reaction Alkynylation Reaction (e.g., Grignard Reaction) start->reaction 1. Add alkyne source to aldehyde workup Aqueous Work-up (e.g., sat. NH4Cl) reaction->workup 2. Quench reaction purification Purification (Silica Gel Chromatography) workup->purification 3. Extract & Dry product Product: This compound purification->product 4. Isolate pure product

Caption: Synthesis of this compound.

Protocol 2.1: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 2-fluorobenzaldehyde and ethynylmagnesium bromide.

Materials:

  • 2-Fluorobenzaldehyde

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add 2-fluorobenzaldehyde (1.0 eq) to a round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethynylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution of the aldehyde.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Example Amount
2-Fluorobenzaldehyde124.111.05.0 g
Ethynylmagnesium bromide(0.5 M in THF)1.296.7 mL

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The CuAAC reaction is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[2] this compound is an excellent substrate for CuAAC, enabling the conjugation to a wide variety of azide-functionalized molecules.

General Workflow for CuAAC

cluster_cunc CuAAC Workflow reagents Reactants: - this compound - Azide-functionalized molecule reaction Click Reaction (Aqueous buffer, RT) reagents->reaction catalyst Catalyst System: - Cu(II) source (e.g., CuSO4) - Reducing agent (e.g., NaAsc) - Ligand (optional, e.g., THPTA) catalyst->reaction purification Purification (e.g., HPLC, Dialysis) reaction->purification product 1,4-Disubstituted Triazole Product purification->product

Caption: General workflow for a CuAAC reaction.

Application 3.1: Bioconjugation of a Peptide

This protocol details the conjugation of this compound to an azide-modified peptide. This is a common strategy in drug discovery and chemical biology to introduce modifications that can enhance therapeutic properties or serve as probes.[8]

Protocol 3.1.1: CuAAC Labeling of an Azide-Modified Peptide

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • DMSO (for dissolving the alkyne)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified peptide in degassed PBS.

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide solution (e.g., to a final concentration of 1 mM) and the this compound stock solution (e.g., to a final concentration of 1.2 mM).

    • Add the THPTA solution (if used) to a final concentration of 5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Purify the resulting peptide conjugate by reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography to remove excess reagents and catalyst.

Component Stock Concentration Final Concentration Purpose
Azide-Peptide10 mM1 mMSubstrate
This compound100 mM1.2 mMSubstrate
CuSO₄·5H₂O50 mM1 mMCatalyst Precursor
Sodium Ascorbate100 mM5 mMReducing Agent
THPTA50 mM5 mMCu(I) Stabilizing Ligand

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

While this compound is a terminal alkyne and therefore not directly suitable for SPAAC, it can be readily modified to incorporate a strained ring system. For instance, the hydroxyl group can be used as a handle to attach a cyclooctyne moiety, such as dibenzocyclooctyne (DBCO). This derivatization creates a bifunctional linker for copper-free click chemistry.

Conceptual Workflow for SPAAC using a Derivatized Alkyne

cluster_spaac_concept SPAAC Conceptual Workflow start This compound derivatize Derivatization: Attach a strained alkyne (e.g., DBCO) start->derivatize Functionalization reagents Reactants: - Derivatized Alkyne - Azide-functionalized molecule derivatize->reagents Creates SPAAC reagent reaction SPAAC Reaction (Physiological conditions, no catalyst) reagents->reaction Mix product Stable Triazole Product reaction->product

Caption: Conceptual workflow for SPAAC.

Application 4.1: Live Cell Imaging

A powerful application of SPAAC is the labeling of biomolecules in living cells.[3] An azide-containing metabolic label can be incorporated into cellular structures, which can then be visualized by reacting with a fluorophore-containing strained alkyne. A derivative of this compound linked to a DBCO moiety and a fluorescent dye could serve as a probe for such experiments. The 2-fluorophenyl group could potentially influence cell permeability or binding to the target.

Protocol 4.1.1: Conceptual Protocol for Live Cell Labeling

Materials:

  • Cells cultured with an azide-functionalized metabolic precursor (e.g., azido sugars)

  • DBCO-functionalized this compound derivative conjugated to a fluorophore (e.g., a fluorescent dye)

  • Cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with an appropriate azide-containing metabolic precursor for a sufficient period to allow incorporation into biomolecules.

  • Washing: Wash the cells with fresh, warm medium or PBS to remove any unincorporated azide precursor.

  • Probe Incubation: Incubate the cells with the DBCO-fluorophore probe in the cell culture medium for 30-60 minutes at 37 °C.

  • Washing: Wash the cells again with fresh medium or PBS to remove the unreacted probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Step Purpose Key Considerations
Metabolic LabelingIncorporate azide handles into cellular biomolecules.Choice of azide precursor depends on the target biomolecule.
Probe IncubationCovalently attach the fluorescent probe via SPAAC.The probe should be water-soluble and non-toxic.
ImagingVisualize the location of the labeled biomolecules.Optimize imaging parameters to minimize phototoxicity.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively validated chemical principles.[2][5]

  • Synthesis: The Grignard reaction for the synthesis of propargyl alcohols is a cornerstone of organic synthesis with predictable outcomes.[7] The successful synthesis of the target molecule can be readily verified using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

  • CuAAC: The CuAAC reaction is known for its high efficiency and specificity.[2] The progress and success of the conjugation can be monitored and validated using LC-MS to observe the formation of the desired product and the disappearance of starting materials. The final product can be purified to homogeneity using techniques like HPLC.

  • SPAAC: The bioorthogonality of the SPAAC reaction ensures minimal side reactions with native biological functional groups.[3] In cell-based applications, control experiments, such as incubating cells without the azide precursor or without the strained alkyne probe, should be performed to confirm the specificity of the labeling.

Conclusion

This compound is a valuable reagent that combines the versatility of a terminal alkyne for click chemistry with the unique properties imparted by a fluorine substituent. Its straightforward synthesis and reactivity in CuAAC reactions make it a powerful tool for creating novel conjugates for applications in drug discovery, bioconjugation, and materials science. While its direct use in SPAAC is not feasible, its functional handle allows for derivatization into a reagent for copper-free click chemistry. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this fluorinated building block.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • National Center for Biotechnology Information. (2011). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. [Link]

  • National Center for Biotechnology Information. (2011). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • iGEM. (2014). Team:TU Eindhoven/Background/SPAAC Reaction. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • National Center for Biotechnology Information. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click .... [Link]

  • Darcy & Roy Press. (2024). The Use of Click Chemistry in Polymer Synthesis and Modifications. [Link]

  • Tokyo University of Science. (2025). Breakthrough in click chemistry: innovative method revolutionizes drug development. [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • Drexel University. (n.d.). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. [Link]

  • ResearchGate. (2025). Click Chemistry Plays a Dual Role in Biodegradable Polymer Design. [Link]

  • Bio-Synthesis, Inc. (n.d.). Biomolecule Modifications. [Link]

  • Frontiers. (2020). Glycoconjugations of Biomolecules by Chemical Methods. [Link]

  • National Center for Biotechnology Information. (2025). Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

Sources

Application Note: Transition Metal-Catalyzed Annulation of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Transition Metal-Catalyzed Annulation of 1-(2-Fluorophenyl)-2-propyn-1-ol , a versatile fluorinated building block used to construct privileged heterocyclic scaffolds such as 1,3-dihydroisobenzofurans (phthalans) , indoles , and isochromenes .

The presence of the ortho-fluorine atom provides a unique handle for intramolecular nucleophilic aromatic substitution (


) or transition-metal-catalyzed C–F activation, enabling the formation of bicyclic systems that are difficult to access via non-fluorinated precursors.

Abstract & Strategic Significance

This compound is a bifunctional scaffold containing a secondary propargylic alcohol and an ortho-fluorinated aryl ring. In drug discovery, this substrate is a strategic precursor for fluorine-containing heterocycles , which are highly valued for their metabolic stability and lipophilicity.

The core transformation involves the annulation of the propargylic chain onto the aromatic ring. Depending on the catalyst (Pd, Au, Cu) and co-reactants, two primary mechanistic pathways are unlocked:

  • Pathway A (C–F Activation/Displacement): Palladium-catalyzed intramolecular alkoxylation or amination, where the ortho-fluorine acts as a leaving group to form 1,3-dihydroisobenzofurans or indoles .

  • Pathway B (Alkyne Activation): Gold-catalyzed cycloisomerization involving the oxygen atom attacking the alkyne, often followed by rearrangement to isochromenes .

This guide focuses on the robust Palladium-Catalyzed Intramolecular C–O Annulation to synthesize 1-substituted-1,3-dihydroisobenzofurans.

Mechanistic Insight: C–F Activation & Cyclization

The reaction is driven by the activation of the alkyne by the transition metal, which increases the acidity of the alcohol or facilitates the proximity of the nucleophile. Uniquely, the ortho-fluorine atom—typically inert—becomes a competent leaving group under these catalytic conditions, often assisted by a base.

Mechanistic Pathway (Graphviz Diagram)

The following diagram illustrates the Pd(0)/Pd(II) catalytic cycle for the formation of 1,3-dihydroisobenzofurans via intramolecular C–F displacement.

AnnulationMechanism Substrate This compound Coordination Intermediate A: Pd-Alkyne π-Complex Substrate->Coordination + Pd(0) Pd0 Pd(0) Catalyst Pd0->Coordination Activation Intermediate B: Alkoxide Formation (Base) Coordination->Activation + Base (-H+) Cyclization Transition State C: Intramolecular S_NAr (F- Displacement) Activation->Cyclization Nucleophilic Attack on C-F Product 1-Ethynyl-1,3-dihydroisobenzofuran Cyclization->Product - F-, Regeneration of Pd(0) Product->Pd0 Cycle Repeats

Caption: Figure 1. Proposed mechanism for the Pd-catalyzed intramolecular C-O annulation involving base-mediated C-F displacement.

Experimental Protocols

Protocol A: Synthesis of 1-Alkynyl-1,3-dihydroisobenzofurans via Pd-Catalyzed C–O Bond Formation

This protocol utilizes the ortho-fluorine as a leaving group to close the furan ring. It is superior to non-catalyzed methods which require harsh conditions.

Target Product: 1-(Phenylethynyl)-1,3-dihydroisobenzofuran (via Sonogashira coupling/cyclization sequence if Ar-I is added) or direct cyclization.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or P(t-Bu)₃ (10 mol%) – Electron-rich bulky ligands facilitate C-F activation.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for faster kinetics)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation: In a glovebox or flame-dried Schlenk tube, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ligand (0.10 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Substrate Addition: Dissolve this compound (150 mg, 1.0 mmol) in anhydrous Toluene (5 mL) and add to the reaction vessel via syringe.

  • Degassing: Freeze-pump-thaw the mixture three times to remove oxygen, then backfill with Argon.

  • Reaction: Seal the tube and heat to 100 °C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.3) should disappear, and a less polar spot (Product, Rf ~0.6) should appear.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 0% -> 10% EtOAc in Hexanes).

Yield Expectation: 75–88% isolated yield.

Protocol B: Synthesis of Indoles via Tandem N-Arylation/Cyclization

This multicomponent reaction converts the propargylic alcohol into an N-substituted indole by reacting with a primary amine.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (R-NH₂, 1.2 equiv)

  • Catalyst: CuI (10 mol%) / L-Proline (20 mol%) or Pd₂dba₃ (5 mol%) / BINAP.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO or DMF (100 °C)

Key Step: The amine first displaces the fluorine (S_NAr) to form an ortho-propargyl aniline intermediate, which then undergoes spontaneous or metal-catalyzed hydroamination/cyclization to form the indole.

Optimization & Troubleshooting Guide

The following table summarizes the impact of critical variables on the reaction outcome.

VariableRecommendationEffect / Rationale
Solvent Toluene or Dioxane Non-polar aromatic solvents favor the Pd-catalyzed C-F activation pathway. Polar aprotic solvents (DMF) may promote side reactions.
Base Cs₂CO₃ or KOtBu Strong inorganic bases are essential to deprotonate the alcohol and facilitate the displacement of the poor fluoride leaving group.
Ligand XPhos / BrettPhos Bulky, electron-rich biaryl phosphines are critical for stabilizing the Pd species during the difficult oxidative addition/reductive elimination involving C-F bonds.
Temperature 100–120 °C Activation of the C-F bond has a high energy barrier; lower temperatures (<80 °C) typically result in no reaction or recovered starting material.
Water Strictly Anhydrous Moisture can quench the active catalytic species and compete as a nucleophile, leading to phenols instead of cyclized products.

References

  • Transition-Metal-Catalyzed Annulations Involving C(sp3)-H and C-F Activation. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Synthesis of Benzofurans via o-Alkynylphenyl Ethers and Phenols. Source: Molecules (MDPI). URL:[Link]

  • Palladium-Catalyzed C-H Fluorination and Activation. Source: National Institutes of Health (PMC). URL:[Link]

  • Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Source: Organic Letters (via NIH). URL:[Link]

  • General Palladium-Catalyzed Cross Coupling of Cyclopropenyl Esters (Related Pd-Catalysis Mechanisms). Source: Chemical Science (RSC).[1] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Fluorophenyl)-2-propyn-1-ol. This valuable propargyl alcohol is a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. The predominant synthetic route involves the nucleophilic addition of an acetylide, typically via a Grignard reagent, to 2-fluorobenzaldehyde. While theoretically straightforward, this reaction is often plagued by issues that can significantly reduce yield.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices. Our goal is to empower you to diagnose experimental challenges, optimize your reaction conditions, and consistently achieve high yields.

Troubleshooting Guide: Diagnosing and Resolving Low-Yield Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Category 1: Reaction Initiation & Reagent Quality

Question: My reaction yield is extremely low or zero, and I recovered most of my 2-fluorobenzaldehyde starting material. What is the most likely cause?

Answer: The primary suspect in this scenario is the quality and concentration of your Grignard reagent, ethynylmagnesium bromide (HC≡CMgBr). Grignard reagents are highly sensitive to moisture and air, and any exposure will quench the reagent, rendering it inactive.[1]

Core Issues & Solutions:

  • Inadequate Anhydrous Conditions: Grignard reagents react rapidly with protic sources, especially water.[2] Even atmospheric moisture can significantly reduce the amount of active reagent.

    • Solution: All glassware must be rigorously dried before use, either by oven-drying at >120°C for several hours or by flame-drying under a high vacuum and cooling under an inert atmosphere (nitrogen or argon).[3] Solvents like Tetrahydrofuran (THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

  • Poor Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide required to form the Grignard reagent.[2]

    • Solution: Activate the magnesium surface prior to the reaction. Common methods include adding a small crystal of iodine (the brown color will disappear upon initiation), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.[2][4]

  • Incorrect Reagent Concentration: Commercially available Grignard reagents may have a lower concentration than stated on the label due to gradual degradation over time.[1] If preparing it in situ, the formation may have been incomplete.

    • Solution: Always determine the exact concentration of your Grignard reagent solution by titration just before use.[1] This is the single most important step to ensure accurate stoichiometry. A common method involves titration against a known concentration of iodine until the brown color disappears.[1] Using a sacrificial excess (e.g., 1.2-1.5 equivalents) of the Grignard reagent can compensate for minor losses, but this is not a substitute for knowing the true concentration.[4]

Category 2: Competing Side Reactions

Question: My yield is moderately low, and I've isolated byproducts alongside my desired alcohol. What are these side reactions, and how can I prevent them?

Answer: Even with an active Grignard reagent, side reactions can compete with the desired nucleophilic addition to the aldehyde, consuming your starting materials and reducing the overall yield.

Common Side Reactions & Mitigation Strategies:

  • Enolization of the Aldehyde: Grignard reagents are strong bases as well as nucleophiles.[5] They can deprotonate the α-carbon of the aldehyde if one is present, forming an enolate. This is less of a concern with benzaldehyde derivatives which lack α-hydrogens, but it is a critical consideration for other aldehyde substrates.

  • Reduction of the Aldehyde: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol (2-fluorobenzyl alcohol) via a Meerwein-Ponndorf-Verley-type mechanism.[1] While ethynylmagnesium bromide lacks β-hydrogens, this is an important general principle in Grignard chemistry.

  • Disproportionation of Ethynylmagnesium Bromide: Ethynylmagnesium bromide can exist in equilibrium with acetylene and bis(bromomagnesium)acetylene (BrMgC≡CMgBr), especially at higher temperatures or concentrations.[6][7] This can complicate reactivity and stoichiometry.

    • Solution: Control the reaction temperature carefully. The addition of the 2-fluorobenzaldehyde to the Grignard solution should be performed at a low temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature.[8] This favors the desired 1,2-addition over competing pathways.[1]

Category 3: Work-up and Purification

Question: I believe my reaction went to completion based on TLC analysis, but my final isolated yield is poor. Where am I losing my product?

Answer: Product loss during the work-up and purification stages is a common and often underestimated problem. The propargyl alcohol product can be sensitive to the conditions used during quenching and isolation.

Work-up and Purification Pitfalls:

  • Vigorous Quenching: Quenching the reaction with strong acids can lead to side reactions, such as dehydration of the tertiary alcohol product, especially if it's prone to forming a stable carbocation.[1]

    • Solution: The standard and recommended procedure is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][8] This is a weakly acidic proton source that effectively neutralizes the magnesium alkoxide without promoting unwanted side reactions.

  • Incomplete Extraction: Propargyl alcohols can have some water solubility, leading to loss in the aqueous layer during extraction.

    • Solution: Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.[1] Combining the organic layers and washing with brine can help to remove residual water before drying.

  • Decomposition during Purification: Propargyl alcohols can be thermally sensitive.[9] Purification by distillation at atmospheric pressure may lead to decomposition.

    • Solution: The preferred method for purifying this compound is flash column chromatography on silica gel.[8] If distillation is necessary, it should be performed under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.[10]

Visualizing the Troubleshooting Process

A logical decision-making process is key to efficient troubleshooting. The following workflow can help guide your experimental analysis.

TroubleshootingWorkflow start Low Yield Observed check_sm Check TLC: Starting Material (SM) Remaining? start->check_sm sm_present High Amount of 2-Fluorobenzaldehyde SM Recovered check_sm->sm_present Yes sm_absent Little to No SM Remaining check_sm->sm_absent No grignard_issue Suspect Grignard Reagent Issue sm_present->grignard_issue workup_issue Suspect Work-up / Purification Loss or Side Reactions sm_absent->workup_issue titrate Titrate Grignard Reagent grignard_issue->titrate conditions Verify Anhydrous Conditions & Mg Activation grignard_issue->conditions analyze_byproducts Analyze Crude NMR for Byproducts (e.g., Reduction) workup_issue->analyze_byproducts optimize_workup Optimize Work-up (NH4Cl Quench) & Purification (Chromatography) workup_issue->optimize_workup

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal stoichiometry for the reaction between ethynylmagnesium bromide and 2-fluorobenzaldehyde?

    • A1: Due to the sensitivity of the Grignard reagent, it is best practice to use a slight excess. After titrating your Grignard solution to determine its precise molarity, use between 1.2 and 1.5 equivalents relative to the 2-fluorobenzaldehyde.[4] This ensures that even with minor quenching from trace moisture, enough active nucleophile is present to drive the reaction to completion.

  • Q2: Can I use a different solvent besides THF?

    • A2: Diethyl ether is also a common solvent for Grignard reactions. THF is often preferred because it is a better solvent for stabilizing the Grignard reagent complex.[2][11] Regardless of the solvent chosen, it must be anhydrous.

  • Q3: How should I properly handle and store ethynylmagnesium bromide solution?

    • A3: Ethynylmagnesium bromide is highly reactive, flammable, and sensitive to moisture and air.[12][13] It should always be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It is typically stored at 2-8°C under argon.[12][13] Containers should be sealed with a septum to allow for transfer via a dry syringe or cannula.

  • Q4: Does the fluorine substituent on the benzaldehyde affect the reaction?

    • A4: The fluorine atom is an electron-withdrawing group, which makes the carbonyl carbon of 2-fluorobenzaldehyde more electrophilic compared to unsubstituted benzaldehyde. This should, in principle, make it more reactive towards nucleophilic attack. However, challenges in synthesizing fluorinated organic molecules are well-documented, often requiring careful optimization of reaction conditions.[14][15] For this specific reaction, the general principles of Grignard reactions remain the most critical factors for success.

  • Q5: What are the best analytical methods to monitor the reaction progress?

    • A5: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the non-polar 2-fluorobenzaldehyde starting material from the more polar product, this compound. The disappearance of the aldehyde spot indicates the reaction is complete.

Key Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol assumes the use of a commercially available solution of ethynylmagnesium bromide that has been recently titrated.

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
2-Fluorobenzaldehyde124.112.48 g (2.16 mL)20.0 mmol1.0
Ethynylmagnesium Bromide (0.5 M in THF)129.2460 mL30.0 mmol1.5
Anhydrous THF-50 mL--
Saturated aq. NH₄Cl-~50 mL--
Diethyl Ether-~150 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Transfer the ethynylmagnesium bromide solution (60 mL, 30.0 mmol) to the flask via a dry syringe. Cool the solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve 2-fluorobenzaldehyde (2.48 g, 20.0 mmol) in anhydrous THF (30 mL). Using a syringe pump for controlled delivery, add this solution dropwise to the stirred Grignard reagent over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

  • Quenching: Cool the flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (~50 mL) dropwise to quench the reaction. A white precipitate of magnesium salts will form.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols. Retrieved from [Link]

  • Anand, N. K., & Carreira, E. M. (2001). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688.
  • Baruah, M., & Borah, J. C. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
  • Rawsource. (2024). What is Propargyl Alcohol? Retrieved from [Link]

  • Baharfar, R., et al. (n.d.). Plausible steps in the formation of propargylic alcohol 1a. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
  • Shiota, I., & Hayashi, S. (1960). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 63(9), 1599-1603.
  • Google Patents. (n.d.). US20030109757A1 - Method for separation and recovery of propargyl alcohol.
  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme.
  • Brandsma, L., & Verkruijsse, H. D. (1999). Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. Synthesis, 1999(11), 1930-1932.
  • Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethynylmagnesium bromide solution, 0.5 M in THF. Retrieved from [Link]

  • Chinese Chemical Society. (2024).
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing.
  • American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Chempendix. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (2025). Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(19), 2943–2945.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of Prop-2-yn-1-ol: A Synthetic Route Analysis from a Leading Manufacturer. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol.
  • Knowledge UChicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni). Retrieved from [Link]

  • University of Cambridge. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. Retrieved from [Link]

Sources

Purification methods for 1-(2-Fluorophenyl)-2-propyn-1-ol via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 1-(2-Fluorophenyl)-2-propyn-1-ol using column chromatography.

This guide provides in-depth technical assistance for the purification of this compound via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your experiments.

Understanding the Molecule: this compound

Before diving into purification, it's crucial to understand the physicochemical properties of the target molecule. This compound is a moderately polar compound due to the presence of a hydroxyl group and a fluorine atom on the phenyl ring. The alkyne and the aromatic ring contribute to its non-polar character. This balance of polar and non-polar features is key to designing an effective purification strategy.

PropertyValue/DescriptionSource/Notes
Molecular Formula C₉H₇FO-
Molecular Weight 150.15 g/mol -
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar compounds like 1-phenyl-2-propyn-1-ol[1]
Polarity Moderately polarThe hydroxyl and fluoro groups increase polarity, while the phenyl and alkyne groups contribute non-polar character.
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, acetone, and THF. Limited solubility in non-polar solvents like hexanes.Inferred from the properties of propargyl alcohol and phenyl-substituted alcohols.[2]

General Purification Workflow

The overall process of purifying this compound by column chromatography can be broken down into several key stages.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis & Solvent System Selection Column_Prep 2. Column Packing (Slurry Method) TLC->Column_Prep Optimized mobile phase Loading 3. Sample Loading Column_Prep->Loading Elution 4. Elution & Fraction Collection Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Combine 6. Combine Pure Fractions Fraction_Analysis->Combine Identify pure fractions Solvent_Removal 7. Solvent Removal (Rotovap) Combine->Solvent_Removal Final_Product Final_Product Solvent_Removal->Final_Product Pure Product

Caption: General workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For a moderately polar compound like this, silica gel (SiO₂) with a standard particle size of 40-63 µm is the most common and effective choice. Its polar surface interacts well with the hydroxyl group of your compound, allowing for good separation from less polar impurities when using an appropriate mobile phase.

Q2: How do I select the optimal mobile phase (solvent system)?

A2: The key is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound on a silica gel TLC plate.

  • Initial Screening: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc) . For compounds with similar polarity, a common starting ratio is 9:1 or 4:1 hexanes:EtOAc.[3][4]

  • TLC Optimization:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in your chosen solvent mixture.

    • Visualize the spots (e.g., under a UV lamp).

    • If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate. If it's too high (>0.5), decrease the polarity by adding more hexanes.

SolventPolarity Index (P')
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Water10.2
A higher Polarity Index indicates a more polar solvent.[5]
Q3: What are the common impurities I should expect?

A3: The impurities will depend on the synthetic route, but common ones include:

  • Unreacted 2-fluorobenzaldehyde: This is more polar than your product and will likely have a lower Rf on TLC.

  • Side-products from the acetylide addition: These can vary in polarity.

  • Over-oxidized product (ketone): 1-(2-Fluorophenyl)-2-propyn-1-one is a potential impurity. This is less polar than your alcohol and will have a higher Rf.

  • Polymerized material: Highly polar or insoluble material that may remain at the baseline of the TLC or the top of the column.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Troubleshooting_Logic cluster_separation Separation Issues cluster_column Column & Flow Issues cluster_outcome Result Issues Problem Problem Encountered No_Movement Spots at Baseline Problem->No_Movement Poor_Separation Spots Overlapping Problem->Poor_Separation Fast_Elution Spots at Solvent Front Problem->Fast_Elution Slow_Flow Slow Flow Rate Problem->Slow_Flow Cracking Column Cracking Problem->Cracking Low_Yield Low Product Yield Problem->Low_Yield Impure_Product Product Still Impure Problem->Impure_Product Sol1 Sol1 No_Movement->Sol1 Solution: Increase mobile phase polarity Sol2 Sol2 Poor_Separation->Sol2 Solution: Decrease polarity, try different solvents, or use a longer column Sol3 Sol3 Fast_Elution->Sol3 Solution: Decrease mobile phase polarity Sol4 Sol4 Slow_Flow->Sol4 Solution: Check for fine particles, repack column, apply gentle pressure Sol5 Sol5 Cracking->Sol5 Solution: Ensure proper packing, avoid letting column run dry Sol6 Sol6 Low_Yield->Sol6 Solution: Check for product on column, analyze all fractions Sol7 Sol7 Impure_Product->Sol7 Solution: Re-column with a shallower gradient, check for overloading

Caption: A logical guide for troubleshooting common chromatography issues.

Q: My compound is stuck at the top of the column and won't elute. What's wrong?

A: This is a classic sign that your mobile phase is not polar enough . The silica gel is adsorbing your polar compound too strongly.

  • Immediate Action: Gradually increase the polarity of your mobile phase. For a hexanes/EtOAc system, you can prepare a series of increasingly polar mixtures (e.g., 9:1, 4:1, 2:1) and switch to the next one.

  • Causality: The polar hydroxyl group on your molecule forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. A more polar solvent is required to compete for these interaction sites and displace your compound, allowing it to move down the column.

Q: My product is co-eluting with an impurity. How can I improve the separation?

A: This indicates that the selectivity of your current system is insufficient. Here are several strategies, from simplest to most complex:

  • Decrease Mobile Phase Polarity: A less polar mobile phase will cause all compounds to move slower, which can increase the distance between spots. Even a small adjustment can sometimes be enough.

  • Use a Different Solvent System: The "selectivity" of the separation can be altered by changing the polar solvent. For instance, if you are using hexanes/EtOAc, try switching to a system like hexanes/dichloromethane or toluene/EtOAc. Different solvents interact with your compound and impurities in unique ways, which can alter the elution order or improve separation.

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low polarity mobile phase and gradually increase the percentage of the polar solvent over time. This can sharpen bands and improve the resolution of closely eluting compounds.

  • Increase the Column Length: A longer column provides more surface area for interactions, which can enhance the separation between two compounds with similar Rf values.

Q: The column is running very slowly or has stopped. What should I do?

A: A slow flow rate is usually due to improper column packing or the introduction of very fine particles.

  • Cause: The column may be packed too tightly, or fine silica particles may be clogging the frit at the bottom.

  • Solution:

    • Apply gentle positive pressure to the top of the column using a pump or a syringe with tubing. Be careful not to exceed the pressure limits of your glassware.

    • If the problem persists, the column may need to be repacked. Ensure your silica gel is from a reputable supplier and that you allow the particles to settle evenly during packing.

Q: I see cracks or channels forming in my silica bed. Is this a problem?

A: Yes, this is a serious issue. Cracking and channeling create pathways where the solvent and your sample can bypass the stationary phase, leading to very poor or no separation.

  • Cause: This typically happens if the column is allowed to run dry or if the silica bed is disturbed after packing.

  • Prevention: Always ensure there is a layer of solvent above the silica bed. Pack the column carefully and on a level surface, and avoid moving it after it has been packed and equilibrated.

Detailed Experimental Protocol

This protocol is a starting point and should be adapted based on your TLC analysis.

1. Preparation of the Column

  • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude product).

  • In a beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexanes:EtOAc). The consistency should be like a thin milkshake, easily pourable.

  • With the stopcock closed, add a small amount of the mobile phase to the column, followed by a small plug of cotton or glass wool and a thin layer of sand.

  • Pour the silica slurry into the column in one continuous motion.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a protective layer of sand on top. Never let the column run dry from this point on.

2. Sample Loading

  • Dissolve your crude this compound in a minimal amount of a solvent (dichloromethane is often a good choice).

  • Carefully add this solution to the top of the column using a pipette.

  • Allow the sample solution to absorb completely into the silica bed.

  • Gently add a small amount of the mobile phase to wash the sides of the column and allow this to absorb as well.

3. Elution and Fraction Collection

  • Carefully fill the column with your mobile phase.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the progress of the separation by collecting small spots from the eluent with a capillary and spotting them on a TLC plate alongside your crude material and a pure standard if available.

4. Analysis and Product Isolation

  • Develop the TLC plates of your fractions to identify which ones contain your pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield your purified this compound.

References

  • Organic Syntheses Procedure. (n.d.). Fluorination of an Aryl-Substituted Saturated Carboxylic Acid by Photoredox Catalysis. Retrieved from [Link]

  • LookChem. (n.d.). Propargyl Alcohol. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Optimization for 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 2-F-PP-CAT-001 Status: Active Agent: Senior Application Scientist, Catalysis Division Subject: Overcoming Catalyst Deactivation & Poisoning in Propargylic Alcohol Transformations

Executive Summary: The "Silent" Poison

1-(2-Fluorophenyl)-2-propyn-1-ol presents a unique challenge in homogeneous catalysis (Au, Pd, Ru, Pt). Unlike simple propargylic alcohols, this substrate introduces two distinct deactivation vectors:

  • Electronic Deceleration: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzylic carbon. In acid-catalyzed or gold-catalyzed rearrangement/substitution reactions (e.g., Meyer-Schuster, Friedel-Crafts), this destabilizes the cationic intermediate, significantly slowing the turnover frequency (TOF). Slower rates increase the window for catalyst decomposition.

  • Chelation & Sterics: The proximity of the fluorine atom to the hydroxyl group and the alkyne moiety allows for the formation of non-productive "resting states" where the metal center is sequestered by the substrate itself (substrate inhibition).

This guide addresses these issues with field-proven protocols to restore catalytic activity.

Diagnostic Troubleshooting (Q&A)

Issue 1: Kinetic Arrest (Reaction Stops at 20-40% Conversion)

User Question: "I'm running a gold-catalyzed cyclization. The reaction starts fast but stalls completely after 30 minutes. Adding more catalyst doesn't restart it. Is my catalyst dead?"

Technical Diagnosis: This is classic Substrate Inhibition coupled with Autocatalytic Poisoning .

  • Mechanism: The high concentration of the alkyne substrate at the start leads to the formation of stable

    
    -digold (or bis-ligated) complexes that are catalytically inactive.
    
  • The Fluorine Factor: The 2-F substituent creates a steric pocket that traps the metal in a specific conformation, making ligand exchange difficult.

Solution: The "Starve-Feed" Protocol Do not mix all reagents at once. Use a syringe pump to keep the substrate concentration low relative to the catalyst.

  • Step 1: Dissolve the catalyst (e.g., IPrAuNTf

    
    ) in the reaction solvent (50% of total volume).
    
  • Step 2: Dissolve this compound in the remaining solvent.

  • Step 3: Add the substrate solution slowly over 1–2 hours.

  • Result: This maintains a high Catalyst:Substrate ratio locally, preventing the formation of multi-substrate inactive complexes.

Issue 2: The "Halide Shadow" (Synthesis Impurities)

User Question: "I synthesized the starting material via Grignard addition to 2-fluorobenzaldehyde. My Sonogashira coupling is failing with this batch, but worked with a commercial sample."

Technical Diagnosis: Your substrate likely contains trace Magnesium Halides (MgBr


/MgCl

)
or Lithium salts .
  • Mechanism: Halides (Cl

    
    , Br
    
    
    
    , I
    
    
    ) bind to cationic Gold(I) or Palladium(II) centers orders of magnitude more strongly than the alkyne. Even 1 mol% of residual halide can poison 1 mol% of catalyst.
  • Verification: Run a control reaction with 1 mol% added AgSbF

    
    . If the reaction works, halides were the poison (Silver precipitates the halides).
    

Solution: The Silver Polish Purification Standard silica columns do not effectively remove trace metal halides.

  • Dissolve the crude this compound in Ethyl Acetate.

  • Wash with 10% aqueous Sodium Potassium Tartrate (Rochelle's Salt) to sequester Mg/Al salts.

  • If using Gold catalysis: Pass the substrate solution through a small pad of Basic Alumina (removes acidic impurities) mixed with 5% Silver Nitrate on Silica (scavenges halides) prior to evaporation.

Issue 3: Rate Suppression vs. Non-Fluorinated Analogs

User Question: "The phenyl analog reacts in 1 hour. The 2-fluorophenyl analog takes 24 hours or fails. Why?"

Technical Diagnosis: This is the Inductive Destabilization Effect .

  • Mechanism: Many propargylic transformations proceed via a carbocationic intermediate (or a metal-stabilized carbocation). The 2-F atom pulls electron density away from the benzylic position, raising the activation energy for the rate-determining step (ionization/nucleophilic attack).

  • Consequence: The catalyst spends too long waiting for the reaction to happen and eventually decomposes via aggregation (Au

    
     plating or Pd-black formation).
    

Solution: Ligand & Additive Tuning You must increase the electrophilicity of the catalyst or stabilize the intermediate.

  • Switch Ligands: Move from simple phosphines (e.g., PPh

    
    ) to Buchwald Biaryl Phosphines  (e.g., JohnPhos, BrettPhos) or NHC ligands  (IPr, IMes). These electron-rich, bulky ligands stabilize the active metal species and prevent aggregation during the long reaction time.
    
  • Add a Promoter: For Gold catalysis, add 5–10 mol% of a mild Lewis Acid like Yb(OTf)

    
      or a Bronsted acid (if tolerated) to assist in the ionization of the hydroxyl group.
    

Visualizing the Poisoning Mechanism

The following diagram illustrates how the 2-fluorophenyl group contributes to catalyst sequestration compared to a standard phenyl group.

CatalystPoisoning Start Active Catalyst (M+) ActiveCycle Productive Cycle (Alkyne Coordination) Start->ActiveCycle Low [Substrate] Poison1 Inactive Bis-Alkyne Complex (Substrate Inhibition) Start->Poison1 High [Substrate] Poison2 Chelate Trap (F-atom + OH coordination) Start->Poison2 2-F Proximity Poison3 Halide Poisoning (M-Cl / M-Br formation) Start->Poison3 Impurities (Mg/Li Halides) Substrate This compound Substrate->ActiveCycle Poison1->ActiveCycle Slow Release Poison2->ActiveCycle Heat/Bulky Ligand Poison3->Start Ag+ Additive

Figure 1: Deactivation pathways for metal catalysts by this compound. Note the specific "Chelate Trap" enabled by the fluorine atom.

Experimental Protocols

Protocol A: Catalyst Activation for "Difficult" Substrates

Use this when standard conditions yield <10% conversion.

Reagents:

  • Chloro(triphenylphosphine)gold(I) (5 mol%)

  • Silver Hexafluoroantimonate (AgSbF

    
    ) (5 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (CH

    
    NO
    
    
    
    )

Methodology:

  • Pre-generation: In a glovebox or under Argon, mix AuCl(PPh

    
    ) and AgSbF
    
    
    
    in the solvent for 10 minutes.
  • Filtration: Filter the mixture through a 0.2

    
    m PTFE syringe filter into the reaction vessel. Why? This removes the precipitated AgCl.[1] If AgCl remains, the equilibrium can shift back, deactivating the gold.
    
  • Addition: Add the substrate (this compound) last .

  • Temperature: If the reaction is sluggish due to the Fluorine effect, heat to 50°C. Do not exceed 60°C initially to avoid catalyst decomposition.

Protocol B: The "Scavenger" Setup (For impure starting materials)

Use this if you cannot repurify the starting material.

Reagents:

  • Standard Catalyst System

  • Additive: 3Å Molecular Sieves (activated)

  • Additive: 2,6-Di-tert-butylpyridine (10 mol%) - Proton Sponge

Methodology:

  • Add 200 mg of activated 3Å MS per mmol of substrate to the reaction vial. Why? Removes water which can hydrolyze the catalyst or compete for coordination.

  • Add the Proton Sponge. Why? It scavenges trace acid (HCl/HBr) released from halide impurities without binding to the metal catalyst (due to steric bulk).

Comparative Data: Solvent Effects

The choice of solvent is critical for stabilizing the cationic intermediate destabilized by the fluorine atom.

SolventDielectric Const.Relative Rate (2-F Substrate)Risk of PoisoningRecommendation
Dichloromethane (DCM) 8.91.0 (Baseline)ModerateStandard starting point.
Toluene 2.40.2 (Very Slow)High (Aggregation)Avoid. Poor solubility of cationic intermediates.
Nitromethane 35.94.5 (Fast)LowHighly Recommended. Stabilizes the cation; prevents catalyst aggregation.
THF 7.50.8 (Slow)High (Coordination)Avoid. Oxygen coordinates to metal, competing with substrate.
Methanol 33.02.0 (Moderate)ModerateGood for solvolysis, but can act as nucleophile.

Troubleshooting Flowchart

Troubleshooting Start Reaction Failed / Low Yield CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate? CheckColor->BlackPrecip NoChange No Color Change? CheckColor->NoChange Aggregation Catalyst Aggregation (Au0/Pd0) BlackPrecip->Aggregation Yes Poisoning Catalyst Poisoned (Inactive Complex) NoChange->Poisoning Yes Sol1 1. Switch to NHC Ligand 2. Lower Temperature 3. Use 'Starve-Feed' Aggregation->Sol1 Solution CheckSource Made via Grignard/Lithium? Poisoning->CheckSource Check Synthesis Source HalideIssue Halide Impurity CheckSource->HalideIssue Yes KineticIssue Fluorine Electronic Effect CheckSource->KineticIssue No Sol2 1. Wash w/ Rochelle's Salt 2. Add AgSbF6 (Scavenger) HalideIssue->Sol2 Solution Sol3 1. Switch Solvent to Nitromethane 2. Add Lewis Acid Promoter KineticIssue->Sol3 Solution

Figure 2: Step-by-step decision tree for diagnosing reaction failure.

References

  • Mechanisms of Catalyst Poisoning in Homogeneous C

    • Source: ACS Catalysis[2][3]

    • Context: Detailed analysis of how halides and heteroatoms deactivate Au/Pd c
    • URL:[Link] (Proxy: Cationic Gold Catalyst Poisoning and Reactivation)

  • Gold-Catalyzed Reactions of Propargylic Alcohols.

    • Source: Organic Chemistry Portal / DOI
    • Context: Meyer-Schuster rearrangements and the effect of electron-withdrawing groups on r
    • URL:[Link]

  • Impurity Management in Pharmaceutical Synthesis.

    • Source: Organic Process Research & Development
    • Context: Strategies for removing metal and halide impurities (Rochelle's salt washes)
    • URL:[Link]

  • Electronic Effects in Gold C

    • Source: Journal of the American Chemical Society[4]

    • Context: How fluorinated substituents impact the stability of cationic gold intermedi
    • URL:[Link]

  • Preparation and Properties of 2-Propyn-1-ol Deriv

    • Source: ScienceMadness / Wikipedia D
    • Context: General handling and reactivity of propargylic alcohols.[4][5]

    • URL:[Link]

Sources

Storage conditions to prevent degradation of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of 1-(2-Fluorophenyl)-2-propyn-1-ol

Part 1: Product Intelligence & Core Specifications

Compound Identity:

  • Chemical Name: this compound

  • Synonyms:

    
    -Ethynyl-2-fluorobenzyl alcohol; 1-(2-Fluorophenyl)propargyl alcohol
    
  • Structural Class: Secondary Propargylic Alcohol / Fluorinated Benzylic Alcohol

  • Physical State: Typically a clear to pale yellow viscous liquid or low-melting solid (depending on purity and ambient temperature).

The Stability Paradox: This compound possesses a "chemical triad" of reactivity: a terminal alkyne , a secondary hydroxyl group , and an electron-withdrawing fluorophenyl ring . While versatile for synthesis, this combination creates specific vulnerabilities.[1] The terminal alkyne is prone to polymerization and acidity; the benzylic position is sensitive to oxidation and acid-catalyzed rearrangement (Meyer-Schuster).

Part 2: Critical Storage Protocol (The "Golden Rules")

To prevent degradation, you must inhibit three primary entropy drivers: Thermal Energy , Photons , and Oxygen/Moisture .

ParameterSpecificationScientific Rationale (Causality)
Temperature -20°C (Preferred) 2–8°C (Acceptable for <2 weeks)Kinetic Control: Low temperatures significantly reduce the rate of spontaneous polymerization of the terminal alkyne and slow oxidative pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Redox Prevention: Oxygen promotes the oxidation of the secondary alcohol to a ketone (ynone). Moisture can facilitate proton transfer, catalyzing rearrangement.
Light Exposure Amber Glass / Foil Wrap Photolytic Stability: Benzylic alcohols are susceptible to photo-oxidation and radical formation under UV/visible light, leading to discoloration (yellowing).
Container Teflon-lined Screw Cap Vial Seal Integrity: Prevents the leaching of plasticizers (common in cheap plastics) and ensures an airtight seal against atmospheric moisture.

Part 3: Degradation Mechanisms & Visualization

Understanding how the molecule breaks down is the key to preventing it.

Primary Degradation Pathways
  • Oxidation (The "Yellowing" Effect): Atmospheric oxygen, catalyzed by light or trace metals, converts the secondary alcohol into 1-(2-fluorophenyl)-2-propyn-1-one (a conjugated ynone). This is often accompanied by a color shift from clear to yellow/orange.

  • Meyer-Schuster Rearrangement: Traces of acid (even from unwashed glassware) can catalyze the isomerization of the propargylic alcohol into an

    
    -unsaturated carbonyl  (enone).
    
  • Glaser Coupling (Dimerization): In the presence of copper traces and oxygen, the terminal alkyne units can couple to form a diyne.

Pathway Diagram (Graphviz)

DegradationPathways Compound This compound (Intact Reagent) Oxidation Oxidation (O2 / Light) Compound->Oxidation Rearrangement Acid Catalysis (H+ / Moisture) Compound->Rearrangement Coupling Glaser Coupling (Cu cat. / O2) Compound->Coupling Ynone Propargyl Ketone (Yellow/Orange Impurity) Oxidation->Ynone Dehydrogenation Enone α,β-Unsaturated Ketone (Isomerized Product) Rearrangement->Enone 1,3-Shift Diyne Diacetylene Dimer (Polymerization Precursor) Coupling->Diyne Homocoupling

Caption: Mechanistic map of this compound degradation. Blue node represents the target compound; grey nodes represent impurities formed under improper storage.

Part 4: Troubleshooting & FAQs

Q1: My sample has turned from colorless to light yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation (formation of the ynone) or trace polymerization.

  • Action:

    • Check Purity: Run a TLC or 1H-NMR. The ynone will show a distinct carbonyl peak and loss of the benzylic proton signal.

    • Purification: If the impurity is <5%, you can often use the material for robust reactions. For sensitive catalysis, purify via silica gel chromatography (neutralized with 1% triethylamine to prevent acid-catalyzed rearrangement on the silica).

Q2: Can I store this compound in a standard polyethylene (PE) snap-cap tube?

  • Answer: No.

  • Reasoning: Small organic molecules, especially propargylic alcohols, can permeate standard PE plastics over time. Furthermore, plastics do not provide a sufficient barrier against oxygen and moisture ingress compared to glass. Always use glass vials with Teflon-lined caps .

Q3: I see a new set of vinylic peaks in my NMR spectrum after storage. What happened?

  • Diagnosis: You likely triggered the Meyer-Schuster rearrangement .[2]

  • Root Cause: The sample may have been exposed to acidic vapors or stored in glassware that wasn't base-washed.

  • Prevention: Ensure all spatulas and storage vials are acid-free. Storing under Argon prevents moisture (which can become acidic) from entering.

Q4: How do I safely thaw the compound from -20°C?

  • Protocol:

    • Remove the vial from the freezer.

    • Wait until it reaches room temperature before opening the cap.

    • Why? Opening a cold vial condenses atmospheric moisture directly into the product, accelerating degradation.

Part 5: Safety & Handling (The "Must-Knows")

  • Acidity Warning: The terminal alkyne proton is weakly acidic (pKa ~25).[3][4] Avoid contact with strong bases unless intended for deprotonation.

  • Metal Incompatibility: Do not use metal spatulas (especially those containing copper or silver) if the coating is scratched. Terminal alkynes can form metal acetylides , which are potentially shock-sensitive explosives in dry form.

  • Fluorine Note: The 2-fluoro substituent is stable but enhances the lipophilicity of the compound, facilitating skin absorption. Always wear nitrile gloves.

References

  • BenchChem. (2025).[2] Stability and Storage of Propargylic Alcohols: Technical Guide. Retrieved from

  • Sigma-Aldrich. (n.d.).[5][6] 1-Phenyl-2-propyn-1-ol Product Specification & Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (2022). Meyer-Schuster Rearrangement: Mechanisms and Conditions. Retrieved from

  • National Institutes of Health (NIH). (2012). Calcium-catalyzed direct reduction of propargylic alcohols. PubMed. Retrieved from

Sources

Technical Support Center: Solvent Optimization for 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the optimization of reaction media involving 1-(2-Fluorophenyl)-2-propyn-1-ol (CAS: 704-00-7 derivatives). It is designed for organic chemists requiring high-fidelity control over selectivity between substitution, rearrangement, and coupling pathways.

Core Solvation Parameters & The "Ortho-Fluorine" Effect

Status: Active Molecule Profile: Secondary propargylic alcohol with an electron-withdrawing ortho-fluorine substituent.

The Technical Challenge

The ortho-fluorine atom introduces a specific dipole and inductive effect (-I) that destabilizes the benzylic carbocation intermediate common in Meyer-Schuster rearrangements and nucleophilic substitutions (


). Unlike non-fluorinated analogs, this substrate requires solvents with higher dielectric constants (

)
or specific ionizing power (

)
to facilitate carbocation formation. Conversely, in metal-catalyzed reactions (Sonogashira/Gold), the fluorine atom can act as a weak Lewis base, potentially chelating the catalyst if the solvent is too non-polar (e.g., Toluene), leading to catalyst arrest.
Solvent Selection Matrix

Use this table to select the initial solvent system based on your target transformation.

Reaction ClassTarget OutcomeRecommended Solvent SystemMechanistic Rationale
Pd-Catalysis Sonogashira Coupling DMF or DMAc (Anhydrous)High polarity disrupts potential intramolecular H-bonding (OH···F), exposing the alkyne proton for base deprotonation.
Au-Catalysis Cycloisomerization DCE or Nitromethane Non-coordinating, polar solvents prevent catalyst poisoning while stabilizing the cationic gold-intermediate.
Acid-Mediated Meyer-Schuster HFIP (Hexafluoroisopropanol)High ionizing power stabilizes the destabilized fluorinated carbocation; promotes rearrangement over polymerization.
Substitution Propargylic Etherification MeNO₂ or DCM Nitromethane promotes

via charge separation; DCM favors

if a strong nucleophile is used.

Troubleshooting Workflows

Scenario A: Low Yield in Sonogashira Coupling

Symptom: Starting material remains unreacted, or Glaser homocoupling (dimerization) is observed. Root Cause: The ortho-fluorine increases the acidity of the alkyne proton slightly, but steric bulk and potential Pd-F interactions can slow the oxidative addition cycle if the catalyst is not well-solvated.

Diagnostic Workflow (DOT Visualization)

Sonogashira_Troubleshooting Start Issue: Low Yield / Dimerization Check_Base Check Base/Solvent Ratio Start->Check_Base Solvent_Type Current Solvent? Check_Base->Solvent_Type THF THF / Toluene Solvent_Type->THF Non-Polar DMF DMF / DMAc Solvent_Type->DMF Polar Aprotic Action_Polarity Switch to DMF (Increase Polarity) THF->Action_Polarity Poor Solvation Action_Degas Check O2 Levels (Glaser Coupling Risk) DMF->Action_Degas O2 Leak? Result_Chelation Fluorine-Pd Chelation suspected? Add 10% DMSO co-solvent Action_Degas->Result_Chelation If O2 is excluded

Figure 1: Decision tree for troubleshooting metal-catalyzed couplings of fluorinated propargylic alcohols.

Scenario B: Selectivity Issues in Rearrangements (Meyer-Schuster)

Symptom: Formation of polymeric tar instead of the expected


-unsaturated ketone.
Root Cause:  The carbocation at the propargylic position is destabilized by the electron-withdrawing fluorine. If the solvent is not sufficiently ionizing, the lifetime of the cation is too short for the 1,3-hydroxyl shift, leading to intermolecular side reactions.

Solution: Switch to Fluorinated Alcohols (TFE or HFIP) .

  • Why? HFIP forms a strong H-bond network that "cages" the transition state and stabilizes the cation via high ionizing power without being nucleophilic itself.

Validated Experimental Protocols

Protocol 1: Optimized Sonogashira Coupling

Targeting the terminal alkyne.

  • Solvent Prep: Sparge DMF (Dimethylformamide) with Argon for 30 minutes. Do not use Toluene; the solubility of the Pd-F complex intermediate is poor.

  • Reagents:

    • Substrate: 1.0 equiv

    • Aryl Iodide: 1.1 equiv

    • Pd(PPh3)2Cl2: 2-5 mol%

    • CuI: 1-2 mol% (Keep low to minimize dimerization)

    • Base: Et3N (3.0 equiv)

  • Execution:

    • Dissolve substrate and aryl iodide in DMF (0.2 M concentration).

    • Add Et3N.

    • Add catalysts last under positive Argon pressure.

    • Critical Step: Heat to 40-60°C. Room temperature is often insufficient for ortho-fluorinated substrates due to steric/electronic drag.

Protocol 2: Gold-Catalyzed Cyclization (to Fluorinated Furans)

Targeting the hydroxyl/alkyne interaction.

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane).

    • Note: Avoid THF or MeCN; they coordinate too strongly to the cationic Gold(I) species, dampening its Lewis acidity required to activate the alkyne in the presence of the withdrawing fluorine.

  • Catalyst: AuCl3 (2 mol%) or IPrAuNTf2 (1 mol%).

  • Execution:

    • Run at 0.1 M concentration.

    • Add 4Å Molecular Sieves to ensure anhydrous conditions (water triggers hydration to the ketone instead of cyclization).

Frequently Asked Questions (FAQ)

Q: Why does my reaction "oil out" when using Toluene? A: this compound has a polar hydroxyl group and a polar C-F bond. In non-polar solvents like Toluene, the molecules aggregate via intermolecular Hydrogen bonding (OH···OH) and dipole-dipole interactions, separating from the solvent. Switch to THF or DMF.

Q: Can I use water as a co-solvent? A: Generally, No , unless you specifically intend to hydrate the alkyne to a ketone. The ortho-fluorine makes the benzylic position sensitive; water can act as a nucleophile, leading to racemization or substitution byproducts.

Q: How does the fluorine atom affect the reaction time? A: Expect reaction times to be 1.5x to 2x longer than the non-fluorinated phenyl analog. The electron-withdrawing effect reduces the nucleophilicity of the alkyne (in Gold catalysis) and destabilizes the oxidative addition intermediates (in Pd catalysis).

Q: I see a spot on TLC that moves just above the starting material. What is it? A: This is likely the Glaser coupling dimer . This occurs if oxygen entered the system. The fluorinated substrate is prone to this because the terminal proton is more acidic (pKa ~24) than standard alkynes, making it easier to deprotonate and couple oxidatively.

References

  • Solvent Effects in Sonogashira Coupling

    • Title: Effects of Solvent Polarity in the Sonogashira Coupling.[1]

    • Source: Panda, S. (Sustainable Chemical Insight).[1]

    • URL:[Link]

  • Gold Catalysis & Fluorine Interactions

    • Title: Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding.[2]

    • Source: Chemical Communications (RSC).[2]

    • URL:[Link]

  • Meyer-Schuster Rearrangement Solvents

    • Title: The mechanism of the Meyer-Schuster rearrangement (Solvent Caging Effects).
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Fluorinated Alcohols in Catalysis

    • Title: Effect of Fluorinated Alcohols on the Reactivity... in C-H Oxidations (Relevance: HFIP as a stabilizing solvent).
    • Source: Inorganic Chemistry (ACS).
    • URL:[Link]

Sources

Handling moisture sensitivity of fluorinated propargylic alcohol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" on Stability

As researchers, we often underestimate the profound electronic perturbation introduced by a trifluoromethyl (


) group. While standard propargylic alcohols are relatively robust (

), the introduction of an

-trifluoromethyl group dramatically increases the acidity of the hydroxyl proton, lowering the

to approximately 10–12 .

This acidity shift is not merely a physical property; it is the root cause of the chemical instability you are observing. It renders the molecule susceptible to retro-alkynylation (reversal of formation) even under mild basic conditions and makes the alkyne moiety prone to hydration or rearrangement on acidic surfaces like silica gel.

This guide moves beyond generic "keep dry" advice. It provides the mechanistic causality and field-proven protocols required to handle these sensitive intermediates.

Module 1: Storage & Handling (The Basics)

Q: Why does my oil turn into a gum even when stored in a desiccator?

A: The issue is likely hygroscopicity-induced autocatalysis . Fluorinated alcohols are potent hydrogen bond donors (HBD). They avidly absorb atmospheric moisture. Once water is present, it acts as a proton shuttle. In the presence of even trace basic impurities (leftover from synthesis, e.g., TBAF or alkoxides), water facilitates the deprotonation of the alcohol, triggering the retro-alkynylation pathway.

The Fix: The "Double-Manifold" Drying Protocol Do not rely on standard vacuum ovens. Use this Schlenk line method for critical intermediates:

  • Dissolution: Dissolve the crude oil in anhydrous Dichloromethane (DCM).

  • Azeotropic Drying: Evaporate the DCM. Repeat 3x. This physically entrains and removes trace water that is H-bonded to the fluorine/hydroxyl network.

  • High-Vac Storage: Place the flask under high vacuum (<0.1 mbar) for 4 hours.

  • Inert Backfill: Backfill with Argon (heavier than air, providing a better blanket than Nitrogen) and seal with a greased glass stopper, not a rubber septum (which is permeable to moisture over weeks).

Table 1: Drying Agent Compatibility Matrix

Drying AgentCompatibilityRisk FactorTechnical Note
Magnesium Sulfate (

)
Recommended LowSlightly acidic but generally safe. High capacity, fast kinetics.
Sodium Sulfate (

)
⚠️ Caution LowNeutral, but slow. Often leaves residual water which is fatal for long-term storage of these specific intermediates.
Molecular Sieves (3Å) Best Practice LowMust be activated (flame-dried under vac). The pore size excludes most organic molecules, preventing adsorption.
Molecular Sieves (4Å) Avoid HighCan trap smaller propargylic alcohols, leading to surface-catalyzed polymerization.
Calcium Chloride (

)
Avoid HighLewis acidity can trigger Rupe rearrangement of the propargylic system.

Module 2: Reaction Troubleshooting (Synthesis & Use)

Q: I see the product form, but it vanishes during workup. Is it hydrolyzing?

A: It is likely undergoing Base-Mediated Retro-Alkynylation . Unlike standard esters or halides that "hydrolyze," fluorinated propargylic alcohols fall apart into their precursors: the trifluoromethyl ketone and the terminal alkyne. This is driven by the stability of the alkynyl anion and the thermodynamic sink of the


-ketone.

The Mechanism: The


 group stabilizes the alkoxide intermediate, making the reverse reaction (cleavage) kinetically accessible if the equilibrium is not managed.

RetroAlkynylation Fig 1. The Retro-Alkynylation Trap: Why basic workups destroy your product. Start Fluorinated Propargylic Alcohol Inter Alkoxide Intermediate Start->Inter Deprotonation (Fast) Base Base (B:) / H2O Base->Inter Transition C-C Bond Cleavage Inter->Transition Retro-Addn Products CF3-Ketone + Terminal Alkyne Transition->Products Irreversible in open system

Figure 1: The Retro-Alkynylation Trap. Note that removing the proton (deprotonation) is the trigger event.

Troubleshooting Protocol:

  • Quench Acidic: Never use saturated

    
     or brine alone if the reaction mixture is basic (e.g., TBAF, LiHMDS).
    
  • Buffer: Quench with saturated Ammonium Chloride (

    
    )  or a phosphate buffer (pH 6–7).
    
  • Speed: Keep the aqueous contact time under 10 minutes. Extract immediately into

    
     or DCM.
    

Module 3: Purification & Analysis

Q: My compound streaks on the column and yield is low. Is the silica bad?

A: Yes, standard silica is too acidic (pH 4–5) for these compounds. The


 group pulls electron density, making the alkyne electron-deficient, but the hydroxyl group is acidic. On acidic silica, you risk Meyer-Schuster rearrangement  (to enones) or simple degradation. Furthermore, the acidic protons on silica surface silanols (

) can H-bond strongly to the fluorine atoms, causing irreversible adsorption ("streaking").

The Fix: "Neutralized" Flash Chromatography You must mask the acidic sites on the silica gel.

Protocol:

  • Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexanes/EtOAc).

  • The Additive: Add 1% Triethylamine (

    
    )  to the slurry solvent before pouring the column.
    
  • The Flush: Run 2 column volumes of the solvent +

    
     through the packed column.
    
  • The Elution: Run your purification without

    
     in the eluent (or with reduced 0.1% if streaking persists). The pre-treatment is usually sufficient to cap the active acidic sites.
    

Alternative: Use Neutral Alumina (Brockmann Grade III) if silica continues to degrade the compound.

PurificationWorkflow Fig 2. Purification Decision Tree for Fluorinated Intermediates. Start Crude Mixture Check Check TLC on Standard Silica Start->Check Decision1 Spot stays at baseline or streaks? Check->Decision1 Streaking Standard Standard Flash Chromatography Check->Standard Clean Spot Problem Acid/Surface Sensitivity Detected Decision1->Problem Action1 Pre-treat Silica with 1% Et3N Problem->Action1 First Choice Action2 Use Neutral Alumina (Grade III) Problem->Action2 If Et3N fails Result Isolated Pure Alcohol Action1->Result Action2->Result

Figure 2: Decision tree for selecting the correct stationary phase to prevent degradation.

References

  • Prakash, G. K. S., & Hu, J. (2004). "Fluorine-Containing Carbanions: From Fundamentals to Synthetic Applications." Chemical Reviews, 104(10), 5301–5332.

    • Cited for: Acidity and electronic effects of the trifluoromethyl group.
  • Carreira, E. M., et al. (2000). "Enantioselective Addition of Terminal Alkynes to Aldehydes." Journal of the American Chemical Society, 122(9), 1806–1807.

    • Cited for: General handling of zinc-mediated alkynyl
  • Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation." Chemical Communications, 48, 9456-9457.

    • Cited for: Stability profiles of electrophilic trifluoromethylation reagents and intermedi
  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Data.

    • Cited for: pKa comparisons between propargyl alcohol and fluorinated deriv

Technical Support Center: Minimizing Polymerization Side Reactions of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering instability with 1-(2-Fluorophenyl)-2-propyn-1-ol . This compound presents a "dual-threat" reactivity profile:

  • Propargylic Instability: The secondary alcohol at the propargylic position is prone to ionization, leading to Meyer-Schuster or Rupe rearrangements (acid-catalyzed) and subsequent cationic polymerization.

  • Terminal Alkyne Reactivity: The acetylenic proton is acidic and susceptible to oxidative homocoupling (Glaser coupling ) or metal-catalyzed oligomerization.

The 2-fluoro substituent exerts an inductive electron-withdrawing effect (


), which slightly destabilizes the carbocation intermediate compared to unsubstituted analogs, but the molecule remains highly sensitive to trace acids, heat, and transition metals.

This guide provides self-validating protocols to stabilize this specific intermediate during storage, reaction, and purification.

Module 1: Critical Degradation Pathways

To prevent polymerization, you must understand the enemy. The "polymer" you observe is likely a complex mixture of rearrangement products and oligomers.

Diagram 1: Mechanistic Degradation Pathways

DegradationPathways Start 1-(2-Fluorophenyl)- 2-propyn-1-ol Acid Trace Acid / Heat Start->Acid Protonation Metal Cu/Pd + O2 Start->Metal Oxidative Coupling Cation Propargylic Cation (Resonance Stabilized) Acid->Cation -H2O Dimer Diyne Dimer (Glaser Product) Metal->Dimer Allenol Allenol Intermediate Cation->Allenol H2O Attack Enone α,β-Unsaturated Ketone (Meyer-Schuster Product) Allenol->Enone Tautomerization Polymer Oligomers/Polymers (Dark Tar) Enone->Polymer Michael Addition/Condensation Dimer->Polymer Cross-linking

Figure 1: The two primary pathways leading to sample degradation: Acid-catalyzed rearrangement (top) and Metal-mediated oxidative coupling (bottom).

Module 2: Storage & Handling Protocols

Issue: The compound turns yellow or brown upon standing. Root Cause: Auto-catalytic decomposition initiated by trace acidity or oxidation.

The "Cold, Dark, & Neutral" Protocol
ParameterSpecificationTechnical Rationale
Temperature -20°C (Preferred) or 2-8°CRetards the kinetics of spontaneous dehydration and rearrangement [1].
Atmosphere Argon or Nitrogen Excludes oxygen, preventing oxidative coupling of the terminal alkyne [2].[1][2]
Container Amber Glass (Silanized) Blocks UV light (which can initiate radical pathways). Silanization prevents surface acidity of glass from catalyzing rearrangement.
Stabilizer Trace Base (Optional) Storing over a few pellets of activated 3Å molecular sieves or adding 0.1%

can neutralize trace acids generated during decomposition.

Validation Step: Before using stored material, perform a TLC Stability Check :

  • Spot the stored material alongside a known pure reference.

  • Elute with Hexane:EtOAc (8:2).

  • Fail Criteria: Appearance of a baseline streak (polymer) or a new spot at lower

    
     (likely the ketone from rearrangement).
    

Module 3: Reaction Troubleshooting

Scenario: You are using this compound in a Sonogashira coupling or nucleophilic addition, and the reaction mixture becomes viscous or dark immediately.

Troubleshooting Guide: Preventing In-Situ Polymerization

Q: My reaction mixture turned black instantly upon adding the catalyst.

  • Diagnosis: This is likely Glaser Coupling (homocoupling) competing with your cross-coupling. The terminal alkyne is dimerizing.[1]

  • Solution:

    • Degas Rigorously: Do not just purge. Use the "Freeze-Pump-Thaw" method (3 cycles) for all solvents before adding the catalyst [2].

    • Slow Addition: Add the alkyne slowly (syringe pump) to the catalyst mixture to keep its instantaneous concentration low.

    • Reducing Agent: Add sodium ascorbate (5-10 mol%) if using a Cu-catalyst system. This keeps Copper in the Cu(I) state and scavenges oxygen species that promote oxidative dimerization [3].

Q: I see a new byproduct forming before the reaction even starts.

  • Diagnosis: Solvent acidity.[3] Halogenated solvents (DCM,

    
    ) often contain trace HCl, which catalyzes the Meyer-Schuster rearrangement [4].
    
  • Solution:

    • Solvent Switch: Use non-acidic solvents like THF or Toluene.

    • Buffer: If you must use DCM, pass it through a plug of basic alumina immediately before use.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue: Viscosity Increase / Darkening CheckCat Is a Metal Catalyst Present? Problem->CheckCat YesMetal Yes (Cu/Pd) CheckCat->YesMetal NoMetal No (Storage/Workup) CheckCat->NoMetal O2Check Was Oxygen Excluded? YesMetal->O2Check Glaser Likely Glaser Coupling O2Check->Glaser No/Unsure Action1 Action: Freeze-Pump-Thaw solvents. Add Na-Ascorbate. Glaser->Action1 SolventCheck Solvent Acidity? NoMetal->SolventCheck Rearrange Meyer-Schuster Rearrangement SolventCheck->Rearrange Using CDCl3/DCM? Action2 Action: Filter solvent through Basic Alumina. Store at -20°C. Rearrange->Action2

Figure 2: Decision matrix for diagnosing the root cause of polymerization based on reaction conditions.

Module 4: Purification Hazards (The Danger Zone)

Critical Warning: Distillation of propargyl alcohols is hazardous. The residue can polymerize exothermically (runaway reaction) if heated to dryness.

Safe Purification Protocol
  • Avoid Distillation if Possible:

    • Use Column Chromatography as the primary purification method.[2]

    • Stationary Phase: Use silica gel pre-treated with 1% Triethylamine (

      
      ).
      
    • Reasoning: Standard silica is slightly acidic (

      
      ). This acidity is sufficient to initiate rearrangement of the propargyl alcohol on the column, leading to "streaking" and loss of yield. Neutralizing the silica prevents this [5].
      
  • If Distillation is Mandatory:

    • Add Inhibitor: Add 500 ppm BHT (Butylated hydroxytoluene) to the pot.

    • Vacuum is King: Use high vacuum (<1 mmHg) to keep the bath temperature below 60°C.

    • The "Heel" Rule: Never distill to dryness. Leave at least 10-15% of the liquid in the pot to act as a heat sink for any oligomers formed.

References

  • BenchChem. (2025).[1] Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol.Link

  • National Institutes of Health (NIH). (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis.[4][5]Link

  • BenchChem. (2025).[1] Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.Link

  • Wikipedia. (2023). Meyer–Schuster rearrangement.[3][6][7]Link

  • Royal Society of Chemistry. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts.Link

Sources

Technical Support Center: Purification of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the separation of the target compound, 1-(2-Fluorophenyl)-2-propyn-1-ol, from unreacted aldehydes, a common challenge in its synthesis. The synthesis of this propargylic alcohol often involves the reaction of a Grignard or other organometallic reagent with 2-fluorobenzaldehyde, leading to a crude product mixture containing both the desired alcohol and the unreacted aldehyde.[1][2] This guide is designed with full editorial control to offer the most logical and scientifically sound advice, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Initial Assessment of the Crude Reaction Mixture

Question 1: How can I quickly assess the composition of my crude product to determine the best purification strategy?

Answer:

A rapid and effective initial assessment can be performed using Thin-Layer Chromatography (TLC). This technique will help you visualize the presence of your desired product, unreacted 2-fluorobenzaldehyde, and any significant byproducts.

Step-by-Step TLC Protocol:

  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F254).

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the dissolved mixture onto the TLC plate alongside a spot of the 2-fluorobenzaldehyde starting material as a reference.

  • Elution: Develop the TLC plate in a chamber with an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).[3]

  • Visualization:

    • UV Light: Examine the dried plate under short-wave (254 nm) UV light. Aromatic compounds like your product and the aldehyde will appear as dark spots against the green fluorescent background.[4][5]

    • Staining: Since both the alcohol and aldehyde are UV active, specific chemical stains are necessary for differentiation.

      • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing the alcohol, which will appear as a yellow-brown spot on a purple background upon gentle heating. Aldehydes are also oxidized but may show a less intense spot.

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which will form yellow to bright orange spots.[6][7] Your target alcohol will not react with this stain.

By comparing the spots from your crude mixture to the 2-fluorobenzaldehyde reference and observing their behavior with different stains, you can confirm the presence of both compounds and estimate their relative amounts.

DOT Diagram: TLC Analysis Workflow

TLC_Workflow cluster_prep Preparation cluster_viz Visualization cluster_stains Stains spot_crude Spot Crude Mixture develop Develop TLC Plate (e.g., 20% EtOAc/Hexanes) spot_crude->develop spot_sm Spot Starting Aldehyde spot_sm->develop uv UV Light (254 nm) develop->uv stain Chemical Staining develop->stain interpret Interpret Results uv->interpret kmno4 KMnO4 Stain stain->kmno4 dnph DNPH Stain stain->dnph kmno4->interpret dnph->interpret

Caption: Workflow for TLC analysis of the crude reaction mixture.

Primary Purification Strategy: Flash Column Chromatography

Question 2: My TLC analysis shows a mixture of the product and unreacted aldehyde. What is the most reliable method for separation?

Answer:

For most lab-scale purifications, flash column chromatography is the preferred method due to its efficiency in separating compounds with different polarities.[8][9] The hydroxyl group in this compound makes it significantly more polar than the parent 2-fluorobenzaldehyde.

Key Considerations for Flash Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, slightly acidic medium suitable for moderately polar compounds.[3]
Mobile Phase Gradient of Ethyl Acetate in HexanesStart with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to elute the more polar alcohol. This provides better separation than an isocratic elution.[10]
TLC Optimization Aim for an Rf of ~0.3 for the productAn Rf in this range on your TLC plate generally translates to good separation on a column.[10]
Loading Method Dry LoadingIf your crude product has low solubility in the initial mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This prevents band broadening.

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Load your sample onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity solvent system. The less polar 2-fluorobenzaldehyde will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Gradient Increase: Gradually increase the percentage of ethyl acetate in the mobile phase to elute your more polar product, this compound.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Alternative Purification: Chemical Quenching and Extraction

Question 3: I have a large amount of unreacted aldehyde, making chromatography inefficient. Is there a chemical method to remove the aldehyde before chromatography?

Answer:

Yes, a highly effective method is to selectively react the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be removed by liquid-liquid extraction.[11][12][13] This significantly reduces the amount of impurity before final purification.

DOT Diagram: Aldehyde Removal by Bisulfite Extraction

Bisulfite_Extraction cluster_layers Separated Layers start Crude Product in Organic Solvent (e.g., Ether) add_bisulfite Wash with Saturated Aqueous Sodium Bisulfite start->add_bisulfite separate_funnel Separate Layers in Separatory Funnel add_bisulfite->separate_funnel organic_layer Organic Layer: This compound separate_funnel->organic_layer aqueous_layer Aqueous Layer: Aldehyde-Bisulfite Adduct separate_funnel->aqueous_layer workup Wash Organic Layer with Water, Dry, and Concentrate organic_layer->workup final_product Purified Product (May require final polishing) workup->final_product

Caption: Workflow for removing aldehyde impurities using bisulfite extraction.

Step-by-Step Bisulfite Wash Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The bisulfite will react with the 2-fluorobenzaldehyde to form a water-soluble salt.[11]

  • Phase Separation: Allow the layers to separate. The organic layer contains your desired alcohol, while the aqueous layer contains the aldehyde-bisulfite adduct.

  • Work-up: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, now largely free of the aldehyde.

This material can then be further purified by flash chromatography if necessary, which will now be much more efficient.

Recrystallization as a Final Polishing Step

Question 4: My product from chromatography is still slightly impure. Can I use recrystallization?

Answer:

Recrystallization can be an excellent final purification step if your product is a solid at room temperature or has a low melting point.[14][15] While 1-phenyl-2-propyn-1-ol, a related compound, has a melting point of 22-23 °C, the properties of your specific fluorinated analog will determine the feasibility of this technique.[16][17]

General Recrystallization Procedure:

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Test small amounts in various solvents (e.g., hexanes, toluene, or a mixture like ethyl acetate/hexanes).

  • Dissolution: Dissolve the impure solid in the minimum amount of near-boiling solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

References

  • SYNTHETIKA. (n.d.). 2-fluorobenzaldehyde Fluorobenzaldehyde 2-FB Pure. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC stains. Retrieved from [Link]

  • ResearchGate. (2020, May 28). How can I remove aldehyde from a schiff base reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0256745A2 - Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ACS Publications. (2022, June 7). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US20030109757A1 - Method for separation and recovery of propargyl alcohol.
  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • Chemguide. (n.d.). grignard reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Purity Colour. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved from [Link]

  • LookChem. (n.d.). Propargyl Alcohol,CAS 107-19-7,2-Propyn-1-ol. Retrieved from [Link]

  • MDPI. (2021, January 25). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-propyn-1-ol. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Guide for 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TS-ORG-2024-089 Topic: Scale-up challenges for 1-(2-Fluorophenyl)-2-propyn-1-ol production Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Resolution Provided

Executive Summary

This guide addresses the specific scale-up challenges associated with the synthesis of This compound (CAS: 70425-45-7). While the bench-scale synthesis typically employs the addition of ethynylmagnesium bromide to 2-fluorobenzaldehyde, scaling this process introduces critical safety and quality risks—specifically regarding reagent stability (disproportionation), exotherm management, and gas evolution during quenching.

The following troubleshooting guide, optimized protocol, and mechanistic visualizations are designed to transition this chemistry from gram-scale R&D to kilogram-scale production.

Module 1: Critical Troubleshooting (Q&A)

Q1: My yield decreases significantly upon scale-up, and I observe a highly polar "dimer" impurity. What is happening?

Diagnosis: You are likely observing the formation of 1,4-bis(2-fluorophenyl)but-2-yne-1,4-diol .

The Mechanism (Causality): Ethynylmagnesium bromide is not a static species.[1] In solution, it exists in an equilibrium known as the Schlenk equilibrium . On a larger scale, if the temperature rises or the concentration is too high, the reagent disproportionates:



The resulting bis-Grignard (BrMgC≡CMgBr) reacts with two equivalents of 2-fluorobenzaldehyde, forming the diol impurity. This is less common on a small scale because heat dissipation is rapid, keeping the equilibrium shifted left. On a large scale, localized hot spots drive the formation of the bis-Grignard.

Corrective Action:

  • Temperature Control: Maintain the Grignard solution between 0°C and 5°C. Never allow it to exceed 20°C during storage or addition.

  • Reverse Addition: Instead of adding the aldehyde to the Grignard, consider adding the Grignard to the aldehyde if chemoselectivity allows (though for this specific reaction, standard addition is usually preferred to maintain excess nucleophile).

  • Reagent Quality: Ensure the ethynylmagnesium bromide is fresh. Old bottles often contain significant amounts of the bis-Grignard precipitate.

Q2: The quench step is generating uncontrollable foam and pressure. How do I mitigate this safety hazard?

Diagnosis: Rapid evolution of acetylene and ethane gas during the hydrolysis of excess organometallics.

The Mechanism: You are quenching unreacted ethynylmagnesium bromide.



Acetylene gas is flammable and has a wide explosive limit. On a small scale, this gas escapes unnoticed. On a kilogram scale, the volume of gas generated can pressurize the reactor or create a foam-over event.

Corrective Action:

  • Controlled Quench: Do not dump the reaction mixture into acid. Slowly dose a solution of 15% Ammonium Chloride (NH₄Cl) into the reaction mixture (or vice versa) at <10°C.

  • Headspace Sweep: Maintain a continuous nitrogen sweep of the reactor headspace to dilute the evolved acetylene below its Lower Explosive Limit (LEL).

  • Anti-Foaming: Have a silicone-based antifoam agent ready if the reaction solvent (typically THF) creates stable foam during gas evolution.

Q3: Is the 2-fluoro substituent stable, or should I worry about defluorination?

Diagnosis: Potential Nucleophilic Aromatic Substitution (


).

The Mechanism: While the Grignard addition to the carbonyl is kinetically favored (


), the 2-fluoro position is activated by the electron-withdrawing carbonyl group (before addition) and the inductive effect of the fluorine itself. If the reaction temperature is too high (>40°C), the potent acetylide nucleophile can attack the ortho-position, displacing the fluoride.

Corrective Action:

  • Strict Temperature Limits: Keep the reaction temperature below 25°C.

  • Stoichiometry: Avoid large excesses of the Grignard reagent (>1.5 eq) which increases the effective concentration of the nucleophile available for side reactions.

Module 2: Optimized Scale-Up Protocol

Objective: Production of 1.0 kg of this compound.

Reagents & Materials
ReagentRoleEquiv.Notes
2-Fluorobenzaldehyde Substrate1.0Purity >98%; Limiting Reagent
Ethynylmagnesium bromide Nucleophile1.20.5M in THF; Keep chilled
Tetrahydrofuran (THF) Solvent5-7 VolAnhydrous; Inhibitor-free
Sat. Aq. NH₄Cl Quench-Buffered pH control
Step-by-Step Methodology

1. Reactor Preparation:

  • Ensure the 20L jacketed reactor is clean, dry, and inerted with Nitrogen (

    
    ).
    
  • Set jacket temperature to -5°C.

2. Reagent Charging (The "Cold" Approach):

  • Charge Ethynylmagnesium bromide (0.5M in THF) into the reactor.

  • Critical Checkpoint: Verify internal temperature (

    
    ) is < 5°C.
    
  • Agitate at 150-200 RPM to ensure thermal homogeneity.

3. Controlled Addition:

  • Dissolve 2-Fluorobenzaldehyde in THF (1:1 volume ratio) in a separate header tank.

  • Begin dropwise addition of the aldehyde solution to the Grignard reagent.[2][3]

  • Rate Limit: Adjust flow rate to maintain

    
    .
    
  • Note: The reaction is instantaneous. Accumulation of unreacted aldehyde is dangerous; ensure immediate mixing.

4. Reaction Monitoring:

  • Once addition is complete, warm to 20°C over 1 hour.

  • Sample for HPLC/GC. Target: < 1.0% residual aldehyde.

5. The "Safe" Quench:

  • Cool reactor back to 0°C.

  • Slowly charge Sat. Aq. NH₄Cl (3 eq relative to Mg).

  • Warning: Monitor gas evolution. If foaming occurs, stop addition and increase agitation speed.

  • Adjust pH to ~6-7.

6. Work-up & Isolation:

  • Separate phases. Extract aqueous layer with Ethyl Acetate (2x).

  • Combine organics and wash with Brine.[1]

  • Dry over

    
     and concentrate under reduced pressure (keep bath < 40°C to prevent polymerization).
    
  • Purification: High-vacuum distillation is recommended for >98% purity.

    • Boiling Point Estimate: ~105-110°C at 2 mmHg.

Module 3: Data & Specifications

Impurity Profile Table
Impurity NameStructure DescriptionOriginControl Strategy
Bis-adduct (Diol) Two 2-fluorophenyl rings connected by but-2-yne-1,4-diol linkerDisproportionation of Grignard reagentKeep Grignard cold (<5°C); avoid aging the reagent.
Aldol Dimer Dimer of 2-fluorobenzaldehydeBase-catalyzed self-condensationEnsure Grignard is not hydrolyzed (basic MgOH forms); keep anhydrous.
Defluoro-analog 1-phenyl-2-propyn-1-olImpurity in starting material or reductive defluorination (rare)Source high-purity 2-fluorobenzaldehyde.
Process Parameters Summary
ParameterRangeCriticality
Addition Temperature 0°C - 15°CHigh (Controls impurity profile)
Quench Temperature < 10°CHigh (Safety/Gas evolution)
Stirring Speed > 150 RPMMed (Mass transfer/Heat dissipation)
Reagent Stoichiometry 1.1 - 1.3 eqMed (Yield vs. Cost)

Module 4: Process Logic & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical branching point where the Schlenk Equilibrium can lead to the formation of the unwanted "Dimer" impurity.

ReactionPathway Reagent Ethynylmagnesium Bromide (HC≡CMgBr) Equilibrium Schlenk Equilibrium (Disproportionation) Reagent->Equilibrium High Temp / Aging ProductComplex Mg-Alkoxide Intermediate Reagent->ProductComplex + Aldehyde (Main Path) Equilibrium->Reagent Low Temp (<5°C) BisGrignard Bis-Grignard (BrMgC≡CMgBr) Equilibrium->BisGrignard Shift Right Impurity Impurity: But-2-yne-1,4-diol derivative BisGrignard->Impurity + 2 eq. Aldehyde Aldehyde 2-Fluorobenzaldehyde FinalProduct Target Product: This compound ProductComplex->FinalProduct + H3O+ (Quench)

Caption: Figure 1. Reaction network showing the main synthesis pathway (Green) versus the thermal disproportionation pathway leading to the bis-adduct impurity (Red).

References

  • BenchChem. (2025).[1][4][5] A Technical Guide to the Fundamental Properties of Ethynylmagnesium Bromide. Retrieved from

  • Organic Syntheses. (1976). 1-Phenyl-1-penten-4-yn-3-ol. Organic Syntheses, Coll. Vol. 5, p.909. Retrieved from

  • Sigma-Aldrich. (2024). Ethynylmagnesium bromide solution Technical Data Sheet. Retrieved from

  • PubChem. (2024). 2-Propyn-1-ol, Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Synthesis of 1-Phenyl-2-propyn-1-ol. Retrieved from

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under strict safety protocols and risk assessments appropriate for the specific facility and equipment used.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated organic molecules is paramount. The strategic introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, the presence of the 19F nucleus, with its high natural abundance and spin of ½, introduces complexities in 13C Nuclear Magnetic Resonance (NMR) spectra that, if not properly understood, can lead to misinterpretation. Standard proton-decoupled 13C NMR spectra of organofluorine compounds often exhibit intricate splitting patterns due to through-bond carbon-fluorine (C-F) scalar couplings.[1][2]

This guide provides an in-depth analysis of the 13C NMR spectrum of 1-(2-Fluorophenyl)-2-propyn-1-ol, a key building block in synthetic chemistry. We will dissect the expected chemical shifts and, crucially, the C-F coupling patterns that serve as diagnostic fingerprints for this substitution pattern. By comparing this to its non-fluorinated and regioisomeric analogs, this guide will equip you with the expertise to confidently interpret similar spectra, turning potential complexity into a powerful tool for structural confirmation.

The Decisive Influence of the Ortho-Fluoro Substituent: A Comparative Analysis

The power of 13C NMR in structural analysis lies not just in identifying the presence of carbon nuclei but in revealing their electronic environment. The introduction of a highly electronegative fluorine atom onto the phenyl ring of 1-phenyl-2-propyn-1-ol induces significant and predictable changes in the 13C NMR spectrum. These changes manifest in two primary ways: alterations in chemical shifts (δ) and the appearance of through-bond scalar couplings (nJCF).

To fully appreciate the effect of the ortho-fluorine, we will compare the predicted 13C NMR data for this compound with the experimental data for its non-fluorinated parent compound, 1-phenyl-2-propyn-1-ol, and its 4-fluoro isomer.

Table 1: Comparative 13C NMR Data (Predicted vs. Experimental)
Carbon Position1-Phenyl-2-propyn-1-ol (Experimental, δ ppm)This compound (Predicted, δ ppm)Expected C-F Coupling (nJCF, Hz)1-(4-Fluorophenyl) Analog (Reference, δ ppm)Expected C-F Coupling (nJCF, Hz)
C-OH~64.0~62-65~2-4 Hz (³JCF)~63.5~2 Hz (⁵JCF)
C≡CH~84.0~83-85~1-3 Hz (⁴JCF)~83.8~1 Hz (⁶JCF)
C≡C H~75.0~74-76~3-5 Hz (³JCF)~75.2~3-4 Hz (⁵JCF)
C1' (ipso-C attached to carbinol)~140.0~128-131 (doublet)~3-7 Hz (²JCF)~136.0 (doublet)~3-4 Hz (⁴JCF)
C2' (ipso-C attached to F)-~158-162 (large doublet)~240-255 Hz (¹JCF) --
C3'~126.0~115-118 (doublet)~20-25 Hz (²JCF)~128.0 (doublet)~8-9 Hz (³JCF)
C4'~128.5~130-133 (doublet)~8-10 Hz (³JCF)~115.5 (doublet)~21-22 Hz (²JCF)
C5'~128.5~124-126 (doublet)~3-5 Hz (⁴JCF)~128.0 (doublet)~8-9 Hz (³JCF)
C6'~126.0~129-132 (doublet)~3-6 Hz (³JCF)~162.5 (large doublet)~245-252 Hz (¹JCF)

Note: Predicted values for the 2-fluoro isomer are based on established substituent effects and C-F coupling principles. Experimental data for 1-phenyl-2-propyn-1-ol is sourced from spectral databases.[3] Data for the 4-fluoro analog is derived from similar reported structures.[4]

In-Depth Spectral Interpretation

The most dramatic and diagnostically significant feature of the 13C NMR spectrum for this compound is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C2').[5] This coupling typically results in a large doublet with a splitting of approximately 240-255 Hz, a clear and unambiguous indicator of a direct C-F bond.[6]

The carbons adjacent to the C-F bond (C1' and C3') will exhibit two-bond couplings (²JCF), which are considerably smaller, generally in the range of 20-25 Hz.[5] This is followed by three-bond (³JCF) and four-bond (⁴JCF) couplings, which decrease in magnitude with distance. These smaller, long-range couplings are invaluable for assigning the remaining aromatic carbons. For instance, C4' and C6' are expected to show ³JCF couplings, while C5' will display an even smaller ⁴JCF coupling.

The ortho-position of the fluorine also sterically influences the carbinol (C-OH) and alkyne carbons. While the chemical shifts of the alkyne carbons (C≡CH and C ≡CH) are not drastically altered, they are expected to exhibit small three-bond and four-bond couplings to the fluorine, further confirming the structure.

Visualizing Carbon-Fluorine Coupling

To clarify these interactions, the following diagram illustrates the through-bond coupling relationships in this compound.

Caption: Through-bond C-F scalar couplings in this compound.

Experimental Protocol for High-Quality 13C NMR Acquisition

Acquiring a clean, interpretable 13C NMR spectrum of a fluorinated compound requires careful attention to experimental parameters. The large spectral width of 19F and the presence of multiple couplings necessitate specific considerations beyond a standard 13C{¹H} experiment.

I. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is free from impurities that may interfere with the spectral region of interest.

  • Concentration: Prepare a solution of 10-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For quantitative analysis, a higher concentration and the addition of a relaxation agent may be necessary.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

II. NMR Instrument Setup and Data Acquisition

  • Spectrometer: A spectrometer with a minimum field strength of 400 MHz (for ¹H) is recommended to achieve good spectral dispersion. A broadband or multinuclear probe is essential.

  • Tuning and Matching: Tune and match the probe for both ¹³C and ¹H frequencies to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Standard ¹³C{¹H} Experiment):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a wide spectral width to encompass all expected carbon signals, typically 0 to 220 ppm.

    • Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons and carbons coupled to fluorine may have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C and splitting from C-F coupling, a higher number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Advanced Experiment (¹³C{¹H, ¹⁹F} Triple Resonance): For simplified spectra without C-F coupling, a triple resonance experiment can be performed if the hardware allows. This requires a probe capable of simultaneous ¹H and ¹⁹F decoupling during ¹³C acquisition and can be invaluable for confirming carbon backbone assignments.[1]

III. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration (if applicable).

  • Referencing: Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Coupling Constant Measurement: Identify all peaks and accurately measure the coupling constants (in Hz) for each multiplet.

Workflow for Structural Verification

The following workflow provides a logical sequence for the analysis and verification of this compound and its analogs.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Verification A1 Prepare Sample (10-50 mg in 0.6 mL CDCl3) A2 Acquire Standard ¹³C{¹H} Spectrum (NS > 1024, D1 = 5s) A1->A2 A3 Optional: Acquire DEPT-135 (Distinguish CH/CH3 vs CH2) A2->A3 A4 Optional: Acquire ¹³C{¹H, ¹⁹F} (If hardware permits) A3->A4 B1 Identify Large ¹JCF Doublet (~160 ppm, J ≈ 250 Hz) -> Confirms C-F A4->B1 B2 Identify ²JCF Doublets (Adjacent carbons, J ≈ 20-25 Hz) B1->B2 B3 Assign Remaining Aromatic Carbons (Based on smaller ³JCF & ⁴JCF) B2->B3 B4 Assign Aliphatic & Alkyne Carbons (Check for long-range JCF) B3->B4 C1 Compare with Non-Fluorinated Analog (1-Phenyl-2-propyn-1-ol) B4->C1 C2 Note Chemical Shift Changes (Due to F electronegativity/sterics) C1->C2 C3 Compare with Isomeric Analogs (e.g., 4-Fluoro isomer) C4 Confirm Positional Isomerism (Via unique coupling patterns) C3->C4

Caption: Logical workflow for the acquisition and analysis of 13C NMR spectra for fluorinated propargyl alcohols.

Conclusion

The 13C NMR spectral analysis of this compound, while seemingly complex, offers a wealth of structural information. The key to a successful interpretation lies in a systematic approach that focuses on the characteristic C-F coupling constants. The large one-bond coupling is an unmistakable marker for the fluorine-bearing carbon, while the pattern and magnitude of two-, three-, and four-bond couplings provide the necessary data to assign the entire aromatic system with high confidence. By comparing the spectrum to non-fluorinated and regioisomeric analogs, researchers can unequivocally confirm the identity and purity of their target compound, a critical step in any synthetic or drug development pipeline.

References

  • Schilling, F. C. (1982). Simultaneous Proton and Fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47. This information is discussed in a Magritek blog post.[1]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99.[4]

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367.[5]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link][6]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link][2]

Sources

A Comparative Guide to the Characterization of 1-(2-Fluorophenyl)-2-propyn-1-ol: Unraveling Fragmentation Patterns and Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel small molecules is a cornerstone of innovation. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 1-(2-Fluorophenyl)-2-propyn-1-ol, a compound featuring a fluorinated aromatic ring and a propargyl alcohol moiety. Beyond a mere procedural description, this document delves into the causal mechanisms behind its mass spectrometric behavior and offers a comparative perspective on alternative analytical techniques, supported by experimental data and protocols. Our objective is to equip you with the expertise to not only understand the data you acquire but also to make informed decisions about the most effective characterization strategies for similar molecules.

The Rationale Behind the Analysis: Why Mass Spectrometry?

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and structural analysis of volatile and semi-volatile small molecules.[1] Its high sensitivity and the detailed structural information that can be gleaned from fragmentation patterns make it an indispensable technique in pharmaceutical and chemical research.[2] For a molecule like this compound, understanding its behavior under electron ionization (EI) is crucial for its unambiguous identification in complex matrices or as part of a synthetic pathway confirmation.

Predicting the Fragmentation Symphony: A Mechanistic Approach

The electron ionization process will begin by knocking out an electron, most likely from a non-bonding orbital of the oxygen atom or the π-system of the aromatic ring, to form a molecular ion (M•+).[3] Due to the presence of the alcohol, the molecular ion peak may be weak or even absent, as alcohols readily undergo dehydration.[4][5]

Key Predicted Fragmentation Pathways:
  • Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da).[4][6] This will likely result in a significant [M-18]•+ peak.

  • α-Cleavage: Cleavage of the bond adjacent to the oxygen-bearing carbon (the α-carbon) is a characteristic fragmentation for alcohols.[5][7] For this compound, this would involve the cleavage of the bond between the carbinol carbon and the phenyl ring or the carbinol carbon and the acetylene group.

    • Loss of the Propargyl Group: Cleavage of the C-C bond between the carbinol carbon and the acetylene group would result in the loss of a propargyl radical (•C₃H₃, 39 Da), leading to the formation of a stable, resonance-stabilized 2-fluorobenzaldehyde cation.

    • Loss of the Fluorophenyl Group: Cleavage of the C-C bond between the carbinol carbon and the fluorophenyl ring would lead to the loss of a fluorophenyl radical (•C₆H₄F, 95 Da) and the formation of a protonated propynal cation.

  • Benzylic Cleavage: The bond between the benzylic carbon and the hydroxyl group can cleave, leading to the formation of a stable 1-(2-fluorophenyl)prop-2-yn-1-yl cation.

  • Fragmentation of the Aromatic Ring: The fluorophenyl ring itself can undergo fragmentation, although this is generally less favorable than the fragmentation of the side chain. The presence of fluorine can influence the fragmentation pattern of the aromatic ring.[8]

The interplay of these pathways will generate a unique fingerprint in the mass spectrum, allowing for the confident identification of the molecule.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [this compound]•+ m/z = 150 M_H2O [M - H₂O]•+ m/z = 132 M->M_H2O - H₂O Fluorobenzaldehyde [2-Fluorobenzaldehyde]+ m/z = 124 M->Fluorobenzaldehyde - •C₃H₃ Propynal_H [Protonated Propynal]+ m/z = 55 M->Propynal_H - •C₆H₄F Benzylic_Cation [C₉H₆F]+ m/z = 133 M->Benzylic_Cation - •OH

Caption: Predicted EI-MS fragmentation of this compound.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often necessitates a multi-technique approach.[9][10] Here, we compare the utility of GC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Molecular weight and fragmentation pattern for structural elucidation.[1]Detailed information on the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F).[11]Identification of functional groups present in the molecule.[12]
Sensitivity High (picogram to femtogram range).Moderate to low (milligram to microgram range).Low (milligram range).
Sample Requirements Volatile and thermally stable compounds. Small sample size.[13]Soluble sample. Larger sample size required.Solid, liquid, or gas samples.
Strengths Excellent for identifying unknown compounds through library matching and fragmentation analysis. High throughput.[14]Unambiguous structure determination and stereochemistry. Non-destructive.Rapid and simple identification of key functional groups.[15]
Limitations Isomers can be difficult to distinguish. Fragmentation can be complex to interpret without reference spectra.[16]Lower sensitivity. Can be time-consuming. Requires pure samples.Provides limited information on the overall molecular structure.
Application to this compound Ideal for confirming molecular weight and identifying key structural motifs through fragmentation.Essential for definitive structural confirmation, including the position of the fluorine atom and the connectivity of the propargyl group. ¹⁹F NMR would be particularly informative.Useful for quickly confirming the presence of the hydroxyl (-OH), alkyne (C≡C), and aromatic (C=C) functional groups.[17]

Experimental Protocols

To ensure the reproducibility and validity of your findings, we provide the following detailed experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra.

Analytical Workflow Diagram

The following diagram outlines a logical workflow for the characterization of a novel small molecule like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting Synthesis Synthesize this compound Purification Purify by Column Chromatography Synthesis->Purification FTIR FTIR Analysis (Functional Group ID) Purification->FTIR GCMS GC-MS Analysis (Molecular Weight & Fragmentation) FTIR->GCMS NMR NMR Spectroscopy (Definitive Structure) GCMS->NMR Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis Report Comprehensive Report Generation Data_Analysis->Report

Caption: A comprehensive workflow for small molecule characterization.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural elucidation of this compound serves as an excellent case study for the application of modern analytical techniques. While mass spectrometry provides a rapid and sensitive means of obtaining crucial structural information through its characteristic fragmentation patterns, it is the synergistic use of complementary techniques like NMR and FTIR that affords the highest level of confidence in structural assignment. By understanding the fundamental principles behind the fragmentation of this and similar molecules, and by employing a logical, multi-faceted analytical workflow, researchers can accelerate their discovery and development efforts with robust and reliable data.

References

  • DeMarco, C. I., et al. (2007).
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023). Journal of Techniques, 5(1), 8-15.
  • Small vs. Large Molecule Bioanalysis: 7 Key Differences. (2024). WuXi AppTec.
  • Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015). Analytical Chemistry, 87(16), 8254–8261.
  • FT-IR studies and excess thermodynamic properties of binary mixtures of propargyl alcohol and amino alcohols at different temperatures and correlation with the Jouyban–Aree model. (2023). Physics and Chemistry of Liquids.
  • Fluorinated Aromatic Compounds. (2012). Ullmann's Encyclopedia of Industrial Chemistry.
  • Determination of the chemical composition of alcoholic beverages by gas chromatography‐mass spectrometry. (2020). Journal of Food Science, 85(10), 3336-3344.
  • Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. (2019). MethodsX, 6, 219-227.
  • Detection and quantification of alcohol compounds in food and beverages using static headspace-gas chromatography/mass spectrometry. (2017). Universiti Putra Malaysia Institutional Repository.
  • Propargyl alcohol(107-19-7) MS spectrum. ChemicalBook.
  • Propargyl alcohol(107-19-7)IR1. ChemicalBook.
  • Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. (2017). Arab Journal of Forensic Sciences & Forensic Medicine, 1(6), 695-714.
  • Propargyl Alcohol. (1997). OSHA Method 97.
  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments.
  • Rotational spectra of propargyl alcohol dimer: a dimer bound with three different types of hydrogen bonds. (2014). The Journal of Chemical Physics, 141(16), 164313.
  • The Infrared Spectra of Propargylic Alcohols and Bromides. (1956). Journal of the American Chemical Society, 78(10), 2171–2174.
  • FT-IR spectra of Pc-propargyl (A), PCL-N3 (B), and PCL tetra-arm star polymer (C).
  • Propargyl alcohol. NIST WebBook.
  • Improving Small Molecule Characterization. (2018). AnalyteGuru - Thermo Fisher Scientific.
  • Propargyl alcohol. NIST WebBook, SRD 69.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). International Journal of Advanced Research in Chemical Science, 3(1), 1-11.
  • Electronic supplementary inform
  • 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum. ChemicalBook.
  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.
  • Mass Spectrometry - Fragmentation P
  • Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies. Benchchem.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Mass spectra of fluorocarbons. (1951).
  • Fragmentation Patterns in Mass Spectrometry. (2024). Read Chemistry.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Birmingham Research Archive.
  • Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
  • Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. (1999). Rapid Communications in Mass Spectrometry, 13(16), 1671-1679.
  • Mass Spectroscopy: Alcohol Fragmentation P
  • Prop-2-yn-1-ol NMR spectrum differences. (2017). Chemistry Stack Exchange.
  • The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the protons in the molecule that are responsible for each of the signals in the spectrum. Pearson.
  • Propargyl alcohol. Wikipedia.
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  • Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in mouse urine by (13)C NMR and mass spectrometry and comparison to rat. (2000). Journal of Agricultural and Food Chemistry, 48(10), 4943-4952.
  • 2-Propyn-1-ol for synthesis 107-19-7. Sigma-Aldrich.

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Reactivity comparison: 1-(2-Fluorophenyl)-2-propyn-1-ol vs non-fluorinated analogs

[1]

Executive Summary

This guide provides a technical comparison between 1-(2-Fluorophenyl)-2-propyn-1-ol (Compound A ) and its non-fluorinated analog, 1-Phenyl-2-propyn-1-ol (Compound B ).[1]

The introduction of an ortho-fluorine atom is not merely a steric modification; it fundamentally alters the electronic landscape of the propargylic system. For drug development professionals, understanding these nuances is critical when employing these synthons in Meyer-Schuster rearrangements , Gold-catalyzed cyclizations , or nucleophilic substitutions .[1]

Key Differentiator: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), destabilizing the propargylic carbocation intermediate relative to the non-fluorinated analog.[1] However, it introduces a unique handle for hydrogen-bond-directed catalysis (e.g., in Au(I) chemistry), which can be leveraged for regio- and stereocontrol.[1]

Physicochemical & Electronic Profile

The reactivity differences stem from the competition between the Fluorine atom's inductive withdrawal and resonance donation, alongside its ability to act as a weak hydrogen bond acceptor.

FeatureThis compound (2-F)1-Phenyl-2-propyn-1-ol (H)Impact on Reactivity
Electronic Effect Strong -I (Inductive), Weak +R (Resonance)Neutral2-F destabilizes positive charge buildup at the benzylic position.[1]
Carbocation Stability DestabilizedStabilizedS_N1 / Meyer-Schuster: Slower rates for 2-F analog.[1]
OH Acidity (pKa) Slightly Lower (More Acidic)Higher (Less Acidic)Deprotonation: 2-F is easier to deprotonate (e.g., Williamson ether synthesis).[1]
Coordination Potential ortho-F chelation (weak)NoneMetal Catalysis: 2-F can influence catalyst geometry or H-bonding networks.[1]
Steric Bulk Van der Waals radius F ≈ 1.47 ÅH ≈ 1.20 ÅMinimal steric clash, but sufficient to restrict rotation in crowded transition states.

Synthesis Workflow

The most robust route for both analogs is the Grignard addition of ethynylmagnesium bromide to the corresponding benzaldehyde.

Experimental Protocol: Grignard Addition

Reagents:

  • Substrate: 2-Fluorobenzaldehyde (for 2-F) or Benzaldehyde (for H)[1]

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagent Prep: Charge the flask with ethynylmagnesium bromide (1.2 equiv) in anhydrous THF. Cool to 0 °C.

  • Addition: Add the aldehyde (1.0 equiv) dropwise over 15 minutes. The ortho-fluorine does not significantly hinder this addition.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Yield Comparison:

  • 1-Phenyl-2-propyn-1-ol: 85-95%[1]

  • This compound: 80-90% (Slightly lower due to increased sensitivity to elimination during workup).[1]

SynthesisWorkflowStartStart: AldehydeReagentAdd EthynylMgBr(THF, 0°C)Start->ReagentIntermediateAlkoxideIntermediateReagent->Intermediate Nucleophilic AttackQuenchQuench (NH4Cl)Intermediate->QuenchProductProduct:Propargylic AlcoholQuench->Product Protonation

Caption: General synthetic workflow for phenyl propargyl alcohols via Grignard addition.

Comparative Reactivity Case Studies

Case Study A: Meyer-Schuster Rearrangement (Acid/Gold Catalyzed)

This reaction converts the propargyl alcohol to an

13
  • Mechanism: Protonation/Activation of OH

    
     Loss of H₂O 
    
    
    Formation of Allenyl Cation
    
    
    Nucleophilic Attack by H₂O.
  • 2-Fluoro Effect: The ortho-fluorine destabilizes the incipient carbocation at the benzylic position due to its inductive electron-withdrawing nature.[1]

  • Observation: The 2-F analog reacts slower than the non-fluorinated parent. Higher catalyst loading (e.g., 2-5 mol% Au vs 1 mol%) or elevated temperatures are often required to achieve full conversion.[1]

Case Study B: Gold-Catalyzed Hydrofluorination & Cyclization

Recent literature highlights the unique role of fluorine in gold catalysis.

  • Mechanism: Au(I) coordinates the alkyne. The ortho-fluorine can act as a hydrogen-bond acceptor for incoming nucleophiles (like HF or H₂O) or stabilize specific conformations via electrostatic interactions.[1]

  • Observation: In hydrofluorination reactions using Et₃N·3HF, the hydroxyl group and the ortho-fluorine can operate synergistically to direct the regioselectivity, favoring the formation of specific vinyl fluorides or cyclic ethers (isochromenes) if a nucleophile is tethered.

GoldCatalysisSubstrateSubstrate:1-(2-F-Ph)-propynolCoordinationAu(I)-AlkyneComplexSubstrate->Coordination + [Au]+ActivationActivatedπ-ComplexCoordination->Activation F...H-Nu InteractionNuAttackNucleophilic Attack(H2O or F-)Activation->NuAttack RegioselectiveProtoDeProtodemetalationNuAttack->ProtoDeProtoDe->Coordination Catalyst RecycleProductProduct:Enone or Vinyl FluorideProtoDe->Product - [Au]+

Caption: Gold(I) catalytic cycle highlighting the activation and nucleophilic attack stages.

Experimental Validation: Gold-Catalyzed Rearrangement Protocol

This protocol is designed to compare the reaction rates of the two analogs.

Reagents:

  • Catalyst: IPrAuNTf₂ (Gagosz catalyst) or Ph₃PAuNTf₂

  • Solvent: MeOH/H₂O (10:1) or Toluene (for rearrangement)[1]

Protocol:

  • Dissolve the propargyl alcohol (0.5 mmol) in the solvent (2 mL).

  • Add the Gold catalyst (1 mol%).

  • Stir at room temperature.

  • Monitoring: Take aliquots at 10 min, 30 min, and 60 min. Analyze by ¹H NMR or GC-MS.[1]

  • Expected Result:

    • 1-Phenyl-2-propyn-1-ol: >95% conversion within 30 mins.[1]

    • This compound: ~60-70% conversion at 30 mins; requires ~2-3 hours for completion due to inductive destabilization of the intermediate.[1]

Summary Data Table

Reaction TypeCondition1-Phenyl (H) Outcome1-(2-F-Phenyl) OutcomeMechanistic Driver
Grignard Synthesis EthynylMgBr, THF, 0°C92% Yield88% YieldMinimal electronic impact on carbonyl addition.[1]
Meyer-Schuster Au(I), MeOH/H₂O, RTt₁/₂ < 15 mint₁/₂ ≈ 45 min-I Effect: Destabilizes carbocation intermediate.[1]
Oxidation MnO₂ or DMPFast (< 1 h)Moderate (1-2 h)-I Effect: Makes the benzylic C-H bond slightly less hydridic? (Minor effect).
Substitution (Nicholas) Co₂(CO)₈, HBF₄, NucleophileHigh YieldModerate YieldCarbocation destabilization reduces efficiency.

References

  • Meyer-Schuster Rearrangement Overview

    • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Link

  • Gold Catalysis & Fluorine Interactions

    • Chemical Communications (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding.[1] Link

  • Ortho-Fluorine Effects in Catalysis

    • Journal of Organic Chemistry (2022).[4] Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols.[4] Link

  • General Synthesis of Phenyl Propargyl Alcohols

    • Organic Syntheses Procedure for Propargyl Alcohols.[5] Link (General reference for Grignard protocols).

  • Safety Data & Properties

    • PubChem Compound Summary for 1-Phenyl-2-propyn-1-ol. Link

Crystal structure determination of 1-(2-Fluorophenyl)-2-propyn-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of 1-(2-Fluorophenyl)-2-propyn-1-ol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Challenge Analysis

The determination of the absolute configuration and crystal structure of This compound presents a specific crystallographic challenge. Like many chiral propargylic alcohols, this molecule often exists as an oil or a low-melting solid at room temperature, rendering direct Single Crystal X-Ray Diffraction (SC-XRD) impossible without modification.

Furthermore, the presence of the ortho-fluorine atom introduces electronic effects that influence crystal packing but does not provide sufficient anomalous scattering power (unlike bromine or iodine) to easily determine absolute configuration using Cu-K


 radiation without high redundancy or very high-quality crystals.

This guide compares three distinct workflows to solve this structural problem, prioritizing the assignment of absolute stereochemistry (


 vs 

).

Comparative Analysis of Structural Determination Methods

The following table contrasts the three primary methodologies for determining the structure and absolute configuration of fluorinated propargylic alcohols.

FeatureMethod A: Covalent Derivatization (Gold Standard) Method B: Chiral Co-Crystallization Method C: VCD / Chiral HPLC (Non-X-ray)
Principle Convert alcohol to a solid ester (e.g., 3,5-DNB) to induce crystallization.Use a chiral co-former to trap the liquid alcohol in a lattice.Compare calculated vs. experimental Vibrational Circular Dichroism spectra.
Crystallinity High. Nitro-groups promote strong

-

stacking.
Moderate. Heavily dependent on H-bond donor/acceptor matching.N/A. Works in solution.
Abs. Config. Definitive. Uses anomalous scattering of O/N or added heavy atom.Definitive. Inferred from the known chirality of the co-former.High Confidence. Dependent on DFT calculation accuracy.
Sample Req. ~50 mg (Destructive).~20 mg (Non-destructive).~10 mg (Non-destructive).
Time to Result 3–7 Days (Synthesis + Growth).1–3 Days (Screening).1–2 Days (Spec + Calc).
Cost Low (Reagents are cheap).Medium (Screening kits).High (Instrument/Software).

Decision Logic for Structural Determination

The following workflow illustrates the logical pathway for selecting the optimal method based on sample state and available resources.

StructureDecision Start Start: this compound StateCheck Is the sample solid at RT? Start->StateCheck DirectXRD Attempt Direct SC-XRD StateCheck->DirectXRD Yes DerivCheck Is sample quantity > 50mg? StateCheck->DerivCheck No (Oil/Liquid) MethodA Method A: 3,5-DNB Derivatization (High Success Rate) DerivCheck->MethodA Yes MethodB Method B: Co-Crystallization (w/ 1,4-diiodotetrafluorobenzene) DerivCheck->MethodB No (<50mg) MethodC Method C: VCD / NMR Mosher Analysis MethodB->MethodC If fails

Figure 1: Decision matrix for selecting the structural determination pathway.

Detailed Experimental Protocols

Method A: Covalent Derivatization (Recommended)

This protocol converts the liquid alcohol into a crystalline 3,5-dinitrobenzoate ester. The nitro groups facilitate crystallization through planar stacking, and the increased molecular weight raises the melting point.

Mechanism:



Protocol:

  • Reagents: Dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous CH₂Cl₂ (2 mL).

  • Addition: Add pyridine (1.2 eq) followed by 3,5-dinitrobenzoyl chloride (1.1 eq) at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

  • Workup: Wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Crystallization (Critical Step):

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Add hexanes dropwise until persistent cloudiness is observed.

    • Heat to clarity and allow slow cooling in a Dewar flask to promote single crystal growth.

Data Validation:

  • Target Crystal Habit: Yellow needles or prisms.

  • Space Group Expectation: Often

    
     (chiral) if enantiopure; 
    
    
    
    if racemic.
Method B: Enzymatic Kinetic Resolution (EKR)[1]

If the goal is to obtain enantiopure material before crystallization, EKR using Novozym 435 is the industry standard for propargylic alcohols.

EKR_Pathway Racemate (±)-1-(2-Fluorophenyl)-2-propyn-1-ol Reaction Selective Acylation (Hexane, 30°C) Racemate->Reaction Enzyme Novozym 435 (CAL-B Lipase) Enzyme->Reaction Donor Vinyl Acetate (Acyl Donor) Donor->Reaction R_Ester (R)-Acetate (Crystallizable) Reaction->R_Ester Fast Reacting S_Alc (S)-Alcohol (Liquid) Reaction->S_Alc Slow Reacting

Figure 2: Kinetic resolution pathway using Candida antarctica Lipase B (CAL-B).

Protocol:

  • Setup: Suspend (±)-alcohol (100 mg) and vinyl acetate (3 eq) in

    
    -hexane (5 mL).
    
  • Catalysis: Add Novozym 435 (20 mg/mmol).

  • Incubation: Shake at 30°C for 6–24 hours.

  • Analysis: Monitor conversion via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Separation: Filter enzyme, evaporate solvent, and separate the (R)-acetate from the (S)-alcohol via flash chromatography.

Experimental Data Comparison

The following data represents typical results observed when applying these methods to fluorinated propargylic alcohols.

ParameterNeat Alcohol (Racemic)3,5-DNB Derivative (Enantiopure)
Physical State Pale yellow oilYellow needles
Melting Point < 20°C (est.)85–92°C
Space Group N/A (Liquid)

Flack Parameter N/A~0.05 (indicates correct abs. config)
R-Factor (

)
N/A< 5.0%
Density (

)
~1.15 g/cm³~1.42 g/cm³

Interpretation: The neat alcohol fails to provide structural data. The 3,5-DNB derivative not only crystallizes but provides a density and scattering power sufficient for high-quality refinement.

References

  • Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. Source: NIH / PubMed URL:[Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis. Source: MDPI (Molecules) URL:[Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives. Source: PMC / NIH URL:[Link]

  • Absolute configuration of complex chiral molecules (VCD Method). Source: Spark904 URL:[Link]

  • Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (Example of fluorophenyl structural refinement). Source: SciSpace / De Gruyter URL:[Link]

Benchmarking Enantioselective Analysis: 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Enantiomeric Purity Assessment of Chiral Propargylic Alcohols Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

The molecule 1-(2-Fluorophenyl)-2-propyn-1-ol represents a high-value chiral scaffold, often serving as a precursor for fused heterocycles and fluorinated pharmacophores. Its structural duality—a terminal alkyne for "click" chemistry and an ortho-fluorinated aromatic ring—presents unique analytical opportunities and challenges.

This guide compares three distinct methodologies for assessing its enantiomeric excess (


):
  • Chiral HPLC (Method A): The industry "Gold Standard" utilizing polysaccharide-based stationary phases.

  • 
    F-NMR with Chiral Solvating Agents (Method B):  A rapid, column-free screening technique leveraging the fluorine atom as a sensitive reporter.
    
  • Chiral GC (Method C): A high-resolution alternative for volatile intermediates.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) remains the most robust method for determining


 due to its high resolution and ability to recover the analyte. For aromatic propargylic alcohols, polysaccharide-based columns are the primary choice.
Mechanistic Insight

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • The Selector: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

  • The Interaction: The hydroxyl group of the propargylic alcohol acts as a hydrogen bond donor/acceptor with the carbamate linkage of the CSP. The

    
    -
    
    
    
    interactions between the 2-fluorophenyl ring and the aromatic moiety of the CSP are critical for chiral recognition. The ortho-fluorine atom often enhances separation by inducing a "twist" in the phenyl ring, increasing steric discrimination compared to the non-fluorinated analog.
Standard Operating Procedure (SOP)
ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase

-Hexane : Isopropanol (90:10 v/v)
Flow Rate 0.5 – 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 254 nm (Aromatic absorption)
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase (Filter 0.45 µm)

Validation Step: Always inject the racemic mixture first to establish the retention times (


) for both enantiomers. Expect 

values in the range of 10–20 minutes depending on the exact %IPA.

Technical Note: If resolution (


) is < 1.5, lower the IPA concentration to 5% or switch to Chiralpak AD-H (Amylose-based), which possesses a different helical twist and may offer complementary selectivity.

Method B: F-NMR with Chiral Solvating Agents (The Rapid Screen)

This method is often underutilized but is highly effective for this specific molecule. Because the substrate contains a fluorine atom, we can utilize


F-NMR, which simplifies the spectrum (no background signals) compared to 

-NMR.
Mechanistic Insight

A Chiral Solvating Agent (CSA), such as a chiral amine, forms a non-covalent diastereomeric salt or hydrogen-bonded complex with the alcohol in solution. This creates a distinct magnetic environment for the fluorine atom in the


-enantiomer versus the 

-enantiomer.
  • Advantage: No column equilibration time; instant results; no chemical derivatization (reaction) required.

Standard Operating Procedure (SOP)
  • Solvent: Use

    
     (0.6 mL).
    
  • Substrate: Dissolve ~10 mg of this compound.

  • CSA Addition: Add 2–5 equivalents of $(R)-(+)-1-Phenylethylamine or Quinine .

  • Acquisition: Acquire

    
    F-NMR (typically -110 to -120 ppm range for aryl fluorides).
    
  • Analysis: Look for the splitting of the fluorine singlet into two distinct peaks.

Critical Constraint: This method requires a high-field NMR (400 MHz+) to resolve small chemical shift differences (


). If peaks overlap, lower the temperature to -20°C to stabilize the diastereomeric complex.

Method C: Chiral GC (The Volatile Option)

Gas Chromatography is viable here because propargylic alcohols are generally volatile and thermally stable up to ~200°C.

Mechanistic Insight

Separation occurs via inclusion complexation into cyclodextrin derivatives coated on the capillary wall. The size of the propargylic alcohol matches well with


-cyclodextrin cavities.
Standard Operating Procedure (SOP)
ParameterCondition
Column Cyclodex-B or

-DEX 120 (30 m x 0.25 mm)
Carrier Gas Helium or Hydrogen (constant flow 1.0 mL/min)
Inlet Temp 220°C
Oven Program 100°C (hold 2 min)

Ramp 2°C/min

160°C
Detector FID @ 250°C

Pros: High theoretical plate count (sharp peaks). Cons: Destructive (cannot recover sample); thermal degradation risk if the alkyne is unstable.

Comparative Data Analysis

The following table benchmarks the three methods based on experimental performance metrics.

MetricMethod A: Chiral HPLCMethod B:

F-NMR (CSA)
Method C: Chiral GC
Resolution (

)
High (

typical)
Low to Medium (depends on magnet)Very High (

)
Sample Recovery Yes (Non-destructive)Yes (Extraction required)No (Destructive)
Analysis Time 20–30 mins5–10 mins30–45 mins
Cost Per Run High (Solvents/Column)Low (Solvent/Amine)Low (Gas)
Limit of Detection

impurity
~1–2% impurity

impurity
Best Use Case Final QC / PurificationIn-process Check / ScreeningHigh-throughput Screening

Decision Workflows (Visualized)

Diagram 1: Method Selection Matrix

How to choose the right analytical tool for your stage of development.

MethodSelection Start Start: Assess Purity Needs IsVolatile Is the sample volatile & thermally stable? Start->IsVolatile HighPrecision Is precision >99% ee required? IsVolatile->HighPrecision No / Unsure MethodC Method C: Chiral GC (High Res/Low Cost) IsVolatile->MethodC Yes QuickCheck Is this a quick reaction check? HighPrecision->QuickCheck No MethodA Method A: Chiral HPLC (Gold Standard) HighPrecision->MethodA Yes (Final QC) FluorinePresent Does it have Fluorine? QuickCheck->FluorinePresent Yes FluorinePresent->MethodA No MethodB Method B: 19F-NMR + CSA (Rapid Screen) FluorinePresent->MethodB Yes (Use 19F)

Caption: Decision tree for selecting the optimal analytical method based on sample properties and precision requirements.

Diagram 2: HPLC Method Development Workflow

The logical path to optimizing separation on the OD-H column.

HPLCWorkflow Prep 1. Sample Prep (1mg/mL in Hex/IPA) InjectRac 2. Inject Racemate (Identify tR1 & tR2) Prep->InjectRac CalcRs 3. Calculate Resolution (Rs) InjectRac->CalcRs Decision Is Rs > 1.5? CalcRs->Decision Optimize1 Decrease Flow Rate (0.5 mL/min) Decision->Optimize1 No (Rs 1.0-1.4) Optimize2 Reduce IPA % (e.g., 98:2 Hex:IPA) Decision->Optimize2 No (Rs < 1.0) Final 4. Run Enriched Sample (Calculate ee) Decision->Final Yes Optimize1->InjectRac Optimize2->InjectRac Optimize3 Change Column (Switch to AD-H) Optimize2->Optimize3 If fails

Caption: Step-by-step optimization loop for achieving baseline separation on Chiralcel OD-H.

References

  • Chiral Technologies. (2023).[1] Instruction Manual for CHIRALCEL® OD-H. Retrieved from

  • Yadav, G. D., & Trivedi, A. H. (2014). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media.[2] BioMed Research International.[2] Retrieved from

  • Profous, D., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols. Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Chiral GC Columns: Cyclodex-B Specifications. Retrieved from

Sources

Comparative Kinetics of Cyclization Reactions Involving 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the comparative kinetics and cyclization pathways for 1-(2-Fluorophenyl)-2-propyn-1-ol . This document is designed for researchers and drug development professionals, focusing on the divergent reactivity of this scaffold under varying catalytic conditions.

Executive Summary

This compound is a critical "divergent scaffold" in organic synthesis. Its reactivity is defined by the competition between Meyer-Schuster rearrangements (leading to


-unsaturated aldehydes) and cationic cyclizations  (leading to fluorinated indenes or isochromenes).

From a kinetic standpoint, the Meyer-Schuster rearrangement is the thermodynamically and kinetically favored pathway under standard Gold(I) catalysis (


). However, the cyclization pathway  to indene derivatives—essential for constructing bioactive fluorinated cores—requires specific kinetic gating, often achieved using high-dielectric solvents like hexafluoroisopropanol (HFIP) or specific Lewis acids to raise the activation energy barrier of the rearrangement relative to the cyclization (

).

Mechanistic Landscape: The Divergent Pathways

The reactivity of this compound is governed by the stability of the propargylic cation generated upon ionization. The ortho-fluorine substituent exerts a unique electronic influence: it destabilizes the developing benzylic carbocation via inductive withdrawal (


) while potentially offering weak stabilization via resonance (

) or through electrostatic interactions with the catalyst.
Pathway Analysis[1]
  • Pathway A: Meyer-Schuster Rearrangement (1,3-Shift).

    • Mechanism: Gold-promoted ionization followed by water attack at the propargylic position and a 1,3-hydroxyl shift.

    • Product: 3-(2-Fluorophenyl)propenal (Enone).

    • Kinetics: Generally fast; often the background reaction in the presence of moisture.

  • Pathway B: Nazarov-Type/Friedel-Crafts Cyclization.

    • Mechanism: Ionization to a propargylic cation (allenylic cation resonance form) followed by intramolecular electrophilic aromatic substitution (

      
      ) onto the phenyl ring.
      
    • Product: 4-Fluoroindene derivatives.

    • Kinetics: Slower due to the loss of aromaticity in the transition state and the inductive deactivation by the fluorine atom.

  • Pathway C: Nucleophilic Cyclization (5-exo/6-endo).

    • Mechanism: Attack of an external or tethered nucleophile (e.g., if derivatized) onto the activated alkyne.

    • Product: Isochromenes or Furans.

Visualizing the Divergence

The following diagram illustrates the kinetic competition between these pathways.

G cluster_0 Kinetic Checkpoint Start This compound Au_Complex Au-Alkyne Complex (Activated) Start->Au_Complex Catalyst Binding Cation Propargylic/Allenylic Cation Intermediate Au_Complex->Cation Ionization (-OH) Enone Meyer-Schuster Product (Enone) Cation->Enone H2O Attack (Fast, Kinetic) Indene Indene Cyclization (Fluorinated Core) Cation->Indene Intramol. SEAr (Slow, High Ea) Isochromene Isochromene (Trapped) Cation->Isochromene Ext. Nucleophile

Figure 1: Kinetic divergence of the propargylic cation intermediate. The path to Indene (green) competes with the faster Meyer-Schuster rearrangement (grey).

Comparative Kinetics Analysis

The following data synthesizes kinetic trends observed in 1-aryl-propargylic alcohol systems. The ortho-fluorine atom typically retards the rate of ionization compared to the unsubstituted parent (


) due to inductive destabilization of the cationic intermediate.
Table 1: Kinetic Profiles of Catalytic Systems
Catalyst SystemPrimary ProductReaction TimeKinetic OrderNotes
AuCl(PPh3) / AgOTf (THF, 60°C)Enone (Meyer-Schuster)0.5 - 2 h1st order in [Substrate]Fast conversion. AgOTf enhances Au electrophilicity, promoting rapid ionization and water attack [1, 2].
AuCl3 (MeCN, 60°C)Mixed (Enone + Indene)4 - 6 hMixedAu(III) is harder; often leads to decomposition or mixed products unless ligands are tuned [1].
Bi(OTf)3 / HFIP (RT)Indene (Cyclization)1 - 4 hPseudo-1st orderOptimal for Cyclization. HFIP stabilizes the cationic intermediate, extending its lifetime to allow the slower cyclization step to occur [3].
TfOH (5 mol%) (DCM)Enone < 30 min2nd order (Acid dependent)Strong Brønsted acids favor rapid rearrangement over cyclization due to rapid protonation/dehydration [3].
The "Fluorine Effect" on Kinetics

In the specific case of the 2-fluorophenyl substituent:

  • Inductive Deactivation: The electronegative fluorine (

    
    ) destabilizes the benzylic carbocation intermediate. This increases the activation energy (
    
    
    
    ) for the initial ionization step compared to the non-fluorinated analog.
    • Consequence: Reactions require higher temperatures or more potent Lewis acids (e.g.,

      
       vs 
      
      
      
      ) to initiate.
  • Regiocontrol: In cyclization pathways, the fluorine atom at the ortho position blocks one site of attack and electronically deactivates the ring toward electrophilic aromatic substitution (

    
    ).
    
    • Observation: Cyclization typically occurs at the para position relative to the fluorine (if available) or requires forcing conditions to overcome the deactivated ring.

Experimental Protocols

Protocol A: Gold-Catalyzed Meyer-Schuster Rearrangement

Target: Rapid generation of 3-(2-fluorophenyl)propenal.

  • Preparation: In a flame-dried flask, dissolve This compound (1.0 equiv) in anhydrous THF (0.1 M).

  • Catalyst Activation: In a separate vial, mix Ph3PAuCl (2 mol%) and AgOTf (2 mol%) in minimal THF. Stir for 5 mins to generate the active cationic gold species (precipitate of AgCl will form).

  • Initiation: Add the active catalyst solution to the substrate via syringe.

  • Reaction: Stir at 60°C for 2 hours. Monitor by TLC (formation of UV-active conjugated aldehyde).

  • Workup: Filter through a silica plug to remove gold residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol B: HFIP-Promoted Indene Cyclization

Target: Synthesis of Fluorinated Indene Core.

  • Solvent System: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent. Its high ionizing power and low nucleophilicity are critical.

  • Reaction Setup: Dissolve This compound (0.2 mmol) in HFIP (2 mL).

  • Catalyst Addition: Add Bi(OTf)3 (5 mol%) or a Brønsted acid like TfOH (5 mol%) at 0°C.

  • Kinetics Control: Allow to warm to Room Temperature. Stir for 4–12 hours.

    • Note: The reaction is slower than Protocol A. The HFIP solvent "cages" the cation, preventing water attack (Meyer-Schuster) and allowing the intramolecular ring closure.

  • Quench: Quench with sat. NaHCO3. Extract with DCM.

Workflow Diagram: Experimental Decision Tree

Workflow Input Substrate: This compound Decision Target Product? Input->Decision Path_Enone Target: Enone (Aldehyde) Decision->Path_Enone Linear Path_Indene Target: Indene (Cyclic) Decision->Path_Indene Cyclic Method_A Method A: Au(I)/AgOTf in THF (Kinetic Control) Path_Enone->Method_A Method_B Method B: Bi(OTf)3 in HFIP (Thermodynamic/Solvent Control) Path_Indene->Method_B

Figure 2: Decision tree for selecting the experimental protocol based on the desired kinetic outcome.

References

  • Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. Source: Journal of Organometallic Chemistry. URL:[Link]

  • Gold-Catalyzed Rearrangement of Propargyl Alcohols (Meyer-Schuster). Source: Organic Letters / Prezi Presentation Summary. URL:[Link][1]

  • Catalytic Synthesis of Trifluoromethylated Allenes, Indenes, Chromenes and Olefins from Propargylic Alcohols in HFIP. Source: The Journal of Organic Chemistry (2019). URL:[Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones. Source: ResearchGate / Organic Chemistry Frontiers. URL:[Link]

Sources

Validating Purity of 1-(2-Fluorophenyl)-2-propyn-1-ol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluorophenyl)-2-propyn-1-ol is a critical chiral building block in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its terminal alkyne and secondary alcohol functionalities make it a versatile yet reactive intermediate. Validating its purity requires a robust analytical method capable of distinguishing the parent compound from its specific synthetic precursors (2-fluorobenzaldehyde) and oxidative degradants (ketones/acids).

This guide objectively compares analytical methodologies, establishing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior choice over Gas Chromatography (GC) due to thermal stability concerns. We present a validated protocol framework aligned with ICH Q2(R2) guidelines, emphasizing column selection strategies to maximize resolution of fluorinated isomers.

Part 1: Strategic Method Selection & Comparative Analysis

The Thermal Stability Challenge: HPLC vs. GC

While Gas Chromatography (GC) is often the default for volatile alcohols, propargylic alcohols exhibit thermal instability. The acetylenic proton is acidic, and the alcohol is prone to Meyer–Schuster rearrangements or polymerization at high injector temperatures.

FeatureGas Chromatography (GC)RP-HPLC (Recommended)
Thermal Stress High: Risk of on-column degradation or rearrangement.Low: Ambient or controlled temperature (25–30°C).
Derivatization Often required (silylation) to improve peak shape.Not required.
Impurity Detection Good for volatile solvents; poor for non-volatile oxidants.Excellent for both precursors and polar degradants (acids).
Suitability Process monitoring (rough purity).Final Product Release (Strict Purity).
Column Chemistry: C18 vs. Phenyl-Hexyl

For fluorinated aromatics, standard C18 columns often struggle to separate positional isomers (e.g., 2-fluoro vs. 4-fluoro impurities) due to similar hydrophobicity.

  • Standard C18: Relies solely on hydrophobic interactions.

  • Phenyl-Hexyl / Fluorophenyl: Utilizes

    
     interactions and specific fluorine-fluorine selectivity mechanisms.
    

Recommendation: Use a Phenyl-Hexyl stationary phase for validation to ensure complete separation of the target from the starting material, 2-fluorobenzaldehyde, which shares a similar aromatic core.

Part 2: Core Experimental Protocol

This protocol is designed to be a self-validating system. The gradient is optimized to elute polar acidic impurities early, followed by the aldehyde, the target alcohol, and finally non-polar dimers.

Chromatographic Conditions ("The Gold Standard")
ParameterSpecification
Instrument HPLC with PDA (Photodiode Array) or UV-Vis
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Phenomenex Luna)
Mobile Phase A 0.1% Phosphoric Acid in Water (

suppresses silanol activity)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (Trace impurities) & 254 nm (Aromatic specificity)
Injection Vol 10 µL
Run Time 25 Minutes
Gradient Profile
  • 0-2 min: 10% B (Isocratic hold for polar acids)

  • 2-15 min: 10%

    
     80% B (Linear ramp)
    
  • 15-20 min: 80% B (Wash non-polar dimers)

  • 20-20.1 min: 80%

    
     10% B
    
  • 20.1-25 min: 10% B (Re-equilibration)

Part 3: Impurity Profiling & Pathway Visualization

Understanding the chemical lineage of the sample is vital for specificity testing. The primary synthesis route involves the Grignard-like addition of ethynylmagnesium bromide (or lithium acetylide) to 2-fluorobenzaldehyde.

Synthesis and Degradation Map

The following diagram illustrates the critical impurities that the HPLC method must resolve.

G Start Starting Material 2-Fluorobenzaldehyde Target TARGET ANALYTE This compound Start->Target Ethynylation Impurity1 Impurity A 2-Fluorobenzoic Acid (Oxidation) Start->Impurity1 Air Oxidation Reagent Reagent Acetylene / Grignard Reagent->Target Impurity2 Impurity B 1-(2-Fluorophenyl)-2-propyn-1-one (Ketone Oxidation) Target->Impurity2 Oxidation (Storage) Impurity3 Impurity C Rearrangement Products (Meyer-Schuster) Target->Impurity3 Acid/Heat Stress

Caption: Synthesis workflow and potential degradation pathways. Impurities A, B, and C must be resolved from the Target peak.

Part 4: Validation Framework (ICH Q2(R2))

Adhering to the ICH Q2(R2) guidelines (effective 2024), the following parameters must be experimentally verified.

System Suitability Testing (SST)

Before every analysis, inject a standard mixture to verify system performance.

  • Resolution (

    
    ):  > 2.0 between Target and 2-Fluorobenzaldehyde.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5.
    
  • RSD (Replicates): < 1.0% for n=5 injections.

Specificity (Stress Testing)

Demonstrate that the method can detect degradation products.

  • Acid Stress: Treat sample with 0.1 N HCl for 24h. Expectation: Formation of rearrangement products (Impurity C).

  • Oxidative Stress: Treat with 3%

    
    . Expectation: Increase in ketone (Impurity B) and benzoic acid (Impurity A).
    
  • Thermal Stress: Heat at 60°C for 48h.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Spike the pure compound into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD (Limit of Detection): S/N

    
     3:1
    
  • LOQ (Limit of Quantitation): S/N

    
     10:1
    

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing Interaction with silanols; Column aging.Ensure pH is acidic (2.5-3.0) using Phosphoric acid.[1] Replace column.
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase A/B mix (not 100% ACN).
Ghost Peaks Gradient contaminants.Use HPLC-grade water; flush system with 100% ACN between runs.
RT Shift Temperature fluctuation.Thermostat column compartment strictly at 30°C.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7859, Propargyl alcohol. (General reactivity data). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-Fluorophenyl)-2-propyn-1-ol. As a research chemical with distinct reactive moieties, its handling and disposal demand a thorough understanding of its chemical properties to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established chemical safety principles and regulatory standards.

Hazard Profile and Chemical Rationale

This compound is a unique molecule that does not have an extensive public toxicology or disposal record. Therefore, its hazard profile must be inferred from its constituent functional groups: the fluorophenyl group and the propargyl alcohol group. This approach forms the basis of a sound risk assessment.

  • Propargyl Alcohol Moiety (HC≡C-CH₂OH): The terminal alkyne group is the primary driver of this compound's reactivity and acute hazard. Propargyl alcohol itself is classified by the Environmental Protection Agency (EPA) as a P-listed waste (P102), indicating it is an acutely hazardous chemical.[1][2] This classification is due to its high toxicity if swallowed, inhaled, or absorbed through the skin.[3] Furthermore, terminal alkynes can be reactive, and propargylic alcohols can polymerize or decompose, especially with heating or in the presence of bases.[3]

  • Fluorophenyl Moiety (F-C₆H₄-): The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and often resistant to natural degradation.[4] During thermal decomposition, such as incineration, these compounds can release hazardous byproducts like hydrogen fluoride (HF) and potentially form other fluorinated aromatic compounds.[5][6] This necessitates specialized disposal methods to ensure complete destruction and scrubbing of flue gases.

Based on these structural components, this compound must be treated as a hazardous waste. The following table summarizes its inferred hazard profile.

Hazard CategoryInferred Risk for this compoundRationale & Disposal Consideration
Acute Toxicity Harmful/Toxic if swallowed, inhaled, or in contact with skin.[3][7]The propargyl alcohol functional group is associated with significant toxicity. All handling must be conducted with appropriate Personal Protective Equipment (PPE) to prevent exposure.
Flammability Combustible Liquid .[8]The propargyl group contributes to flammability. Keep away from ignition sources. Waste must be collected in a designated flammable waste container.[3]
Reactivity Potentially Reactive .The terminal alkyne can undergo energetic polymerization or other reactions. Avoid mixing with strong oxidizing agents, acids, or bases.[3]
Irritation Causes skin, eye, and respiratory irritation .[8][9]Direct contact can cause irritation. Use of local exhaust ventilation and appropriate PPE is mandatory.
Environmental Toxic to aquatic life .Due to its toxicity and persistence, this chemical must not be disposed of down the drain or in regular trash.[3] It requires containment and destruction by a licensed facility.

Regulatory Compliance: Adherence to RCRA

All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA), administered by the U.S. EPA.[1] RCRA establishes the "cradle-to-grave" framework for hazardous waste management, which holds the generator legally responsible for the waste from its creation to its final, environmentally sound disposal.[1]

Due to its acute toxicity derived from the propargyl alcohol moiety, any waste containing this compound is likely considered an acutely hazardous waste and must be managed according to the stringent standards applicable to generators of such waste.

Personnel Protection and Engineering Controls

Before handling the chemical for use or disposal, ensure the following safety measures are in place.

  • Engineering Controls:

    • Fume Hood: Always handle this compound, both in its pure form and as waste, inside a certified chemical fume hood to prevent inhalation of vapors.[10]

    • Safety Shower & Eyewash Station: Ensure immediate access to a safety shower and eyewash station.[11][12]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.[12]

    • Eye Protection: Use chemical safety goggles and a face shield.[12][13]

    • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

Step-by-Step Waste Collection and Disposal Protocol

The primary disposal route for this compound is destructive incineration at a licensed hazardous waste facility.[3][14] The high temperatures of incineration are necessary to break the stable carbon-fluorine bond and completely mineralize the organic structure.[15]

Protocol 1: Collection of Liquid Waste
  • Select a Waste Container:

    • Use a dedicated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene).[3]

    • The container must have a secure, tight-fitting lid.

    • Ensure the container is clean and dry. If reusing a container, it must be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate must also be collected as hazardous waste.[1]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[3]

    • The label must include:

      • The full chemical name: "Waste this compound"

      • All constituents and their approximate concentrations (including solvents).

      • The hazard characteristics: Toxic, Flammable, Irritant .

      • The date accumulation started.

      • The name and contact information of the responsible researcher or Principal Investigator.

  • Segregate the Waste:

    • This waste stream must be segregated from other, incompatible waste types.

    • DO NOT MIX with:

      • Strong Oxidizers

      • Strong Acids or Bases

      • Aqueous (non-flammable) waste

      • Biological waste

  • Store the Waste Container Safely:

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be under the control of laboratory personnel and clearly marked.

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.[3]

  • Arrange for Disposal:

    • Do not exceed the volume limits for hazardous waste accumulation in your SAA (typically 55 gallons, but institutional limits may be lower).[3]

    • Once the container is full or has reached the designated accumulation time limit, schedule a pickup through your institution's EHS department or a licensed hazardous waste contractor.[3]

Protocol 2: Management of Contaminated Solid Waste
  • Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) separately from non-hazardous trash.

  • Containment: Place contaminated solids in a designated, labeled, and sealed container (e.g., a lined cardboard box or a dedicated plastic container).

  • Labeling: Label the container clearly as "Solid Waste Contaminated with this compound" and list the associated hazards.

  • Disposal: Arrange for pickup with your liquid hazardous waste.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Isolate and Ventilate: Ensure the spill is contained within the fume hood. If outside a hood, restrict access to the area.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or other ignition sources.[16]

  • Don Appropriate PPE: Before cleaning, don all required PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as contaminated solid waste.

  • Report: Report the spill to your institution's EHS department, per their specific reporting requirements.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation This compound is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste Stream (Pure compound, solutions, solvent rinses) is_liquid->liquid_waste Liquid solid_waste Solid Waste Stream (Contaminated gloves, wipes, absorbent material) is_liquid->solid_waste Solid select_container_l Select dedicated, compatible, leak-proof liquid waste container liquid_waste->select_container_l select_container_s Select dedicated, labeled solid waste container solid_waste->select_container_s label_container_l Affix Hazardous Waste Label IMMEDIATELY select_container_l->label_container_l label_container_s Label container with chemical name and hazards select_container_s->label_container_s store_waste_l Store in SAA with secondary containment. Keep container closed. label_container_l->store_waste_l store_waste_s Store in SAA. Keep container sealed. label_container_s->store_waste_s schedule_pickup Container Full or Time Limit Reached? store_waste_l->schedule_pickup store_waste_s->schedule_pickup schedule_pickup->store_waste_l No contact_ehs Contact EHS for Waste Pickup schedule_pickup->contact_ehs Yes end Document & Transfer to Licensed Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

  • Ajeti, A. D., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 390, 144689. [Link]

  • R Discovery. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]

  • Regulations.gov. (2015). Safety Data Sheet: 3-(3-Fluorophenyl)propionic acid. [Link]

  • University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. [Link]

  • NCH UK LTD. (2010). SAFETY DATA SHEET. [Link]

  • Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. [Link]

  • Request PDF. (2025). Combustion and thermal decomposition of fluorinated polymers. [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). PROPYLENE OXIDE. [Link]

  • Castrol. (2025). SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2024). Safety Data Sheet. [Link]

  • Office of Scientific and Technical Information. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. [Link]

  • Green Science Policy Institute. (2020). Thermal degradation of fluoropolymers. [Link]

  • University of Wisconsin-La Crosse. (2019). Part G: Chemical Disposal Procedures. [Link]

Sources

Personal protective equipment for handling 1-(2-Fluorophenyl)-2-propyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(2-Fluorophenyl)-2-propyn-1-ol Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Executive Summary

Compound: this compound (Ortho-isomer) Structural Analogs: 1-Phenyl-2-propyn-1-ol (CAS 4187-87-5); 1-(4-Fluorophenyl)prop-2-yn-1-ol (CAS 3798-61-6). Primary Hazard Class: Acute Toxin (Category 4) & Severe Irritant .[1][2][3] Operational Status: Handle in Certified Fume Hood Only.

This guide synthesizes safety data from structural analogs to provide a conservative, high-integrity handling protocol. While the specific ortho-isomer data is often absent from aggregate databases, the presence of the propargylic alcohol moiety combined with a fluorinated phenyl ring dictates a specific safety profile: Combustible, corrosive-like irritation, and high acute toxicity potential.

Part 1: Critical Hazard Analysis (The "Why")

To trust the protocol, you must understand the molecule's behavior. This compound is not just a generic organic solvent; it is a bifunctional electrophile .

  • The Propargylic Alcohol Moiety (

    
    ): 
    
    • Metabolic Toxicity: Propargylic alcohols can be metabolized into reactive aldehydes or ketenes, which alkylate DNA and proteins. While the phenyl group reduces volatility compared to the parent propargyl alcohol (which is fatal on contact), the mechanism of toxicity remains.

    • Chemical Reactivity: The terminal alkyne proton is acidic (

      
      ). Contact with alkali metals or copper/silver salts can form explosive metal acetylides.
      
  • The Fluorine Substitution (Ortho-F):

    • Lipophilicity: The fluorine atom increases the lipophilicity of the phenyl ring, enhancing dermal absorption . Standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated analogs.

    • Metabolic Stability: The C-F bond is generally stable; however, unlike acyl fluorides, this aryl fluoride does not typically release HF upon hydrolysis. Standard HF protocols (calcium gluconate) are not required unless the compound is subjected to combustion.

Part 2: PPE Matrix (The "What")

This matrix is designed to prevent exposure pathways specific to lipophilic, alkylating agents.

Personal Protective Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Nitrile (Double Gloved) Material: Nitrile Rubber (minimum 0.11 mm).Rationale: Protects against incidental splash. The outer glove is sacrificial.
Hand (High Risk) Laminate (Silver Shield/4H) Use Case: During spill cleanup or synthesis >10g.Rationale: Fluorinated propargylics can permeate nitrile <15 mins. Laminates provide >480 min breakthrough protection.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient. Vapors are lachrymators; liquid contact can cause severe corneal opacity due to the alkyne functionality.
Respiratory Fume Hood (Primary) Spec: Face velocity 80–100 fpm.Backup: Half-mask w/ OV/AG Cartridge (Organic Vapor/Acid Gas) if hood failure occurs.
Dermal/Body Lab Coat (Cotton/Poly) Spec: Snap closures, long sleeves.Rationale: Synthetic fibers (pure polyester) may melt if the combustible liquid ignites.
Part 3: Operational Workflow (The "How")

This workflow integrates safety checks directly into the experimental process.

Workflow Visualization

HandlingProtocol Start START: Reagent Retrieval Check Safety Check: 1. Fume Hood On? 2. Double Nitrile Gloves? 3. Goggles On? Start->Check Check->Start Fail (Correct PPE) Weigh Weighing: Use closed balance inside hood. Avoid metal spatulas (use Teflon/Ceramic). Check->Weigh Pass React Reaction/Handling: Keep temp < 50°C (Flash point caution). Inert atmosphere (N2/Ar). Weigh->React Quench Quenching/Cleanup: Dilute with solvent. Wash tools with acetone. React->Quench Waste Disposal: Segregate as Halogenated Organic. NO Heavy Metals container. Quench->Waste

Figure 1: Safe handling loop for fluorinated propargylic alcohols, emphasizing the exclusion of metal tools to prevent acetylide formation.

Step-by-Step Protocol
  • Preparation & Engineering Controls:

    • Ventilation: All operations must occur in a fume hood. The compound is a likely respiratory irritant (STOT SE 3).[1][2][4]

    • Tool Selection: Use Teflon-coated or ceramic spatulas.

      • Why? Terminal alkynes react with copper, silver, and mercury to form shock-sensitive acetylides. Avoid using old metal spatulas that may have pitted surfaces containing reactive transition metals.

  • Transfer & Weighing:

    • Liquid Handling: If the compound is liquid (MP ~20-25°C), use a glass syringe with a Luer-lock tip. Avoid pouring.

    • Solid Handling: If solid (chilled), weigh into a tared vial inside the hood. Do not transport the open container across the lab bench.

  • Reaction Monitoring:

    • Temperature Control: Flash points for these analogs are often ~90–100°C, but volatile vapors can form lower. Keep reaction temperatures controlled.

    • Incompatibility: Strictly segregate from strong oxidizing agents and strong bases (which can deprotonate the alkyne).

  • Decontamination:

    • Wipe all surfaces with an acetone-soaked tissue after use.

    • Discard the tissue immediately into the solid hazardous waste bin (do not leave it on the bench to off-gas).

Part 4: Emergency Response & Disposal
Spill Response
  • Minor Spill (<5 mL):

    • Alert nearby personnel.

    • Cover with Vermiculite or activated carbon pads.

    • Wipe area with acetone, then soap and water.

  • Major Spill (>10 mL):

    • Evacuate the immediate area.[1]

    • Do not attempt cleanup without a respirator (OV/AG cartridges).

    • Call EHS.

First Aid
  • Eye Contact: Immediate irrigation for 15 minutes .[5] Time is critical to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[1][2][4][5] Note: Do not use ethanol/solvents to wash skin; this enhances absorption of the fluorinated compound.

Disposal Classification
  • Stream: Halogenated Organic Solvent Waste .

  • Labeling: Must be labeled "Flammable," "Toxic," and "Irritant."

  • Prohibition: NEVER dispose of in "Aqueous Acid" or "Heavy Metal" waste streams due to reactivity risks.

References
  • PubChem. (n.d.). Compound Summary: 1-(4-Fluorophenyl)prop-2-yn-1-ol (Isomer Analog).[6] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-Propyn-1-ol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.